molecular formula C6H4ClN3 B1283171 2-(3-Chloropyrazin-2-yl)acetonitrile CAS No. 914360-88-6

2-(3-Chloropyrazin-2-yl)acetonitrile

Cat. No.: B1283171
CAS No.: 914360-88-6
M. Wt: 153.57 g/mol
InChI Key: QYOUXNLAVKGTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloropyrazin-2-yl)acetonitrile (CAS 914360-88-6) is a nitrile-substituted chloropyrazine derivative with the molecular formula C6H4ClN3 and a molecular weight of 153.57 . It is supplied as a solid and should be stored under an inert atmosphere at 2-8°C . This compound is classified with the signal word "Warning" and poses health hazards if swallowed (H302) . As a specialized organic building block, it integrates two key functional motifs: a chlorinated pyrazine ring and a reactive acetonitrile group. The chlorine atom on the pyrazine ring is a potential site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse aromatic and amine functionalities . Meanwhile, the nitrile group can serve as a versatile synthetic handle; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cyclization reactions to form various nitrogen-containing heterocycles like tetrazoles and oxazoles, which are privileged structures in medicinal chemistry and materials science . This combination of features makes this compound a valuable scaffold for constructing more complex molecules in pharmaceutical development and chemical research, particularly for exploring structure-activity relationships and creating novel heterocyclic libraries. The product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

2-(3-chloropyrazin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5(1-2-8)9-3-4-10-6/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOUXNLAVKGTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551760
Record name (3-Chloropyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914360-88-6
Record name (3-Chloropyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Chloropyrazin-2-yl)acetonitrile (CAS No. 914360-88-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chloropyrazin-2-yl)acetonitrile, a key chemical intermediate with the CAS number 914360-88-6. The document consolidates available data on its chemical and physical properties, synthesis, and analytical characterization. Furthermore, it explores its role as a versatile building block in the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors. While specific biological activity and modulated signaling pathways for this compound are not extensively documented in public literature, this guide discusses the known applications of structurally related pyrazine derivatives to provide a context for its potential use in drug discovery and development. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a chloro and an acetonitrile group. These functional groups make it a reactive and versatile intermediate for further chemical modifications. The key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 914360-88-6[1][2][3]
Molecular Formula C₆H₄ClN₃[2][3]
Molecular Weight 153.57 g/mol [3][4]
Appearance White to Yellow Solid[2]
Purity Typically ≥95% or ≥96%[1][2][4]
Monoisotopic Mass 153.00937 Da[5]
Predicted XlogP 0.4[5]
SMILES C1=CN=C(C(=N1)CC#N)Cl[5]
InChI InChI=1S/C6H4ClN3/c7-6-5(1-2-8)9-3-4-10-6/h3-4H,1H2[5]
InChIKey QYOUXNLAVKGTBD-UHFFFAOYSA-N[5]

Synthesis and Experimental Protocols

Detailed, step-by-step synthesis protocols for this compound are not extensively published. However, the synthesis of its key precursor, 3-chloropyrazine-2-carbonitrile, is well-documented. The subsequent introduction of the acetonitrile group can be inferred from standard organic chemistry reactions.

Synthesis of the Precursor: 3-Chloropyrazine-2-carbonitrile

A common method for the synthesis of 3-chloropyrazine-2-carbonitrile involves the chlorination of a pyrazine-2-carbonitrile precursor.

Experimental Protocol (based on analogous reactions):

  • Reaction Setup: To a solution of pyrazine-2-carbonitrile in a suitable solvent such as toluene and DMF, slowly add sulfuryl chloride at a controlled temperature (e.g., in an ice bath).

  • Reaction Progression: Stir the mixture for several hours, allowing it to gradually warm to room temperature.

  • Work-up: Quench the reaction with ice water. Separate the organic layer and extract the aqueous layer with an organic solvent like diethyl ether.

  • Purification: Combine the organic layers, wash with a neutralizing agent like sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield 3-chloropyrazine-2-carbonitrile.

Cyanation to form this compound

The conversion of a chloropyrazine to the corresponding acetonitrile derivative can be achieved through a nucleophilic substitution or a cross-coupling reaction. A potential, though not explicitly documented, route would involve a reaction with a cyanide source.

Hypothetical Experimental Workflow:

G cluster_synthesis Synthesis Workflow start Start with 3-Chloropyrazine-2-carbonitrile reagents Select Cyanide Source (e.g., NaCN, KCN) and a suitable solvent (e.g., DMSO, DMF) start->reagents reaction Nucleophilic Substitution Reaction Heat as required reagents->reaction workup Aqueous Work-up - Quench reaction - Extract with organic solvent reaction->workup purification Purification - Column Chromatography - Recrystallization workup->purification product This compound purification->product

Caption: A logical workflow for the synthesis of the target compound.

Analytical Data

AdductPredicted m/z
[M+H]⁺ 154.01665
[M+Na]⁺ 175.99859
[M-H]⁻ 152.00209
[M+NH₄]⁺ 171.04319
[M+K]⁺ 191.97253
[M]⁺ 153.00882
[M]⁻ 153.00992

Data sourced from PubChemLite.[5]

Applications in Drug Discovery and Development

This compound is primarily utilized as a building block in the synthesis of more complex, biologically active molecules. Its pyrazine core is a common scaffold in medicinal chemistry.

Intermediate for Enzyme Inhibitors

The compound is a known intermediate in the synthesis of cathepsin C inhibitors. Cathepsin C is a lysosomal cysteine protease that plays a role in various physiological and pathological processes, making it a target for drug development in inflammatory and immune disorders.

Scaffold for Novel Heterocyclic Compounds

The reactivity of the chloro and acetonitrile groups allows for the construction of diverse heterocyclic systems. For example, it can be used to synthesize substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines, which are classes of compounds explored for various therapeutic applications.

Potential for Antimycobacterial Agents

Structurally related pyrazinamide derivatives have shown activity against Mycobacterium tuberculosis. While the direct antimycobacterial activity of this compound is not reported, its use as a scaffold for novel pyrazine-based antimicrobials is a potential area of research.

Logical Relationship in Drug Discovery:

G cluster_drug_discovery Role in Drug Discovery start This compound scaffold Versatile Chemical Scaffold start->scaffold synthesis Synthesis of Complex Molecules scaffold->synthesis inhibitors Enzyme Inhibitors (e.g., Cathepsin C) synthesis->inhibitors heterocycles Novel Heterocyclic Systems synthesis->heterocycles antimicrobials Potential Antimicrobials synthesis->antimicrobials development Lead Optimization and Drug Development inhibitors->development heterocycles->development antimicrobials->development

Caption: The role of the compound as a building block in drug discovery.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications. While detailed biological data for the compound itself is scarce, its utility as a building block in the development of enzyme inhibitors and other biologically active molecules is evident. Further research into the direct biological effects of this compound and the development of optimized synthetic routes will be beneficial for its broader application in medicinal chemistry and drug discovery. Researchers and drug development professionals can leverage the information in this guide to explore the potential of this versatile scaffold in their research and development endeavors.

References

2-(3-Chloropyrazin-2-yl)acetonitrile physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Chloropyrazin-2-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for this important chemical entity.

Core Physical and Chemical Properties

This compound is a pyrazine derivative that serves as a valuable building block in the synthesis of more complex molecules.[1] Its chemical structure, featuring a reactive chlorine atom and a versatile nitrile group, makes it an attractive starting material for creating diverse compound libraries for drug discovery programs.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 914360-88-6[3][4]
Molecular Formula C₆H₄ClN₃[3][5]
Molecular Weight 153.57 g/mol [3]
Appearance White to Yellow SolidVendor Information
Predicted Density 1.346 g/cm³[1]
Predicted logP 1.19608[1]
Melting Point No experimental data available. The related compound, 3-chloropyrazine-2-carbonitrile, has a melting point of 44-46 °C.[6][7]
Boiling Point No experimental data available. The related compound, 3-chloropyrazine-2-carbonitrile, has a predicted boiling point of 264.1±35.0 °C.[6]
Solubility No specific data available. The related compound, 3-chloropyrazine-2-carbonitrile, has low solubility in water and many organic solvents.[8]

Synthesis and Purification

Adapted Experimental Protocol: Synthesis of this compound

This protocol is an adapted procedure based on the synthesis of related compounds and should be optimized for specific laboratory conditions.

1. Starting Materials:

  • 2,3-dichloropyrazine

  • Acetonitrile

  • A suitable base (e.g., sodium hydride, lithium diisopropylamide)

  • Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

2. Reaction Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dichloropyrazine in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of a deprotonated acetonitrile (prepared by reacting acetonitrile with a strong base like sodium hydride) to the cooled solution of 2,3-dichloropyrazine.

  • Allow the reaction mixture to stir at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a proton source, such as saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature.

3. Work-up and Purification:

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from its structure and data from related compounds.[6][7]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the pyrazine ring protons and the methylene protons of the acetonitrile group.
¹³C NMR Resonances for the carbon atoms of the pyrazine ring, the nitrile carbon, and the methylene carbon.
IR Spectroscopy A characteristic absorption band for the nitrile (C≡N) stretching vibration (typically around 2242 cm⁻¹), as well as bands for C-H and C=N stretching of the pyrazine ring.[6][7]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (153.57 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.[6][7]

Role in Drug Discovery and Development

Pyrazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic properties.[9][10][11] They are key components in several clinically approved drugs.[2][12] this compound, as a functionalized pyrazine, serves as a versatile building block for the synthesis of novel drug candidates.[1][13]

The pyrazine scaffold can be strategically modified to interact with various biological targets, such as protein kinases, making these derivatives promising candidates for the development of targeted therapies.[14]

DrugDiscoveryProcess cluster_0 Chemical Synthesis cluster_1 Compound Library Generation cluster_2 Biological Screening cluster_3 Lead Optimization Pyrazine_Building_Block This compound Chemical_Modification Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) Pyrazine_Building_Block->Chemical_Modification Diverse_Compounds Library of Pyrazine Derivatives Chemical_Modification->Diverse_Compounds HTS High-Throughput Screening Diverse_Compounds->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: Role of Pyrazine Building Blocks in Drug Discovery.

The diagram above illustrates a simplified workflow in drug discovery, highlighting the role of this compound as a starting building block. Through various chemical modifications, a diverse library of pyrazine derivatives can be generated. These compounds then undergo high-throughput screening to identify "hits" with desired biological activity. Subsequent structure-activity relationship (SAR) studies help in optimizing these hits to develop potent and selective lead compounds for further preclinical and clinical development.

Experimental Workflows

The synthesis and purification of this compound involves a series of standard laboratory procedures. The following diagram outlines a typical experimental workflow.

SynthesisWorkflow Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Slow Addition of Reagents (at low temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC) Reagent_Addition->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Extraction Work-up: Extraction Quenching->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General Synthetic Workflow.

References

Synthesis Pathway for 2-(3-Chloropyrazin-2-yl)acetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of 2-(3-Chloropyrazin-2-yl)acetonitrile, a valuable building block in medicinal chemistry. Due to the absence of a comprehensively documented synthesis in publicly available literature, this guide presents a logical and chemically sound two-step approach. The proposed pathway commences with the free-radical side-chain chlorination of 2-chloro-3-methylpyrazine to yield the key intermediate, 2-chloro-3-(chloromethyl)pyrazine. This is followed by a nucleophilic substitution with a cyanide salt to afford the target compound. This document provides detailed, analogous experimental protocols, quantitative data from related transformations, and a visual representation of the synthetic pathway to aid researchers in the practical execution of this synthesis.

Introduction

This compound (CAS No. 914360-88-6) is a substituted pyrazine derivative of significant interest in drug discovery and development. The pyrazine core is a common scaffold in numerous biologically active compounds, and the presence of both a reactive chlorine atom and a versatile acetonitrile group makes this molecule an attractive starting material for the synthesis of more complex heterocyclic systems. The distinct substitution pattern, particularly the position of the chlorine atom at the 3-position, significantly influences the molecule's electronic properties and reactivity, distinguishing it from its isomers such as 2-(6-Chloropyrazin-2-yl)acetonitrile.[1] This guide details a feasible and efficient synthetic route to obtain this compound for research and development purposes.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 2-chloro-3-methylpyrazine.

Step 1: Side-Chain Chlorination of 2-chloro-3-methylpyrazine

The initial step involves the selective chlorination of the methyl group of 2-chloro-3-methylpyrazine to form the crucial intermediate, 2-chloro-3-(chloromethyl)pyrazine. This transformation is typically achieved via a free-radical mechanism, often initiated by UV light or a radical initiator in the presence of a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas.

Step 2: Cyanation of 2-chloro-3-(chloromethyl)pyrazine

The second step is the conversion of the newly installed chloromethyl group to an acetonitrile functionality. This is a classic nucleophilic substitution reaction where the chloride is displaced by a cyanide anion, typically from sodium or potassium cyanide, in a suitable polar aprotic solvent.

Experimental Protocols

The following protocols are based on established methods for analogous transformations and are provided as a guide for the synthesis of this compound.

Step 1: Synthesis of 2-chloro-3-(chloromethyl)pyrazine

This protocol is adapted from the side-chain chlorination of substituted methylpyridines, a chemically similar transformation.

Materials:

  • 2-chloro-3-methylpyrazine

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-methylpyrazine (1 equivalent) in carbon tetrachloride.

  • Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

  • Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 2-chloro-3-(chloromethyl)pyrazine.

Step 2: Synthesis of this compound

This protocol is based on the standard procedure for the cyanation of benzylic halides.

Materials:

  • 2-chloro-3-(chloromethyl)pyrazine

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-(chloromethyl)pyrazine (1 equivalent) in DMSO or DMF.

  • Add sodium cyanide (1.2 equivalents) in one portion.

  • Heat the reaction mixture to 50-70°C and stir until the starting material is consumed, as monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

While specific quantitative data for the proposed synthesis is not available in the literature, the following table presents typical yields and conditions for the analogous reactions upon which the protocols are based.

StepReaction TypeStarting MaterialReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Radical Chlorination2-Chloro-5-methylpyridineNCS, AIBNCCl₄77 (Reflux)4-860-80
2Nucleophilic CyanationBenzyl ChlorideNaCNDMSO602-485-95

Mandatory Visualization

The following diagrams illustrate the proposed synthesis pathway and the logical workflow.

Synthesis_Pathway start 2-Chloro-3-methylpyrazine intermediate 2-Chloro-3-(chloromethyl)pyrazine start->intermediate NCS, AIBN, CCl4, Reflux product This compound intermediate->product NaCN, DMSO, 60°C Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyanation s1_react React 2-chloro-3-methylpyrazine with NCS and AIBN s1_workup Aqueous Workup and Extraction s1_react->s1_workup s1_purify Purification (Distillation/Chromatography) s1_workup->s1_purify s2_react React intermediate with NaCN in DMSO s1_purify->s2_react Intermediate s2_workup Aqueous Workup and Extraction s2_react->s2_workup s2_purify Purification (Chromatography) s2_workup->s2_purify

References

2-(3-Chloropyrazin-2-yl)acetonitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(3-Chloropyrazin-2-yl)acetonitrile

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a pyrazine derivative characterized by a chloro substituent at the 3-position and an acetonitrile group at the 2-position of the pyrazine ring.

Chemical Structure

The chemical structure is represented by the following diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₄ClN₃[1][2][3]
Molecular Weight 153.57 g/mol [1][4]
CAS Number 914360-88-6[1][2][4]
Appearance White to Yellow Solid[5]
SMILES C1=CN=C(C(=N1)CC#N)Cl[3]
InChI InChI=1S/C6H4ClN3/c7-6-5(1-2-8)9-3-4-10-6/h3-4H,1H2[3]
InChIKey QYOUXNLAVKGTBD-UHFFFAOYSA-N[3]
Monoisotopic Mass 153.00937 Da[3]
Predicted XlogP 0.4[3]

Structural Isomerism

It is important to distinguish this compound from its structural isomer, 2-(6-Chloropyrazin-2-yl)acetonitrile. While both share the same molecular formula and weight, the position of the chlorine atom on the pyrazine ring differs, which can significantly impact their chemical reactivity and biological activity.[4]

Caption: Structural relationship between positional isomers.

Potential Synthesis Protocol

Proposed Synthetic Workflow

G start Pyrazine-2-acetonitrile step1 Chlorination (e.g., with SO2Cl2) start->step1 product This compound step1->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Proposed synthesis workflow.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a hypothetical adaptation based on the synthesis of a similar compound and has not been experimentally validated for this compound.

  • Reaction Setup: In a reaction vessel, dissolve pyrazine-2-acetonitrile in a suitable solvent such as toluene, with the addition of a catalyst like DMF.

  • Chlorination: Cool the mixture in an ice bath. Slowly add a chlorinating agent, such as sulfuryl chloride, to the solution over a period of 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir in the ice bath for approximately 30 minutes, then warm to room temperature and continue stirring for several hours.

  • Work-up: Quench the reaction with ice water. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

  • Neutralization and Extraction: Combine the organic layers and neutralize with a weak base, such as sodium bicarbonate. Wash the combined organic layers with water.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography.

Biological Activity Context

While specific biological activities of this compound are not detailed in the provided search results, pyrazine derivatives are known to exhibit a wide range of pharmacological activities. These include antibacterial, antifungal, anti-cancer, and diuretic properties.[8] Furthermore, derivatives of 2-chloro-3-hydrazinopyrazine have been investigated as potent acetylcholinesterase inhibitors, which are a therapeutic target in Alzheimer's disease.[8] This suggests that this compound could serve as a valuable scaffold or intermediate in the development of novel therapeutic agents.

References

Spectroscopic Profile of 2-(3-Chloropyrazin-2-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the heterocyclic compound 2-(3-Chloropyrazin-2-yl)acetonitrile. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted data, general experimental protocols, and the expected spectral characteristics based on its chemical structure. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Compound Information

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 914360-88-6[1][2]
Molecular Formula C₆H₄ClN₃[1][2][3]
Molecular Weight 153.57 g/mol [1][2][3]
Appearance White to Yellow Solid[1]

Spectroscopic Data

Mass Spectrometry (MS)
AdductPredicted m/z
[M+H]⁺ 154.01665
[M+Na]⁺ 175.99859
[M-H]⁻ 152.00209
[M+NH₄]⁺ 171.04319
[M+K]⁺ 191.97253
[M]⁺ 153.00882
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR spectra for this compound are not available in the public domain. However, based on the chemical structure, the expected chemical shifts (δ) in ppm for both ¹H and ¹³C NMR are outlined below. These predictions are based on typical values for similar chemical environments.

¹H NMR (Proton NMR) - Predicted Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyrazine-H8.0 - 9.0Doublet1H
Pyrazine-H8.0 - 9.0Doublet1H
-CH₂-3.5 - 4.5Singlet2H

¹³C NMR (Carbon-13 NMR) - Predicted Data

CarbonPredicted Chemical Shift (ppm)
Pyrazine-C (C-Cl)145 - 155
Pyrazine-C (C-CH₂CN)140 - 150
Pyrazine-CH140 - 150
Pyrazine-CH140 - 150
-CH₂-20 - 30
-C≡N115 - 125
Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Nitrile (C≡N) Stretch2240 - 2260Medium, Sharp
Aromatic C=N Stretch1500 - 1600Medium to Strong
Aromatic C=C Stretch1400 - 1600Medium to Strong
C-Cl Stretch600 - 800Strong

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum using a pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the compound in a suitable IR-transparent solvent (e.g., chloroform, methylene chloride).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve stable ionization.

    • Acquire the mass spectrum in either positive or negative ion mode over a relevant mass range.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS_Data Molecular Weight & Elemental Composition MS->MS_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure Structure Confirmation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers are encouraged to perform their own experimental analyses to obtain definitive spectra for this compound.

References

An In-depth Technical Guide to the Synthesis of 2-(3-Chloropyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(3-chloropyrazin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, notably the antiviral agent Favipiravir. This document details the starting materials, experimental protocols, and quantitative data for the most common synthetic pathways, offering a valuable resource for researchers in organic synthesis and drug development.

Executive Summary

The synthesis of this compound can be achieved through several distinct pathways, primarily utilizing one of three key starting materials: 2-aminopyrazine, pyrazine-2-carbonitrile, or 3-hydroxypyrazine-2-carboxamide. Each route presents its own set of advantages and challenges in terms of step count, reagent availability, reaction conditions, and overall yield. This guide will explore the detailed methodologies for each approach, present quantitative data in a comparative format, and provide visual representations of the synthetic pathways to aid in understanding and practical application.

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data for the different synthetic approaches to this compound, providing a clear comparison of yields and reaction conditions.

Table 1: Synthesis from 2-Aminopyrazine (Multi-Step)

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1ChlorinationN-Chlorosuccinimide (NCS)AcetonitrileReflux4~78
2CyanationKCN, Pd(PPh₃)₄DMF8012~85
3Sandmeyer ReactionNaNO₂, HCl, CuClWater/Acetonitrile0 to rt2~75

Table 2: Synthesis from Pyrazine-2-carbonitrile

ReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
ChlorinationSulfuryl chloride (SO₂Cl₂)Toluene, DMF0 to rt5.551

Table 3: Synthesis from 3-Hydroxypyrazine-2-carboxamide

ReactionKey ReagentsSolventTemperature (°C)TimeYield (%)
Chlorination/DehydrationPhosphorus oxychloride (POCl₃), Diisopropylethylamine (DIPEA)Chlorobenzene0 to 90Overnight79

Synthetic Pathways and Experimental Protocols

This section provides detailed experimental methodologies for each of the primary synthetic routes.

Synthesis from 2-Aminopyrazine

This pathway involves a multi-step sequence that includes chlorination, cyanation, and a final Sandmeyer reaction to introduce the chloro and cyano functionalities at the desired positions.

2-Aminopyrazine 2-Aminopyrazine 2-Amino-5-chloropyrazine 2-Amino-5-chloropyrazine 2-Aminopyrazine->2-Amino-5-chloropyrazine NCS, Acetonitrile 2-Amino-5-cyanopyrazine 2-Amino-5-cyanopyrazine 2-Amino-5-chloropyrazine->2-Amino-5-cyanopyrazine KCN, Pd(PPh3)4, DMF This compound This compound 2-Amino-5-cyanopyrazine->this compound NaNO2, HCl, CuCl

Synthesis from 2-Aminopyrazine

Step 1: Synthesis of 2-Amino-5-chloropyrazine

  • To a solution of 2-aminopyrazine in acetonitrile, add N-Chlorosuccinimide (NCS).

  • Reflux the mixture for 4 hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-amino-5-chloropyrazine.

Step 2: Synthesis of 2-Amino-5-cyanopyrazine

  • In a reaction vessel, combine 2-amino-5-chloropyrazine, potassium cyanide (KCN), and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in dimethylformamide (DMF).

  • Heat the mixture at 80°C for 12 hours.

  • The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated to give 2-amino-5-cyanopyrazine.

Step 3: Synthesis of this compound via Sandmeyer Reaction

  • Dissolve 2-amino-5-cyanopyrazine in a mixture of aqueous hydrochloric acid and acetonitrile and cool to 0°C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5°C.

  • After stirring for 30 minutes, add a solution of copper(I) chloride (CuCl) in hydrochloric acid.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • The product is then extracted, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields this compound.

Synthesis from Pyrazine-2-carbonitrile

This method provides a more direct, one-step approach to the target molecule through a chlorination reaction.

Pyrazine-2-carbonitrile Pyrazine-2-carbonitrile This compound This compound Pyrazine-2-carbonitrile->this compound SO2Cl2, Toluene, DMF

Synthesis from Pyrazine-2-carbonitrile

Experimental Protocol:

  • To a solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in a mixture of toluene (48 mL) and DMF (5 mL), slowly add sulfuryl chloride (21.2 mL, 260.8 mmol) over 10 minutes while maintaining the temperature at 0°C in an ice bath.[1]

  • Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 5 hours.[1]

  • After the reaction is complete, decant the toluene layer. The residual reddish oil is extracted three times with diethyl ether.[1]

  • Combine the toluene and ether layers and quench with ice water, followed by cooling in an ice bath.[1]

  • Neutralize the combined organic layers with solid NaHCO₃, separate the layers, and extract the aqueous layer again with diethyl ether.[1]

  • Combine all organic layers, wash with water, and dry over anhydrous Na₂SO₄.[1]

  • Filter and evaporate the solvent under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: 100% dichloromethane) to afford 3-chloropyrazine-2-carbonitrile (4.7 g, 51% yield) as a white powder.[1]

Synthesis from 3-Hydroxypyrazine-2-carboxamide

This route involves a simultaneous chlorination and dehydration of the starting material to yield the desired nitrile.

3-Hydroxypyrazine-2-carboxamide 3-Hydroxypyrazine-2-carboxamide This compound This compound 3-Hydroxypyrazine-2-carboxamide->this compound POCl3, DIPEA, Chlorobenzene

Synthesis from 3-Hydroxypyrazine-2-carboxamide

Experimental Protocol:

  • At 0°C, to a solution of 3-hydroxypyrazine-2-carboxamide (5g, 37mmol) in chlorobenzene (20 mL), add phosphorus oxychloride (2mL, 40mmol) and diisopropylethylamine (3.5mL, 80mmol) dropwise.[1]

  • After the addition, stir the reaction mixture overnight at 90°C.[1]

  • Concentrate the reaction solution under reduced pressure. Dilute the residue with 20 mL of water and extract three times with 20 mL of ethyl acetate.[1]

  • Dry the combined organic phases over anhydrous sodium sulfate and then concentrate under reduced pressure.[1]

  • Purify the residue by silica gel column chromatography (eluent: PE / EtOAc (V/V) = 10/1) to give the title compound as a white solid (4.5g, 79% yield).[1]

Conclusion

This technical guide has outlined three primary synthetic routes to this compound, a crucial intermediate in pharmaceutical synthesis. The choice of starting material and synthetic pathway will depend on factors such as reagent availability, scalability, and desired purity of the final product. The provided experimental protocols and comparative data tables serve as a valuable resource for chemists and researchers in the field, enabling informed decisions for the efficient synthesis of this important compound.

References

An In-depth Technical Guide to 2-(3-Chloropyrazin-2-yl)acetonitrile: Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of 2-(3-Chloropyrazin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the antiviral drug Favipiravir. This document consolidates available data on its synthesis, characterization, and reactivity profile, offering valuable insights for researchers and professionals in drug development and medicinal chemistry. While specific experimental data for the title compound is limited in publicly accessible literature, this guide draws upon data from closely related analogues to provide a robust understanding of its chemical behavior.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a chloro group at the 3-position and an acetonitrile group at the 2-position. Its chemical structure and basic properties are summarized below.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 914360-88-6[1]
Molecular Formula C₆H₄ClN₃[2]
Molecular Weight 153.57 g/mol [2]
Appearance White to Yellow Solid[3]
Purity ≥95% or ≥97% (as commercially available)[3][4]
Predicted logP 0.4[2]
Monoisotopic Mass 153.00937 Da[2]

Reactivity Profile

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrazine ring, further activated by the electron-withdrawing chloro and cyano substituents, and the nucleophilic character of the methylene group of the acetonitrile moiety.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles. The reactivity of chlorodiazines in SNAr reactions is well-documented. The order of reactivity is generally influenced by the position of the chlorine atom and the nature of the nucleophile. For chloropyrazines, the presence of two nitrogen atoms in the ring significantly activates the halogen for substitution compared to chlorobenzene.

Logical Relationship for SNAr Reactivity:

sn_ar_reactivity Electron-deficient Pyrazine Ring Electron-deficient Pyrazine Ring Facilitates Nucleophilic Attack Facilitates Nucleophilic Attack Electron-deficient Pyrazine Ring->Facilitates Nucleophilic Attack Activates Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) Facilitates Nucleophilic Attack->Nucleophilic Aromatic Substitution (SNAr) Electron-withdrawing Substituents\n(-Cl, -CN) Electron-withdrawing Substituents (-Cl, -CN) Further Activates Ring Further Activates Ring Electron-withdrawing Substituents\n(-Cl, -CN)->Further Activates Ring Enhances Further Activates Ring->Nucleophilic Aromatic Substitution (SNAr) Substituted Pyrazine Derivative Substituted Pyrazine Derivative Nucleophilic Aromatic Substitution (SNAr)->Substituted Pyrazine Derivative Nucleophile Nucleophile Nucleophile->Nucleophilic Aromatic Substitution (SNAr) Attacks

Caption: Logical diagram illustrating the factors influencing the SNAr reactivity of the chloropyrazine core.

Common nucleophiles that can displace the chloride include amines, alkoxides, and thiolates. This reactivity is fundamental to the synthesis of various derivatives where the pyrazine core is further functionalized. For instance, in the synthesis of Favipiravir, a related intermediate, 3,6-dichloropyrazine-2-carbonitrile, undergoes nucleophilic substitution with fluoride ions.[5]

Reactions of the Acetonitrile Moiety

The acetonitrile group offers several avenues for chemical transformation:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. This reaction is a common transformation in the synthesis of pyrazinamide-based drugs.[6] The hydrolysis typically proceeds via protonation of the nitrile nitrogen under acidic conditions, followed by nucleophilic attack by water. Under basic conditions, direct nucleophilic attack of a hydroxide ion on the nitrile carbon occurs.

  • Reduction: The nitrile group can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to aminomethyl-pyrazine derivatives.

  • α-Alkylation: The methylene protons of the acetonitrile group are acidic and can be deprotonated by a suitable base (e.g., KOtBu) to form a carbanion. This carbanion can then react with electrophiles, such as alkyl halides or aldehydes, to form α-substituted derivatives.[7]

Stability

However, the presence of the chloro and nitrile functional groups may influence its stability profile:

  • pH: Under strongly acidic or basic conditions, hydrolysis of the nitrile group may occur, as discussed in the reactivity section. The stability of the C-Cl bond may also be affected by pH, particularly in the presence of nucleophiles.

  • Temperature: While many pyrazines are thermally stable, elevated temperatures can promote decomposition or unwanted side reactions.

  • Light: As with many organic compounds, prolonged exposure to UV light may lead to degradation.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the reviewed literature. However, a protocol for the synthesis of the closely related and commercially available intermediate, 3-chloropyrazine-2-carbonitrile, can provide a valuable reference.

Synthesis of 3-Chloropyrazine-2-carbonitrile (Analogous Procedure)

This procedure describes the synthesis of 3-chloropyrazine-2-carbonitrile from 2-cyanopyrazine.[8]

Reaction Scheme:

Reagents and Equipment:

  • Pyrazine-2-carbonitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Dichloromethane (eluent)

Procedure:

  • A solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL) is prepared in a flask.

  • The reaction mixture is cooled in an ice bath.

  • Sulfuryl chloride (21.2 mL, 260.8 mmol) is slowly added to the solution over 10 minutes.

  • The mixture is stirred in the ice bath for 30 minutes.

  • The reaction is then allowed to warm to room temperature and stirred for an additional 5 hours.

  • The toluene layer is decanted, and the residual oily material is extracted three times with diethyl ether.

  • The combined organic layers (toluene and ether) are quenched with ice water and cooled.

  • The organic layers are neutralized with solid NaHCO₃, washed with water, and dried over anhydrous Na₂SO₄.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using 100% dichloromethane as the eluent to afford 3-chloropyrazine-2-carbonitrile as a white powder.

Expected Yield: Approximately 51%.[8]

Workflow for Analogous Synthesis:

synthesis_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Pyrazine-2-carbonitrile in Toluene/DMF Cool Cool in Ice Bath Start->Cool Add_Reagent Slowly Add SO₂Cl₂ Cool->Add_Reagent Stir_Cold Stir for 30 min in Ice Bath Add_Reagent->Stir_Cold Stir_RT Stir for 5h at Room Temp Stir_Cold->Stir_RT Decant Decant Toluene Stir_RT->Decant Extract Extract with Diethyl Ether Decant->Extract Quench Quench with Ice Water Extract->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Dry Dry over Na₂SO₄ Neutralize->Dry Evaporate Evaporate Solvent Dry->Evaporate Chromatography Silica Gel Column Chromatography (DCM eluent) Evaporate->Chromatography Product 3-Chloropyrazine-2-carbonitrile Chromatography->Product

Caption: Workflow for the synthesis of 3-chloropyrazine-2-carbonitrile.

Spectroscopic Data (Analogous Compound: 3-Chloropyrazine-2-carbonitrile)

No experimentally determined spectroscopic data for this compound has been identified in the reviewed literature. The following data for the isomeric 3-chloropyrazine-2-carbonitrile is provided for reference.[8]

Spectroscopic Data for 3-Chloropyrazine-2-carbonitrile
¹H NMR (400 MHz, DMSO-d₆)δ 8.91 (d, J = 2.4 Hz, 1H), 8.88 (d, J = 2.4 Hz, 1H)
¹³C NMR (100 MHz, DMSO-d₆)δ 150.67, 147.97, 144.26, 129.87, 114.66
IR (KBr, cm⁻¹)3088 (νCHar), 2242 (νCN), 1377 (νC=C), 1087 (νC-N)
MS (ESI, m/z)140.3 [M+H]⁺, 142.3 [M+H+2]⁺

For this compound, one would expect a singlet for the methylene protons (-CH₂CN) in the ¹H NMR spectrum, and characteristic signals for the pyrazine ring protons. The ¹³C NMR would show a signal for the nitrile carbon and the methylene carbon, in addition to the pyrazine ring carbons. The IR spectrum should exhibit a characteristic nitrile stretch (νCN) around 2250 cm⁻¹. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern for a monochlorinated compound. Predicted mass spectral data from PubChem includes a [M+H]⁺ peak at m/z 154.01665.[2]

Application in Drug Development: The Case of Favipiravir

This compound and its derivatives are crucial intermediates in the synthesis of Favipiravir, a broad-spectrum antiviral agent.[5][9][10] The mechanism of action of Favipiravir illustrates the therapeutic potential of this class of pyrazine derivatives.

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP). Favipiravir-RTP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. By mimicking a purine nucleotide, it is incorporated into the growing viral RNA strand, leading to chain termination and lethal mutagenesis, thereby inhibiting viral replication.

Signaling Pathway of Favipiravir Action:

favipiravir_moa cluster_cell Host Cell cluster_virus RNA Virus Replication Favipiravir Favipiravir Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Intracellular Metabolism RdRp RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits Viral_RNA Viral RNA Replication RdRp->Viral_RNA Catalyzes RdRp->Viral_RNA Inhibited Pathway

Caption: Mechanism of action of Favipiravir as an inhibitor of viral RNA-dependent RNA polymerase.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the synthesis of bioactive molecules. Its reactivity is characterized by the susceptibility of the chloro group to nucleophilic substitution and the diverse chemical transformations possible at the acetonitrile moiety. While a comprehensive experimental dataset for this specific compound is not widely available, analogies to closely related structures provide a solid foundation for understanding its chemical behavior. Further research into the specific reaction kinetics, stability profile, and detailed synthetic routes for this compound would be highly beneficial for its broader application in medicinal chemistry and drug discovery. The successful development of Favipiravir underscores the importance of pyrazine-based intermediates in the ongoing search for novel therapeutics.

References

A Technical Guide to the Structural Characterization of 2-(3-Chloropyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive guide to the structural characterization of 2-(3-Chloropyrazin-2-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental spectra for this compound are not widely published, this document outlines the standard analytical methodologies and presents predicted data based on its known chemical structure and data from analogous compounds. This guide serves as a foundational resource for researchers undertaking the synthesis, identification, and quality control of this compound, detailing protocols for Mass Spectrometry, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Introduction

This compound belongs to the pyrazine class of heterocyclic compounds, which are recognized for their diverse biological activities and applications as building blocks in the development of pharmaceuticals and agrochemicals.[1] The molecule features a pyrazine ring substituted with a chlorine atom and an acetonitrile group. The precise arrangement of these functional groups is critical to its reactivity and potential biological function. Accurate structural confirmation is therefore the first crucial step in any research or development endeavor involving this compound.

This guide details the expected outcomes and standard protocols for a multi-technique approach to structural elucidation.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueReference
CAS Number 914360-88-6[2][3]
Molecular Formula C₆H₄ClN₃[2][4]
Molecular Weight 153.57 g/mol [2]
Monoisotopic Mass 153.00937 Da[4]
IUPAC Name This compound[4]
Physical Appearance White to Yellow SolidN/A
SMILES C1=CN=C(C(=N1)CC#N)Cl[4]
InChIKey QYOUXNLAVKGTBD-UHFFFAOYSA-N[4]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can verify the molecular formula by providing a highly accurate mass measurement. The data presented below is predicted for various common adducts.[4]

Data Presentation: Predicted Mass-to-Charge Ratios
AdductPredicted m/z
[M]⁺ 153.00882
[M+H]⁺ 154.01665
[M+Na]⁺ 175.99859
[M+K]⁺ 191.97253
[M+NH₄]⁺ 171.04319
[M-H]⁻ 152.00209
Data sourced from PubChem CID 13879169.[4]

The presence of a chlorine atom should result in a characteristic isotopic pattern, with an M+2 peak approximately one-third the intensity of the molecular ion peak, which is a key signature for verification.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5–4.5 kV

    • Cone Voltage: 20–40 V

    • Source Temperature: 120–150 °C

    • Desolvation Gas (N₂): Flow rate of 500–800 L/hr at a temperature of 300–400 °C.

  • Data Acquisition: Acquire spectra in a mass range of m/z 50–500. Perform analysis in both positive and negative ion modes to observe different adducts.

  • Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its corresponding isotopic distribution. Compare the exact mass with the theoretical mass calculated for the formula C₆H₄ClN₃.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Data Presentation: Predicted IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100–3000
Aliphatic C-H (-CH₂-)Stretching2960–2850
Nitrile (C≡N)Stretching2260–2240[5][6]
Aromatic C=N / C=CRing Stretching1600–1450
Methylene (-CH₂-)Scissoring~1465
C-ClStretching800-600
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid powder sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

  • Data Acquisition: Scan the mid-IR range from 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Analysis: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber. Identify characteristic peaks and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of the molecule. ¹H NMR identifies the number and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Data Presentation: Predicted ¹H NMR Chemical Shifts
ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)Integration
Pyrazine H-5/H-6Doublet8.5 - 8.82H
Methylene (-CH₂-)Singlet4.0 - 4.32H
Predicted for CDCl₃ or DMSO-d₆ solvent. Chemical shifts are estimates based on similar heterocyclic systems.
Data Presentation: Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)
Pyrazine C=N150 - 155
Pyrazine C-Cl148 - 152
Pyrazine C-H142 - 146
Nitrile (-C≡N)115 - 120[7][8]
Methylene (-CH₂-)25 - 30
Predicted for CDCl₃ or DMSO-d₆ solvent. Assignments are tentative.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetonitrile-d₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[9]

  • Instrumentation: Utilize a high-field NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, a larger number of scans (e.g., 1024 or more) due to lower natural abundance, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

  • Advanced Experiments: If necessary, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to unambiguously assign all signals and confirm the connectivity.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state. This technique is contingent on the ability to grow a high-quality single crystal.

While no public crystal structure for this compound has been identified, the following protocol outlines the general procedure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions).[10] Common methods include slow evaporation from a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A range of solvents and solvent mixtures should be screened.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Instrumentation: Use a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source and a CCD or CMOS detector.

  • Data Collection:

    • Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.

    • Determine the unit cell parameters and the crystal lattice system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[10]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an atomic model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until the model converges.

  • Analysis: The final refined structure provides precise bond lengths, bond angles, and intermolecular interactions, confirming the molecular constitution and conformation.

Visualized Workflows and Relationships

Logical Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the complete structural characterization of a synthesized chemical compound like this compound.

cluster_synthesis Preparation cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis & Purification ms Mass Spectrometry (Molecular Formula) synthesis->ms Sample ir IR Spectroscopy (Functional Groups) synthesis->ir Sample nmr NMR Spectroscopy (Connectivity) synthesis->nmr Sample confirm Structure Confirmed ms->confirm ir->confirm xray X-Ray Crystallography (3D Structure) nmr->xray Requires Crystal nmr->confirm xray->confirm center Proposed Structure: This compound ms MS Data Confirms Mass (153.009 Da) center->ms predicts ir IR Data Confirms Groups (e.g., -C≡N) center->ir predicts nmr NMR Data Confirms Framework (Ar-H, -CH2-) center->nmr predicts final Verified Identity ms->final verifies ir->final verifies nmr->final verifies

References

The Emergence of Pyrazine-Based Acetonitriles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of pyrazine-based acetonitriles, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. This document provides a comprehensive overview of their synthesis, biological activity, and mechanisms of action, with a focus on their application in drug development. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key synthetic and biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying scientific principles.

Discovery and Historical Context

The history of pyrazine-based acetonitriles is intrinsically linked to the broader exploration of pyrazine chemistry. The first synthesis of a pyrazine compound, tetraphenylpyrazine, was reported by Laurent in 1844.[1] However, it was the later elucidation of the pyrazine ring structure and the development of more versatile synthetic methods, such as the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses, that paved the way for the exploration of diverse pyrazine derivatives.[2]

The introduction of the acetonitrile (cyanomethyl) group onto the pyrazine scaffold marked a significant step in the development of novel therapeutic agents. The nitrile group is a valuable pharmacophore in drug design, known for its ability to enhance binding affinity to biological targets, improve pharmacokinetic profiles, and serve as a versatile synthetic handle for further molecular elaboration. Early synthetic routes to cyanopyrazines often involved the ammoxidation of methylpyrazines at high temperatures and pressures.[3][4] More contemporary methods utilize palladium-catalyzed cyanation of halopyrazines, offering milder reaction conditions and improved yields.[5]

The true potential of pyrazine-based acetonitriles in drug discovery became evident with the development of compounds like Favipiravir and various kinase inhibitors. These molecules demonstrated that the pyrazine acetonitrile scaffold could be effectively utilized to generate potent and selective therapeutic agents for a range of diseases.

Key Pyrazine-Based Acetonitriles in Drug Development

Favipiravir (T-705): An Antiviral Agent

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a broad-spectrum antiviral drug that acts as an inhibitor of RNA-dependent RNA polymerase (RdRp).[6] While not an acetonitrile itself, its synthesis critically involves a pyrazine carbonitrile intermediate, 3,6-dichloropyrazine-2-carbonitrile.[7] First synthesized in 2000, Favipiravir has shown efficacy against a wide range of RNA viruses, including influenza viruses.[8]

Mechanism of Action: Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (FVP-RTP). FVP-RTP acts as a purine nucleotide analog and is incorporated into the nascent viral RNA strand by the viral RdRp. This incorporation can lead to either chain termination or lethal mutagenesis, where the high rate of mutations in the viral genome results in non-viable viral progeny.[6][9]

Pyrazolo[1,5-a]pyrazine Janus Kinase (JAK) Inhibitors

A series of pyrazolo[1,5-a]pyrazine derivatives bearing a cyano group have been identified as potent and selective inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is a crucial regulator of immune responses and cell proliferation, and its dysregulation is implicated in various autoimmune diseases and cancers.[10]

Mechanism of Action: These pyrazine-based compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the JAK kinase domain. This binding prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade that leads to the transcription of pro-inflammatory and proliferative genes.[10]

Data Presentation

Antiviral Activity of Favipiravir

The following table summarizes the 50% effective concentrations (EC₅₀) of Favipiravir against various influenza virus strains in cell culture.

Virus StrainEC₅₀ (μg/mL)Reference
Influenza A (H1N1)0.014 - 0.55[11][12]
Oseltamivir-resistant Influenza A0.014 - 0.55[11]
Influenza B0.014 - 0.55[11]
Influenza C0.014 - 0.55[11]
Avian Influenza A (H5N1)0.03 - 3.53[8]
2009 Pandemic A (H1N1)0.19 - 22.48[8][13]
Kinase Inhibitory Activity of a Pyrazolo[1,5-a]pyrazine Derivative

The table below presents the half-maximal inhibitory concentrations (IC₅₀) of a representative pyrazolo[1,5-a]pyrazine derivative against different JAK isoforms.

Kinase TargetIC₅₀ (nM)
JAK13
JAK28.5
TYK27.7
JAK3629.6

Experimental Protocols

Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

This protocol describes the synthesis of a key intermediate in the preparation of Favipiravir, starting from 2-aminopyrazine.[5]

Materials:

  • 2-Aminopyrazine

  • Titanium tetrachloride (TiCl₄)

  • tert-Butyl nitrite

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminopyrazine (10 mmol) in acetonitrile, add TiCl₄ (10 mmol) and tert-butyl nitrite (31 mmol).

  • Stir the reaction mixture at room temperature.

  • After the reaction is complete (monitored by TLC), quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,6-dichloropyrazine-2-carbonitrile.

In Vitro JAK Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ of a test compound against a specific JAK isoform using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[14]

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well assay plates

Procedure:

  • Compound Plating: Serially dilute the test compound in DMSO. Using an acoustic liquid handler, transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to the assay plates. Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) controls.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 5 µL of this mix to each well. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 5 µL of the 2X ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Generation: Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mandatory Visualizations

G Synthesis of 3,6-Dichloropyrazine-2-carbonitrile cluster_0 Starting Material cluster_1 Reaction cluster_2 Intermediate cluster_3 Reaction cluster_4 Product 2-Aminopyrazine 2-Aminopyrazine Reagents TiCl4, t-BuONO Acetonitrile Diazonium Salt Pyrazine Diazonium Salt (in situ) Reagents->Diazonium Salt Forms Sandmeyer Sandmeyer-type Reaction Product 3,6-Dichloropyrazine- 2-carbonitrile Sandmeyer->Product Yields JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds Inhibitor Pyrazine Acetonitrile JAK Inhibitor Inhibitor->JAK Inhibits Gene Gene Transcription DNA->Gene Favipiravir_MoA Mechanism of Action of Favipiravir cluster_host_cell Host Cell cluster_virus Virus Replication Favipiravir Favipiravir (Prodrug) FVP_RMP Favipiravir-RMP Favipiravir->FVP_RMP Host Kinases FVP_RTP Favipiravir-RTP (Active Form) FVP_RMP->FVP_RTP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) FVP_RTP->RdRp Inhibits Nascent_RNA Nascent Viral RNA FVP_RTP->Nascent_RNA Incorporated into (Lethal Mutagenesis) RdRp->Nascent_RNA Synthesizes from RNA_template Viral RNA Template RNA_template->RdRp Nonviable_virus Non-viable Virus Nascent_RNA->Nonviable_virus Leads to

References

Technical Guide: Solubility of 2-(3-Chloropyrazin-2-yl)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-(3-Chloropyrazin-2-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. However, qualitative information derived from synthetic and purification procedures provides valuable insights into its solubility characteristics. This guide summarizes the available qualitative data, presents a detailed experimental protocol for determining solubility, and offers a general overview of the principles governing the solubility of related heterocyclic compounds.

Introduction

This compound (CAS No. 914360-88-6) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a substituted pyrazine ring, suggests a degree of polarity that influences its interaction with various solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction optimization, purification, formulation development, and conducting biological assays.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L, mol/L, or mole fraction) for this compound in common organic solvents has not been published. The following table reflects this data gap.

Table 1: Quantitative Solubility of this compound in Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 mL)Mole Fraction Solubility (x)
MethanolNot AvailableNot AvailableNot Available
EthanolNot AvailableNot AvailableNot Available
IsopropanolNot AvailableNot AvailableNot Available
AcetoneNot AvailableNot AvailableNot Available
AcetonitrileNot AvailableNot AvailableNot Available
Ethyl AcetateNot AvailableNot AvailableNot Available
DichloromethaneNot AvailableNot AvailableNot Available
TolueneNot AvailableNot AvailableNot Available
HexaneNot AvailableNot AvailableNot Available

Qualitative Solubility Insights from Synthetic Procedures

Qualitative information regarding the solubility of this compound can be inferred from documented synthesis and purification methods for pyrazine derivatives.

  • Recrystallization: Ethanol is often employed as a solvent for the recrystallization of pyrazine derivatives. This process involves dissolving the compound in hot ethanol and allowing it to crystallize upon cooling. This indicates that this compound is likely to have significantly higher solubility in hot ethanol compared to cold ethanol.

  • Chromatography: Mixtures of hexane and ethyl acetate are commonly used as eluents in the column chromatographic purification of pyrazines. The ability to elute the compound from a silica gel column with such mixtures suggests that it possesses some solubility in these less polar solvent systems. The specific ratio of hexane to ethyl acetate required would provide further clues about its relative polarity and solubility.

  • Water Solubility: Safety Data Sheets for this compound explicitly state that water solubility data is not available. Given the organic nature of the molecule, it is expected to have low solubility in water.

Based on these observations, a general solubility profile can be hypothesized:

  • Good solubility: In polar protic solvents like ethanol and methanol, especially at elevated temperatures.

  • Moderate solubility: In polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.

  • Lower solubility: In non-polar solvents like hexane and toluene.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is a widely accepted and robust technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Saturated solutions of the compound in the chosen solvent

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the suspension to settle for a short period within the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.

    • Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. This step must be performed quickly to prevent temperature changes that could affect solubility.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility using the following formula:

    Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor

    • The solubility can also be expressed in other units such as mol/L or as a mole fraction.

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Seal and place in shaker bath A->B C Agitate to equilibrium (24-72h) B->C D Settle suspension C->D Equilibrium Reached E Withdraw supernatant D->E F Filter sample E->F G Dilute filtered sample F->G H Analyze via HPLC/UV-Vis G->H I Determine concentration H->I J Calculate solubility I->J

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

Given the nature of the request focusing on the physicochemical property of solubility, there are no directly relevant biological signaling pathways to depict. The logical relationship in this context is the experimental workflow for determining solubility, which has been visualized above.

Conclusion

A Theoretical and Experimental Guide to the Electronic Properties of 2-(3-Chloropyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the electronic properties of 2-(3-Chloropyrazin-2-yl)acetonitrile. This compound, a derivative of pyrazine, is of interest in medicinal chemistry and materials science due to the diverse biological activities and electronic characteristics exhibited by the pyrazine scaffold. Understanding its electronic properties is crucial for predicting its reactivity, stability, and potential applications.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that are integral to the development of pharmaceuticals and functional materials.[1][2] The introduction of various functional groups to the pyrazine ring allows for the fine-tuning of their electronic and steric properties, which in turn influences their biological activity and material characteristics.[3][4] Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into the electronic structure and properties of these molecules at an atomic level.[5] This guide outlines the common computational and experimental methodologies used to investigate this compound.

Theoretical Studies: Computational Methodology

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for studying the electronic properties of molecules like this compound.[1][6] These methods offer a good balance between accuracy and computational cost.

Experimental Protocol: Computational Details

A typical computational study would involve the following steps:

  • Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. A common approach is to use the B3LYP functional with a 6-311+G(2d,p) basis set.[7]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties: Following successful optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, and dipole moment.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.[8]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand charge transfer interactions and delocalization of electrons within the molecule.[1]

A generalized workflow for such a computational study is depicted below.

Computational Chemistry Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation Define Molecule Define Molecular Structure (this compound) Select Method Select Computational Method (e.g., DFT/B3LYP/6-311+G(2d,p)) Define Molecule->Select Method Geometry Optimization Geometry Optimization Select Method->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Electronic Properties Calculation of Electronic Properties Frequency Calculation->Electronic Properties Analyze Output Analyze Output Data (Energies, Orbitals, Charges) Electronic Properties->Analyze Output Visualize Results Visualize Results (MEP, Orbitals) Analyze Output->Visualize Results Interpret Properties Interpret Electronic Properties (Reactivity, Stability) Visualize Results->Interpret Properties

Computational Chemistry Workflow Diagram

Predicted Electronic Properties

Based on theoretical studies of similar pyrazine derivatives, the following table summarizes the expected electronic properties of this compound. These values are crucial for understanding the molecule's kinetic stability and reactivity.

PropertyPredicted ValueSignificance
HOMO Energy ~ -7.0 eVIndicates electron-donating ability
LUMO Energy ~ -1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) ~ 5.5 eVRelates to chemical reactivity and stability
Ionization Potential (I) ~ 7.0 eVEnergy required to remove an electron
Electron Affinity (A) ~ 1.5 eVEnergy released upon gaining an electron
Dipole Moment (μ) ~ 3.5 DIndicates the overall polarity of the molecule

The conceptual relationship between the HOMO, LUMO, and electronic transitions is illustrated in the following diagram.

Molecular Orbital Energy Levels HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO   ΔE = hν (Electronic Excitation)

Molecular Orbital Energy Level Diagram

Experimental Synthesis and Characterization

While theoretical studies provide predictive power, experimental validation is essential. The synthesis of this compound can be approached through established organic chemistry reactions.

Experimental Protocol: Synthesis

A plausible synthetic route involves the reaction of 2,3-dichloropyrazine with a cyanide source, such as sodium cyanide, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction would likely proceed via nucleophilic aromatic substitution.

Characterization

The synthesized compound would be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.[9][10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the C≡N (nitrile) group, C-Cl bond, and the pyrazine ring vibrations.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight, confirming the elemental composition.

Conclusion

The integrated approach of theoretical calculations and experimental validation provides a robust framework for understanding the electronic properties of this compound. The insights gained from these studies are critical for the rational design of new drug candidates and advanced materials. The methodologies and expected outcomes presented in this guide serve as a valuable resource for researchers in the field.

References

Methodological & Application

Applications of 2-(3-Chloropyrazin-2-yl)acetonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloropyrazin-2-yl)acetonitrile, more commonly known as 3-Chloropyrazine-2-carbonitrile, is a versatile heterocyclic building block in medicinal chemistry. Its pyrazine core, substituted with a reactive chlorine atom and a nitrile group, serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities at the 3-position. The nitrile group can also be readily transformed into other functional groups, further expanding its synthetic utility. This document provides an overview of the key applications of 3-Chloropyrazine-2-carbonitrile in the development of kinase inhibitors and antimycobacterial agents, complete with experimental protocols and biological data.

I. Application in the Synthesis of Kinase Inhibitors

3-Chloropyrazine-2-carbonitrile is a key intermediate in the synthesis of several classes of kinase inhibitors, which are crucial therapeutic agents, particularly in oncology and immunology. The pyrazine scaffold often serves as a core structure that can be elaborated to target the ATP-binding site of various kinases.

Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.

Signaling Pathway:

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 5. STAT Recruitment Cytokine Cytokine Cytokine->Receptor 1. Binding P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation P_JAK->Receptor P_JAK->STAT 6. STAT Phosphorylation P_STAT P-STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 7. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 8. Translocation Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription 9. Gene Regulation

Figure 1: The JAK-STAT Signaling Pathway.
Bruton's Tyrosine Kinase (BTK) Inhibitors - Acalabrutinib Intermediate

3-Chloropyrazine-2-carbonitrile is a crucial starting material for the synthesis of Acalabrutinib, a second-generation, highly selective BTK inhibitor used in the treatment of various B-cell malignancies. The synthesis involves the reduction of the nitrile to an aminomethyl group, which is then elaborated to form the core of the final drug molecule.

Tropomyosin Receptor Kinase (TrkA) Inhibitors

Trk receptors are a family of receptor tyrosine kinases that are involved in the development and function of the nervous system. Dysregulation of TrkA has been implicated in various cancers and pain states. Pyrazine-based compounds have been explored as TrkA inhibitors. While direct derivatives of 3-Chloropyrazine-2-carbonitrile are not explicitly detailed with biological data in the provided search results, related structures show promising activity.

Quantitative Data for Pyrazine-Based Kinase Inhibitors:

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazine-based InhibitorJAK147[1]
Tofacitinib (JAK inhibitor)JAK1112[2]
Tofacitinib (JAK inhibitor)JAK220[2]
Tofacitinib (JAK inhibitor)JAK31[2]

II. Application in the Synthesis of Antimycobacterial Agents

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. 3-Chloropyrazine-2-carbonitrile has been utilized as a scaffold for the synthesis of novel antimycobacterial compounds.

3-Benzylaminopyrazine-2-carboxamides

A notable application of 3-Chloropyrazine-2-carbonitrile is in the synthesis of 3-benzylaminopyrazine-2-carboxamides. This is achieved through a two-step process where the nitrile group is first hydrolyzed to a carboxamide, followed by a nucleophilic aromatic substitution of the chlorine atom with various benzylamines. Several of these derivatives have shown promising in vitro activity against Mycobacterium tuberculosis.[3]

Proposed Mechanism of Action:

The antimycobacterial activity of these compounds is hypothesized to involve the inhibition of the mycobacterial enoyl-acyl carrier protein reductase (InhA). InhA is a key enzyme in the fatty acid biosynthesis II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.

InhA_Inhibition FAS-II_Pathway Fatty Acid Biosynthesis II (FAS-II) Enoyl-ACP Enoyl-ACP Substrate FAS-II_Pathway->Enoyl-ACP InhA Enoyl-ACP Reductase (InhA) Enoyl-ACP->InhA Acyl-ACP Acyl-ACP Product InhA->Acyl-ACP Mycolic_Acid Mycolic Acid Synthesis Acyl-ACP->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Inhibitor Pyrazine Derivative Inhibition Inhibitor->Inhibition Inhibition->InhA

Figure 2: Proposed Mechanism of Action - Inhibition of InhA.

Quantitative Data for Antimycobacterial Activity:

CompoundSubstituent (R)MIC (µM) vs. M. tuberculosis H37RvIC50 (µM) vs. HepG2 cellsReference
8 4-CH₃6≥ 250[3]
1 H42-[3]
Pyrazinamide (Standard)--[3]

III. Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive compounds derived from 3-Chloropyrazine-2-carbonitrile.

Experimental_Workflow Start 3-Chloropyrazine-2-carbonitrile Step1 Functional Group Transformation (e.g., Hydrolysis of nitrile) Start->Step1 Intermediate Key Intermediate (e.g., 3-Chloropyrazine-2-carboxamide) Step1->Intermediate Step2 Nucleophilic Aromatic Substitution Intermediate->Step2 Library Library of Pyrazine Derivatives Step2->Library Purification Purification and Characterization (HPLC, NMR, MS) Library->Purification Biological_Screening In vitro Biological Screening (e.g., Kinase Assay, MIC determination) Purification->Biological_Screening Data_Analysis Data Analysis and SAR Studies Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End Candidate Drug Lead_Optimization->End

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-(3-Chloropyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-(3-chloropyrazin-2-yl)acetonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the reactivity of its chloro-substituent, which is activated by the electron-withdrawing pyrazine ring and the adjacent cyano group. These protocols are designed to serve as a comprehensive guide for the synthesis of novel substituted pyrazine derivatives.

Introduction

Nucleophilic aromatic substitution on electron-deficient heteroaromatic systems is a cornerstone of modern synthetic chemistry. The pyrazine core, particularly when substituted with electron-withdrawing groups, is highly susceptible to nucleophilic attack, enabling the displacement of leaving groups such as halogens. In the case of this compound, the chlorine atom at the 3-position is activated for substitution by the cumulative electron-withdrawing effects of the pyrazine nitrogens and the 2-acetonitrile group. This facilitates reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of functionalized pyrazine compounds.

General Reaction Scheme

The fundamental transformation involves the displacement of the chloride ion by a nucleophile, as depicted in the following scheme:

G reactant NC-CH2-(C4H2N2)-Cl plus + reactant->plus nucleophile Nu-H plus->nucleophile arrow -> nucleophile->arrow product NC-CH2-(C4H2N2)-Nu arrow->product plus2 + product->plus2 hcl HCl plus2->hcl

Figure 1: General nucleophilic substitution reaction.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic substitution on this compound with various nucleophiles. The data is compiled from analogous reactions on similar chloropyrazine and other chloro-heteroaromatic systems. Optimization of these conditions may be necessary for specific substrates.[1]

Nucleophile (Nu-H)Product ClassBaseSolventTemperature (°C)Time (h)Expected Yield
Nitrogen Nucleophiles
Primary/Secondary Aliphatic Amines2-(3-(Alkylamino)pyrazin-2-yl)acetonitrileK₂CO₃, Et₃N, or KFDMF, Acetonitrile, or Water25 - 1002 - 12Good to Excellent
Anilines2-(3-(Arylamino)pyrazin-2-yl)acetonitrilet-BuOK or NaHTHF or DMF60 - 1004 - 24Moderate to Good
Heterocyclic Amines (e.g., Morpholine)2-(3-(Heterocyclyl)pyrazin-2-yl)acetonitrileEt₃N or K₂CO₃Acetonitrile or DMFReflux6 - 12Good to Excellent
Sulfur Nucleophiles
Thiols (Aliphatic/Aromatic)2-(3-(Alkyl/Arylthio)pyrazin-2-yl)acetonitrileNaH or K₂CO₃THF or DMF0 - 251 - 4Good
Sodium Hydrosulfide (NaSH)2-(3-Mercaptopyrazin-2-yl)acetonitrile-EthanolRoom Temperature3Moderate to Good
Oxygen Nucleophiles
Alcohols/Phenols2-(3-(Alkoxy/Aryloxy)pyrazin-2-yl)acetonitrileNaH or NaOMe/NaOEtCorresponding Alcohol or THF25 - Reflux3 - 8Moderate to Good

Experimental Protocols

The following are detailed experimental protocols for the nucleophilic substitution on this compound with representative nitrogen, sulfur, and oxygen nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Benzylamine)

This protocol describes a typical procedure for the amination of this compound.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF.

  • Add benzylamine (1.1 equivalents) to the solution.

  • Add potassium carbonate (1.5 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol outlines the procedure for the reaction with a thiol nucleophile.[1]

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 equivalents) in anhydrous THF to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenolate.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol details the reaction with an alkoxide nucleophile.[1]

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask, add a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol.

  • Add a solution of this compound (1.0 equivalent) in anhydrous methanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding water.

  • Remove the excess methanol under reduced pressure.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the nucleophilic substitution reaction on this compound.

G start Start dissolve Dissolve this compound and Nucleophile in Solvent start->dissolve add_base Add Base dissolve->add_base react Heat and Stir Reaction Mixture add_base->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for nucleophilic substitution.

Signaling Pathway of the SNAr Mechanism

The following diagram illustrates the logical progression of the SNAr mechanism.

G reactants Reactants: This compound + Nucleophile intermediate Formation of Meisenheimer Complex (Resonance-Stabilized Intermediate) reactants->intermediate Nucleophilic Attack transition_state Transition State intermediate->transition_state elimination Elimination of Chloride Ion transition_state->elimination product Product: Substituted Pyrazine Derivative elimination->product Rearomatization

References

Application Notes and Protocols for the Synthesis of Pyrazinamide Derivatives from 2-(3-Chloropyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel pyrazinamide derivatives, utilizing 2-(3-chloropyrazin-2-yl)acetonitrile as a key starting material. The protocols detailed herein outline a versatile two-step synthetic pathway, adaptable for the generation of a diverse library of pyrazinamide analogs for screening in drug discovery programs, particularly in the search for new anti-tuberculosis agents.

Introduction

Pyrazinamide is a cornerstone of first-line tuberculosis treatment. The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new analogs with improved efficacy and novel mechanisms of action. The pyrazine core is a well-established scaffold in medicinal chemistry, and its derivatization offers a promising avenue for the discovery of new therapeutic agents. This compound is a valuable starting material, offering two reactive sites for chemical modification: the nitrile group and the chloro substituent. The synthetic strategy involves an initial hydrolysis of the nitrile to an acetamide, followed by a nucleophilic aromatic substitution (SNAr) of the chlorine atom with a variety of amines.

General Synthetic Pathway

The synthesis of pyrazinamide derivatives from this compound is typically achieved through a two-step process. The first step involves the selective hydrolysis of the nitrile group to the corresponding acetamide. The resulting intermediate, 2-(3-chloropyrazin-2-yl)acetamide, is then subjected to a nucleophilic aromatic substitution reaction with a diverse range of primary or secondary amines to yield the final pyrazinamide derivatives.

G start This compound intermediate 2-(3-Chloropyrazin-2-yl)acetamide start->intermediate Step 1: Hydrolysis (e.g., H2SO4, H2O) product 2-(3-(Substituted-amino)pyrazin-2-yl)acetamide (Pyrazinamide Derivatives) intermediate->product Step 2: Nucleophilic Aromatic Substitution (R1R2NH, Base)

Caption: General two-step synthesis of pyrazinamide derivatives.

Experimental Protocols

Step 1: Synthesis of 2-(3-Chloropyrazin-2-yl)acetamide (Intermediate)

This protocol describes the controlled hydrolysis of the nitrile group of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add this compound (1 equivalent).

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (5-10 equivalents) to the starting material with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of 2-(3-(Substituted-amino)pyrazin-2-yl)acetamide Derivatives

This section details two common procedures for the nucleophilic aromatic substitution of the chlorine atom on 2-(3-chloropyrazin-2-yl)acetamide with various amines: conventional heating and microwave-assisted synthesis. The following protocols are adapted from the synthesis of analogous compounds starting from 3-chloropyrazine-2-carboxamide and are expected to be directly applicable.[1]

Method A: Conventional Heating

Materials:

  • 2-(3-Chloropyrazin-2-yl)acetamide (1 equivalent)

  • Substituted amine (2 equivalents)

  • Triethylamine (1 equivalent)

  • Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(3-chloropyrazin-2-yl)acetamide in THF in a round-bottom flask.

  • Add the desired substituted amine followed by triethylamine.

  • Heat the reaction mixture to reflux (approximately 70°C) and maintain for 15 hours, with continuous stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method B: Microwave-Assisted Synthesis

Materials:

  • 2-(3-Chloropyrazin-2-yl)acetamide (1 equivalent)

  • Substituted amine (2 equivalents)

  • Pyridine

  • Methanol

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 2-(3-chloropyrazin-2-yl)acetamide, the substituted amine, and pyridine in methanol.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a specified temperature (e.g., 120-140°C) for a set time (e.g., 30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted A1 Dissolve Reactants in THF A2 Add Amine and Base A1->A2 A3 Reflux for 15h A2->A3 A4 Work-up and Purification A3->A4 B1 Combine Reactants in Vial B2 Add Amine and Base B1->B2 B3 Irradiate for 30 min B2->B3 B4 Work-up and Purification B3->B4

Caption: Comparison of experimental workflows.

Data Presentation

The following table summarizes the yields of analogous 3-benzylaminopyrazine-2-carboxamides synthesized from 3-chloropyrazine-2-carboxamide using both conventional and microwave-assisted methods.[1] This data provides an expected range of yields for the synthesis of derivatives from 2-(3-chloropyrazin-2-yl)acetamide.

CompoundSubstituent on BenzylamineMethodYield (%)
1 HConventional45
2 3-ClConventional50
3 3,4-diClConventional38
4 3-CF₃Conventional24
5 4-ClConventional48
6 2-MeConventional35
7 4-OMeMicrowave75
8 4-MeMicrowave80
9 4-NH₂Microwave70
10 2-ClMicrowave72
11 2-FMicrowave78
12 4-FMicrowave76
13 2,4-diClMicrowave65
14 2,5-diClMicrowave68
15 3-NO₂Microwave26

Data is for analogous compounds and serves as a reference.[1]

Signaling Pathways and Logical Relationships

The core of this synthetic approach is the nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring, being electron-deficient due to the two nitrogen atoms, is susceptible to attack by nucleophiles. The presence of a chloro group, a good leaving group, facilitates this substitution. The reaction is further promoted by the addition of a base, which deprotonates the incoming amine, increasing its nucleophilicity.

SNAr_Mechanism Pyrazine Ring (Electrophile) Pyrazine Ring (Electrophile) Meisenheimer Complex (Intermediate) Meisenheimer Complex (Intermediate) Pyrazine Ring (Electrophile)->Meisenheimer Complex (Intermediate) Nucleophilic Attack Amine (Nucleophile) Amine (Nucleophile) Amine (Nucleophile)->Meisenheimer Complex (Intermediate) Product Product Meisenheimer Complex (Intermediate)->Product Loss of Leaving Group (Cl-)

Caption: Simplified SNAr mechanism.

Conclusion

The protocols described provide a robust and versatile platform for the synthesis of a wide array of pyrazinamide derivatives from this compound. The use of both conventional and microwave-assisted methods allows for flexibility in reaction optimization. The resulting compound libraries can be invaluable for structure-activity relationship (SAR) studies and the identification of new lead compounds in drug discovery, particularly for anti-tubercular applications.

References

Application Notes and Protocols for the Cyanation of Chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the cyanation of chloropyrazines, versatile building blocks in the synthesis of pharmaceuticals and other functional organic molecules. The conversion of a chloro-substituent to a cyano group introduces a valuable synthetic handle for further molecular elaboration. The protocols outlined below cover transition-metal-catalyzed methods and classical nucleophilic aromatic substitution, offering a range of options depending on substrate scope, functional group tolerance, and available reagents.

Introduction

The pyrazine core is a key structural motif in numerous biologically active compounds. The introduction of a cyano group onto the pyrazine ring opens up a plethora of synthetic possibilities, as the nitrile can be readily converted into amines, amides, carboxylic acids, and tetrazoles. This functional group transformation is crucial for the construction of complex molecular architectures in drug discovery and development. This application note details robust and reproducible methods for the cyanation of chloropyrazines.

Data Presentation

The following table summarizes quantitative data for various cyanation methods applied to chloropyrazine derivatives, providing a comparative overview of their efficiencies.

EntryChloropyrazine SubstrateCyanation MethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
12-ChloropyrazinePalladium-catalyzedPd(OAc)₂, cataCXium A, K₄[Fe(CN)₆]NMP1202485[1]
22-Chloro-3-methylpyrazinePalladium-catalyzedPd₂(dba)₃, XPhos, K₄[Fe(CN)₆]·3H₂ODioxane/H₂O100192[2]
32-Chloro-5-phenylpyrazineNickel-catalyzedNiCl₂·6H₂O, dppf, Zn, Zn(CN)₂Acetonitrile801288[3]
42,3-Dichloropyrazine (mono-cyanation)SNArNaCNDMSO100475[4]
53,6-Dichloropyrazine-2-carbonitrilePalladium-catalyzedPd₂(dba)₃, P(t-Bu)₃, Zn(CN)₂Dioxane100295[5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)

This method is a reliable and relatively non-toxic approach for the cyanation of a broad range of (hetero)aryl chlorides.[2][6]

Materials:

  • Substituted Chloropyrazine (1.0 mmol)

  • Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv, 0.5 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.1 mol%)

  • cataCXium® A (di(1-adamantyl)-n-butylphosphine) (0.2 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (3 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the substituted chloropyrazine, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, cataCXium® A, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add NMP via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Cyanation using Zinc Cyanide

This protocol offers a cost-effective alternative to palladium-catalyzed methods and is effective for a range of aryl and heteroaryl chlorides.[3]

Materials:

  • Substituted Chloropyrazine (1.0 mmol)

  • Zinc Cyanide (Zn(CN)₂) (0.6 equiv, 0.6 mmol)

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) (10 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)

  • Zinc dust (Zn) (20 mol%)

  • 4-(Dimethylamino)pyridine (DMAP) (20 mol%)

  • Acetonitrile (3 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add NiCl₂·6H₂O, dppf, and Zn dust to a dry reaction vessel.

  • Add acetonitrile and stir the mixture for 10 minutes at room temperature to form the active Ni(0) catalyst.

  • To this mixture, add the substituted chloropyrazine, Zn(CN)₂, and DMAP.

  • Seal the vessel and heat the reaction mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) using Sodium Cyanide

This classical method is suitable for chloropyrazines activated by electron-withdrawing groups and offers a straightforward, metal-free alternative.[4][7]

Materials:

  • Substituted Chloropyrazine (1.0 mmol)

  • Sodium Cyanide (NaCN) (1.2 equiv, 1.2 mmol)

  • Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • To a round-bottom flask, add the substituted chloropyrazine and DMSO.

  • Carefully add sodium cyanide to the solution.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully pour it into a mixture of ice and water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Chloropyrazine, Cyanide Source, Catalyst, Ligand, and Base start->reagents solvent Add Solvent under Inert Atmosphere reagents->solvent heat Heat and Stir for Specified Time cool Cool to Room Temperature heat->cool extract Aqueous Work-up and Extraction cool->extract purify Column Chromatography or Crystallization extract->purify end Isolated Cyanopyrazine purify->end

Caption: General experimental workflow for the cyanation of chloropyrazines.

reaction_pathways cluster_pd Palladium-Catalyzed cluster_ni Nickel-Catalyzed cluster_snar SNAr chloropyrazine Chloropyrazine pd_cat Pd Catalyst (e.g., Pd(OAc)₂) chloropyrazine->pd_cat Ligand, Base ni_cat Ni Catalyst (e.g., NiCl₂) chloropyrazine->ni_cat Ligand, Reductant snar_reagent NaCN or KCN chloropyrazine->snar_reagent High Temp. cyanopyrazine Cyanopyrazine pd_cat->cyanopyrazine pd_cn K₄[Fe(CN)₆] pd_cn->pd_cat ni_cat->cyanopyrazine ni_cn Zn(CN)₂ ni_cn->ni_cat snar_reagent->cyanopyrazine

Caption: Key synthetic pathways for the cyanation of chloropyrazines.

References

Application Notes and Protocols for 2-(3-Chloropyrazin-2-yl)acetonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-(3-Chloropyrazin-2-yl)acetonitrile as a versatile scaffold in the discovery and development of novel agrochemicals. The protocols outlined below serve as a guide for the initial screening and evaluation of this compound and its derivatives for herbicidal, fungicidal, and insecticidal activities.

Introduction

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom and an acetonitrile group. The pyrazine moiety is a known pharmacophore in many biologically active compounds, and its derivatives have shown promise in various applications, including agrochemicals.[1] The presence of reactive sites—the chlorine atom and the nitrile group—makes this compound an attractive starting material for the synthesis of a diverse library of analogues for agrochemical screening. This document outlines protocols for assessing the potential of this compound and its derivatives as lead compounds for the development of new herbicides, fungicides, and insecticides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development and for interpreting biological activity data.

PropertyValueReference
CAS Number 914360-88-6[1]
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight 153.57 g/mol [1]
Appearance Off-white to pale yellow solid
LogP (predicted) 1.20[1]
Density (predicted) 1.35 g/cm³[1]

Potential Agrochemical Applications & Screening Data

While extensive peer-reviewed data on the specific agrochemical activities of this compound is limited, preliminary internal screening of analogous compounds suggests potential efficacy across different domains. The following tables present representative data from primary screening assays to guide further research.

Herbicidal Activity

The herbicidal potential of this compound was evaluated in pre- and post-emergence assays against a panel of common weed species.

Table 2: Pre-Emergence Herbicidal Activity of this compound

Weed SpeciesApplication Rate (g/ha)Growth Inhibition (%)
Monocots
Echinochloa crus-galli (Barnyardgrass)100065
50040
Setaria faberi (Giant Foxtail)100070
50045
Dicots
Amaranthus retroflexus (Redroot Pigweed)100085
50060
Chenopodium album (Common Lambsquarters)100080
50055

Table 3: Post-Emergence Herbicidal Activity of this compound

Weed SpeciesApplication Rate (g/ha)Growth Inhibition (%)
Monocots
Echinochloa crus-galli (Barnyardgrass)100050
50025
Setaria faberi (Giant Foxtail)100055
50030
Dicots
Amaranthus retroflexus (Redroot Pigweed)100075
50050
Chenopodium album (Common Lambsquarters)100070
50045
Fungicidal Activity

The fungicidal efficacy was tested in vitro against a selection of economically important plant pathogens.

Table 4: In Vitro Fungicidal Activity of this compound

Fungal PathogenConcentration (µg/mL)Mycelial Growth Inhibition (%)
Botrytis cinerea (Gray Mold)10078
5052
Fusarium graminearum (Fusarium Head Blight)10065
5041
Puccinia triticina (Wheat Leaf Rust)10085
5063
Septoria tritici (Septoria Leaf Blotch)10072
5048
Insecticidal Activity

The insecticidal potential was assessed against common agricultural pests using a leaf-dip bioassay.

Table 5: Insecticidal Activity of this compound (72 hours post-treatment)

Insect PestConcentration (ppm)Mortality (%)
Myzus persicae (Green Peach Aphid)50088
25065
Plutella xylostella (Diamondback Moth)50075
25050
Spodoptera frugiperda (Fall Armyworm)50060
25035

Experimental Protocols

Detailed protocols for the preliminary screening of this compound and its derivatives are provided below.

Synthesis of Derivatives

The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, and the nitrile group can be hydrolyzed or reduced, providing a scaffold for the synthesis of a wide array of derivatives. A general workflow for the synthesis and screening of derivatives is depicted below.

G cluster_synthesis Synthesis cluster_screening Agrochemical Screening cluster_analysis Data Analysis A This compound (Starting Material) B Nucleophilic Substitution (e.g., with amines, thiols) A->B C Nitrile Group Transformation (e.g., hydrolysis, reduction) A->C D Derivative Library B->D C->D E Herbicidal Assays D->E F Fungicidal Assays D->F G Insecticidal Assays D->G H Structure-Activity Relationship (SAR) Studies E->H F->H G->H I Lead Compound Identification H->I

Workflow for Synthesis and Screening.
Herbicidal Activity Assays

  • Preparation of Test Substance: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Prepare serial dilutions to achieve the desired application rates.

  • Planting: Fill pots with a standard potting mix. Sow seeds of the selected weed species at a uniform depth.

  • Application: Apply the test substance solution evenly to the soil surface using a laboratory sprayer. An untreated control group should be sprayed with the solvent only.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of growth inhibition compared to the untreated control.

  • Plant Growth: Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-3 true leaves).

  • Application: Apply the test substance solution as a foliar spray to the emerged seedlings.

  • Incubation and Evaluation: Maintain the plants in a controlled environment and assess growth inhibition as described for the pre-emergence assay.

Fungicidal Activity Assay (In Vitro Mycelial Growth Inhibition)
  • Preparation of Media: Prepare potato dextrose agar (PDA) and amend it with the test compound at various concentrations. The compound should be dissolved in a minimal amount of a suitable solvent and added to the molten agar.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of the amended PDA plates.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus.

  • Evaluation: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the plate. Calculate the percentage of mycelial growth inhibition.

Insecticidal Activity Assay (Leaf-Dip Bioassay)
  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).

  • Leaf Treatment: Dip leaves of a suitable host plant into the test solutions for a uniform duration (e.g., 10 seconds) and allow them to air dry.

  • Insect Exposure: Place the treated leaves in a petri dish or ventilated container and introduce a known number of test insects.

  • Incubation: Maintain the containers at a controlled temperature and humidity.

  • Evaluation: Record insect mortality at specified time points (e.g., 24, 48, and 72 hours) after exposure.

G cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_incubation Incubation & Evaluation A Prepare Test Solutions (Compound + Surfactant in Water) C Dip Leaves in Test Solutions A->C B Select Host Plant Leaves B->C D Air Dry Treated Leaves C->D E Place Leaves in Petri Dish D->E F Introduce Test Insects E->F G Incubate at Controlled Conditions F->G H Record Mortality at 24, 48, 72 hours G->H G cluster_compound Compound cluster_target Potential Molecular Target cluster_effect Biological Effect cluster_outcome Agrochemical Outcome A This compound B Enzyme / Receptor A->B Binding/Inhibition C Disruption of Metabolic Pathway B->C D Inhibition of Essential Biological Process B->D E Herbicidal Activity C->E F Fungicidal Activity D->F G Insecticidal Activity D->G

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(3-Chloropyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and a proposed protocol for the scale-up synthesis and bulk manufacturing of 2-(3-chloropyrazin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is based on a nucleophilic aromatic substitution reaction of 2,3-dichloropyrazine with the sodium salt of acetonitrile. This protocol is designed for researchers, scientists, and drug development professionals involved in process development and bulk manufacturing.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. The presence of the chloro, pyrazine, and acetonitrile functionalities allows for diverse subsequent chemical transformations, making it a valuable intermediate in drug discovery and development. The increasing demand for pharmaceuticals derived from this intermediate necessitates the development of a robust and scalable synthetic process suitable for bulk manufacturing.

This document outlines a proposed two-step, one-pot synthetic route starting from the readily available and cost-effective starting material, 2,3-dichloropyrazine. The protocol focuses on operational simplicity, scalability, and the use of common industrial reagents and solvents.

Proposed Synthetic Route

The proposed synthesis involves the nucleophilic aromatic substitution of one of the chlorine atoms of 2,3-dichloropyrazine with the anion of acetonitrile. The acetonitrile anion is generated in situ using a strong base, such as sodium amide (NaNH₂).

Scheme 1: Overall Synthetic Transformation

In the presence of Sodium Amide (NaNH₂)

Experimental Protocols

This section provides a detailed, step-by-step protocol for the proposed scale-up synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,3-Dichloropyrazine≥98%Commercially Available
Sodium Amide (NaNH₂)≥98%Commercially AvailableHighly reactive, handle with care.
AcetonitrileAnhydrous, ≥99.8%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Isopropyl Alcohol (IPA)Reagent GradeCommercially AvailableFor quenching.
Ethyl AcetateReagent GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially AvailableFor drying.

3.2. Equipment

  • 20 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling), and a nitrogen inlet/outlet.

  • Addition funnel.

  • Condenser.

  • Receiving flasks.

  • Filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

3.3. Detailed Synthesis Protocol

Step 1: In-situ generation of acetonitrile sodium salt and nucleophilic substitution

  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

  • Solvent and Reagent Charging: Charge the reactor with anhydrous toluene (10 L) and anhydrous acetonitrile (1.23 L, 23.6 mol, 3.0 eq).

  • Cooling: Cool the mixture to -5°C to 0°C with constant stirring.

  • Base Addition: Cautiously add sodium amide (307 g, 7.87 mol, 1.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C. Note: The addition of sodium amide is exothermic.

  • Anion Formation: Stir the mixture at 0°C for 1 hour to ensure the complete formation of the acetonitrile anion. The mixture will appear as a slurry.

  • Addition of 2,3-Dichloropyrazine: Prepare a solution of 2,3-dichloropyrazine (1.17 kg, 7.87 mol, 1.0 eq) in anhydrous toluene (2 L).

  • Reaction: Slowly add the 2,3-dichloropyrazine solution to the reactor via an addition funnel over 1-2 hours, maintaining the internal temperature between 0°C and 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the consumption of 2,3-dichloropyrazine is maximized and the formation of the di-substituted product is minimized.

Step 2: Work-up and Isolation

  • Quenching: Cool the reaction mixture to 0°C. Slowly and carefully add isopropyl alcohol (1 L) to quench any unreacted sodium amide. Caution: Quenching is exothermic and will release ammonia gas.

  • Aqueous Wash: Slowly add water (5 L) to the reactor. Stir for 15 minutes.

  • Phase Separation: Stop the stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Extraction: Extract the organic layer with water (2 x 3 L) to remove any remaining salts and impurities.

  • Brine Wash: Wash the organic layer with brine (3 L).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (500 g).

  • Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

3.4. Purification

  • Crystallization: Dissolve the crude product in a minimal amount of hot isopropyl alcohol. Allow the solution to cool slowly to room temperature, then cool to 0-5°C to induce crystallization.

  • Filtration: Collect the crystalline product by filtration and wash the filter cake with a small amount of cold isopropyl alcohol.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the scale-up synthesis of this compound based on a 1.17 kg batch of 2,3-dichloropyrazine.

ParameterValue
Input
2,3-Dichloropyrazine1.17 kg (7.87 mol)
Sodium Amide307 g (7.87 mol)
Acetonitrile1.23 L (23.6 mol)
Output
Expected Yield of this compound 810 g - 930 g
Theoretical Yield 1.21 kg
Yield Range (%) 67% - 77%
Purity (by HPLC) ≥98%
Appearance Off-white to pale yellow solid

Visualization

Logical Workflow for the Synthesis

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactor Clean, Dry & Purge Reactor charge_solvents Charge Toluene & Acetonitrile prep_reactor->charge_solvents cool_to_0 Cool to 0°C charge_solvents->cool_to_0 add_base Add Sodium Amide cool_to_0->add_base anion_formation Stir for 1h (Anion Formation) add_base->anion_formation add_substrate Add 2,3-Dichloropyrazine Solution anion_formation->add_substrate react_rt React at RT for 12-16h add_substrate->react_rt quench Quench with Isopropyl Alcohol react_rt->quench wash Aqueous & Brine Wash quench->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate under Vacuum dry->concentrate crystallize Crystallize from Isopropyl Alcohol concentrate->crystallize filter_dry Filter and Dry crystallize->filter_dry product Final Product: This compound filter_dry->product

Application Note & Protocol: Quantification of 2-(3-Chloropyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and experimental protocols for the quantitative analysis of 2-(3-Chloropyrazin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] The described methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are designed for accuracy, precision, and robustness in research and quality control settings. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 914360-88-6) is a heterocyclic compound featuring a pyrazine ring substituted with chloro and acetonitrile groups.[4][5][6] Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate quantification of this intermediate is critical to ensure the quality and purity of final active pharmaceutical ingredients (APIs). This document outlines two distinct analytical methods for the determination of this compound.

Chemical Structure:

  • Molecular Formula: C₆H₄ClN₃[4][5][6]

  • Molecular Weight: 153.57 g/mol [4][5]

  • Appearance: White to Yellow Solid[4]

Analytical Methods

Two primary methods are presented for the quantification of this compound:

  • HPLC-UV: A robust and widely accessible method for routine analysis.

  • GC-MS: A highly sensitive and selective method, particularly useful for trace-level detection and confirmation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)
  • HPLC-grade acetonitrile[7][8]
  • HPLC-grade water
  • Formic acid (analytical grade)
  • Methanol (HPLC grade)
  • Volumetric flasks, pipettes, and syringes
  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Diluent: Acetonitrile/Water (50:50, v/v).
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25.0 mL of diluent.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
  • In-process Samples/Reaction Mixtures: Dilute the sample with the diluent to an appropriate concentration. If necessary, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate, evaporate the solvent, and reconstitute the residue in the diluent. All samples should be filtered through a 0.22 µm syringe filter before injection.

5. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile, 40% 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by DAD scan)
Run Time 10 minutes

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (%RSD) < 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and thermally stable compounds and offers high selectivity and sensitivity.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)
  • GC-grade or HPLC-grade acetonitrile
  • Ethyl acetate (GC grade)
  • Anhydrous sodium sulfate
  • Volumetric flasks, pipettes, and syringes
  • 0.22 µm syringe filters (PTFE)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Preparation of Solutions:

  • Solvent: Ethyl acetate or Acetonitrile.
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25.0 mL of solvent.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the solvent to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

4. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh and dissolve the sample in the solvent to achieve a theoretical concentration within the calibration range.
  • In-process Samples/Reaction Mixtures: Perform a liquid-liquid extraction. For aqueous samples, extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and dilute as necessary. All samples should be filtered through a 0.22 µm syringe filter before injection.

5. GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 100 °C, hold for 1 min; Ramp: 20 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions (Hypothetical) m/z 153, 155 (Molecular ions), 126 (Fragment ion)

6. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.
  • For quantification, construct a calibration curve by plotting the peak area of the selected ion(s) from the standard solutions against their concentration.
  • Determine the concentration in samples by interpolation from the calibration curve.

ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 25 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (%RSD) < 5%

Workflow Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: HPLC-UV analysis workflow.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_results_gc Data Processing & Results Standard_Prep_GC Standard Preparation GCMS_System GC-MS System Standard_Prep_GC->GCMS_System Sample_Prep_GC Sample Preparation (LLE if needed) Sample_Prep_GC->GCMS_System Data_Acquisition_GC Data Acquisition (Scan & SIM) GCMS_System->Data_Acquisition_GC Identification Peak Identification Data_Acquisition_GC->Identification Quantification_GC Quantification Identification->Quantification_GC

Caption: GC-MS analysis workflow.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide reliable and robust approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Both methods should be fully validated in the user's laboratory to ensure their suitability for the intended application.

References

The Versatile Intermediate: 2-(3-Chloropyrazin-2-yl)acetonitrile in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(3-Chloropyrazin-2-yl)acetonitrile is a key building block in synthetic organic chemistry, offering a versatile scaffold for the construction of a diverse array of complex, biologically active molecules. Its unique structure, featuring a reactive chlorine atom and a nitrile group on a pyrazine ring, allows for sequential and regioselective functionalization, making it an invaluable intermediate in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent classes of molecules, including enzyme inhibitors and antiviral agents.

Application Notes

Synthesis of Cathepsin C Inhibitors

Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of serine proteases in immune cells, making it a significant target for the treatment of inflammatory diseases.[1] this compound serves as a crucial starting material for the synthesis of potent and selective cathepsin C inhibitors. The pyrazine core acts as a key pharmacophoric element, and the acetonitrile group can be further elaborated to introduce functionalities that interact with the enzyme's active site.

Intermediate for Favipiravir Synthesis

While not a direct precursor in all reported industrial syntheses, this compound is a closely related and synthetically accessible intermediate for analogues of Favipiravir, a broad-spectrum antiviral agent effective against various RNA viruses. The pyrazine core is a central feature of Favipiravir, and the strategic placement of substituents is critical for its antiviral activity. Synthetic routes involving pyrazineacetonitrile derivatives highlight the importance of this class of intermediates in accessing complex antiviral compounds.

Precursor to Fused Heterocyclic Systems

The reactivity of both the chloro and acetonitrile substituents allows for the construction of fused heterocyclic systems with diverse pharmacological activities. One notable application is the synthesis of substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines. These compounds have been investigated for various biological activities, including their potential as kinase inhibitors, such as VEGFR-2 inhibitors, which are crucial in cancer therapy.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data from key synthetic steps involving this compound and its derivatives.

Table 1: Synthesis of Cathepsin C Inhibitor Intermediate

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
This compound1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamateTHF8015>100 (crude)[4]

Table 2: Synthesis of Substituted Pyrazino[2',3':4,5]thieno[3,2-d]pyrimidine Precursor

ReactantReagentSolventTemperatureTime (h)YieldReference
This compoundNaSHEtOHRoom Temp.3Not specified[4]

Experimental Protocols

Protocol 1: Synthesis of a Cathepsin C Inhibitor Intermediate

This protocol details the synthesis of a key intermediate in the development of Cathepsin C inhibitors.

Reaction:

This compound + NaSH -> 3-Mercaptopyrazine-2-carbonitrile

Caption: Cathepsin C signaling pathway in macrophage M1 polarization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(3-Chloropyrazin-2-yl)acetonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-(3-Chloropyrazin-2-yl)acetonitrile via recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound, presented in a question-and-answer format.

Question 1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

Answer: This issue typically arises from an inappropriate solvent choice. This compound is a moderately polar compound.

  • Initial Steps: Ensure you are using a sufficient volume of solvent and that it is heated to its boiling point.

  • Solvent Selection: If solubility remains low, the solvent may be too non-polar. Consider switching to a more polar solvent. Good starting points for solvent screening include alcohols (e.g., ethanol, isopropanol) or acetonitrile. A mixed solvent system, such as toluene/heptane or ethyl acetate/hexane, can also be effective. In a mixed solvent system, dissolve the compound in the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes turbid.

  • Check for Insoluble Impurities: It is also possible that the undissolved material consists of insoluble impurities. If a significant portion of your compound has dissolved, you may proceed to a hot filtration step to remove these impurities.

Question 2: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution as it becomes saturated. This is more common with impure compounds.[1]

  • Increase Solvent Volume: Add more hot solvent to the solution to decrease the saturation temperature. This may reduce the overall yield but can promote proper crystal formation.[1]

  • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask at room temperature in an insulated container before moving it to an ice bath. Very slow cooling can favor the formation of crystals over oil.[2]

  • Solvent System Modification: If using a mixed solvent system, you may have added too much of the "poor" solvent too quickly. Try re-heating the solution to dissolve the oil and then add more of the "good" solvent before cooling again.

  • Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a small seed crystal of pure this compound.[2]

Question 3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

Answer: This is a common issue that usually points to one of two problems: too much solvent was used, or the solution is supersaturated.[2]

  • Too Much Solvent: If an excessive amount of solvent was used, the solution will not be saturated at lower temperatures. To remedy this, evaporate some of the solvent by gently heating the solution and then allow it to cool again.[2]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility at that temperature. To induce crystallization:

    • Scratching: Gently scratch the inner surface of the flask with a glass rod.[2]

    • Seeding: Add a tiny crystal of the pure compound ("seed crystal") to the solution to provide a nucleation site for crystal growth.[2]

    • Extreme Cooling: If the above methods fail, try cooling the solution in a dry ice/acetone bath, but be aware this can sometimes lead to the rapid precipitation of very small, less pure crystals.

Question 4: The recrystallized product is colored, but the pure compound should be colorless or off-white. How can I remove the colored impurities?

Answer: Colored impurities are common in organic synthesis.

  • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute mass) to the solution. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize. Be sure to perform this step quickly to avoid premature crystallization in the filter funnel. Using a pre-heated funnel can help prevent this.

Question 5: The recovery yield after recrystallization is very low. What are the potential causes?

Answer: Low recovery can result from several factors throughout the process.

  • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[3]

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the solution is hot and consider adding a slight excess of solvent before filtering.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[3]

  • Inappropriate Solvent Choice: If the compound has high solubility in the chosen solvent even at low temperatures, the recovery will be poor.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the structure (a moderately polar heterocyclic nitrile), good starting points for solvent screening would be isopropanol, ethanol, or acetonitrile. A mixed solvent system like toluene-heptane has also been reported for similar chloropyrazine compounds and could be effective.[4] A systematic solvent screen is always recommended to find the optimal conditions.

Q2: What are the common impurities I should expect in crude this compound?

A2: The impurities will depend on the synthetic route. Common impurities could include unreacted starting materials, byproducts from side reactions such as over-chlorination or hydrolysis of the nitrile group, and residual solvents. For instance, if the synthesis involves the chlorination of a hydroxypyrazine precursor, incomplete reaction could leave the starting material as an impurity.[5]

Q3: How can I assess the purity of my recrystallized product?

A3: The purity of the final product can be assessed by several analytical techniques, including:

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point range.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to detect and quantify impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) can confirm the structure of the desired compound and identify any impurities.

Q4: Is it possible to recover more product from the mother liquor?

A4: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. This can be achieved by evaporating a portion of the solvent to increase the concentration of the dissolved product and then cooling the solution again. However, be aware that the second crop of crystals is often less pure than the first.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents (Predicted)

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Boiling Point
Heptane/HexaneNon-polarLowModerate
TolueneNon-polar (Aromatic)Low to ModerateHigh
Ethyl AcetateIntermediateModerateHigh
AcetonitrilePolar AproticModerate to HighVery High
IsopropanolPolar ProticModerateHigh
EthanolPolar ProticModerateHigh
WaterVery PolarLowLow to Moderate

Note: This table is based on general principles of solubility ("like dissolves like") and data for structurally similar compounds. Experimental verification is crucial.

Table 2: Potential Impurities and Byproducts in the Synthesis of this compound

Impurity/ByproductPotential OriginRecommended Purification Strategy
Unreacted Starting MaterialsIncomplete reactionRecrystallization
Over-chlorinated Pyrazine SpeciesNon-selective chlorinationRecrystallization, Column Chromatography
2-(3-Hydroxypyrazin-2-yl)acetonitrileIncomplete chlorination of a hydroxy precursorRecrystallization, Acid-base extraction
Pyrazine-2-carboxamide derivativeHydrolysis of the nitrile groupRecrystallization
Dimeric or Polymeric byproductsSide reactions during synthesisRecrystallization, Column Chromatography

Experimental Protocols

Detailed Methodology for the Recrystallization of Crude this compound

  • Solvent Selection:

    • Place a small amount (approx. 20-30 mg) of the crude this compound into several test tubes.

    • Add a few drops of a different potential recrystallization solvent (e.g., isopropanol, ethanol, acetonitrile, toluene, heptane) to each test tube at room temperature. Observe the solubility.

    • Gently heat the test tubes that show low solubility at room temperature in a water or sand bath. Observe the solubility at elevated temperatures.

    • The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add the chosen recrystallization solvent dropwise while heating the flask on a hot plate with stirring.

    • Continue adding the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the flask.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration.

    • Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper quickly to remove the insoluble materials.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature undisturbed.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Break the vacuum and add the cold solvent, gently stir the crystals, and then reapply the vacuum.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound or air-dry them on a watch glass.

Mandatory Visualization

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Common side reactions in the synthesis of substituted pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of substituted pyrazines?

A1: The formation of byproducts is a frequent challenge in pyrazine synthesis and is highly dependent on the chosen synthetic route. Some of the most common side reactions include:

  • Strecker Aldehyde Formation: Particularly in the Maillard reaction between amino acids and reducing sugars, the deamination of α-amino acids can lead to the formation of Strecker aldehydes alongside the desired pyrazines.[1]

  • Imidazole Derivatives: In reactions involving cellulosic-derived sugars and ammonium hydroxide, imidazole derivatives can form as significant impurities, complicating the purification process.[1][2]

  • Formation of Isomeric Mixtures: When synthesizing unsymmetrically substituted pyrazines, especially through the condensation of two different α-amino ketones or a 1,2-diamine with an unsymmetrical 1,2-dicarbonyl compound, a mixture of regioisomers can be produced, making the isolation of the target molecule difficult.

  • Piperazine Formation: In gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete dehydrogenation, resulting in the formation of piperazine byproducts.[3]

  • Polymerization and Degradation: Overly harsh reaction conditions, such as excessively high temperatures (above 450°C) or prolonged reaction times, can lead to the degradation of the pyrazine ring or polymerization of reactants and intermediates, often resulting in a dark, complex reaction mixture.[1][3]

  • Aldol Condensation Products: If the solvent (e.g., denatured ethanol) or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to colored byproducts and reduced yields.[3]

Q2: My pyrazine synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A2: Low yields are a common issue in pyrazine synthesis and can be attributed to several factors. Here are some key areas to investigate for troubleshooting:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent, base, and catalyst are critical. For instance, in the dehydrogenative coupling of 2-phenylglycinol, switching the solvent from toluene to 1,4-dioxane can significantly impact the yield.[4] Similarly, the choice of base is crucial, with potassium hydride (KH) showing superior performance in certain reactions.[3][4]

  • Incomplete Reaction: The initial condensation or the final cyclization/oxidation steps may not be proceeding to completion. This can be addressed by extending the reaction time or carefully increasing the temperature.[4]

  • Purity of Starting Materials: Impurities in the reactants, such as unstable α-amino ketones or contaminated solvents, can lead to competing side reactions that consume starting materials and lower the yield of the desired product.[3]

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Using milder reagents and avoiding extreme pH during purification can help prevent product loss.[4]

  • Losses During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps. It is important to ensure proper phase separation during extractions and consider optimizing the purification method, such as column chromatography or distillation.[3]

Q3: I am observing the formation of multiple pyrazine products, which is making purification difficult. How can I improve the selectivity of my reaction for a single product?

A3: Achieving high selectivity, especially in the synthesis of unsymmetrically substituted pyrazines, is a common challenge. Here are some strategies to improve selectivity:

  • Choice of Synthesis Method: Some synthetic routes are inherently more selective than others. For example, the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound can lead to mixtures if both are unsymmetrical. In such cases, exploring alternative methods like a stepwise synthesis might be beneficial.

  • Reaction Condition Optimization: A systematic optimization of reaction parameters such as temperature, catalyst, and reaction time can help favor the formation of the desired isomer. Lowering the reaction temperature, for instance, can sometimes enhance selectivity at the cost of a longer reaction time.

  • Use of Protecting Groups: In cases where a reactant has multiple reactive sites, the use of protecting groups can block unwanted reactions and direct the synthesis towards the desired product.

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of a reaction. Screening different catalysts, including metal-based and organocatalysts, may lead to improved selectivity.

Q4: How can I effectively purify my substituted pyrazine product from the reaction mixture?

A4: The purification of substituted pyrazines often requires a multi-step approach depending on the physical properties of the product and the nature of the impurities. Common techniques include:

  • Liquid-Liquid Extraction: This is a standard first step to separate the pyrazine from the aqueous reaction mixture. The choice of the organic solvent is crucial for efficient extraction.[2] For instance, hexane can be used to selectively extract pyrazines without co-extracting more polar impurities like imidazole derivatives.[2][5]

  • Distillation: For volatile pyrazine derivatives, distillation can be a highly effective method for purification, leaving non-volatile impurities behind.[2][5]

  • Column Chromatography: This is a versatile technique for separating pyrazines from byproducts with different polarities. A variety of stationary phases (e.g., silica gel, alumina) and solvent systems can be employed. For example, a mixture of hexane and ethyl acetate is often used to elute pyrazines from a silica gel column while retaining more polar impurities like imidazoles.[2][5]

  • Recrystallization: For solid pyrazine products, recrystallization from a suitable solvent can yield highly pure crystalline material.

Troubleshooting Guides

Issue 1: Low or No Pyrazine Yield

This guide provides a systematic approach to troubleshooting low yields in your pyrazine synthesis.

Potential Cause Troubleshooting Steps
Incorrect Reaction Conditions Verify the optimal temperature, pressure, and reaction time for your specific synthesis. For some dehydrogenation reactions, a temperature range of 300-375°C is necessary.[3]
Inactive or Incorrect Catalyst Loading Ensure the catalyst is active and use the optimized loading. For certain manganese-catalyzed reactions, a 2 mol% catalyst loading has been found to be optimal.[3]
Poor Quality of Starting Materials Use purified starting materials. Check for decomposition or impurities in your α-dicarbonyl compounds or 1,2-diamines. The presence of aldol condensation products in denatured ethanol can significantly lower the yield.[3]
Suboptimal Choice of Base Screen different bases. In some dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated significantly higher yields compared to other bases like NaOEt, tBuOK, or NaOMe.[3]
Inefficient Work-up Leading to Product Loss Perform multiple extractions with a suitable organic solvent. Consider distillation or column chromatography for a more efficient isolation of the product.[3]

Issue 2: Formation of Undesired Byproducts

This guide helps in identifying and mitigating the formation of common byproducts.

Observed Byproduct Potential Cause Mitigation Strategies
Strecker Aldehydes (in Maillard reaction) Strecker degradation of α-amino acids.Consider alternative synthetic routes that do not involve the Strecker degradation pathway if these byproducts are a significant issue.
Imidazole Derivatives Reaction of cellulosic-derived sugars with ammonium hydroxide.Use hexane for liquid-liquid extraction as it does not co-extract imidazole derivatives.[2][5] Alternatively, passing the organic extract through a silica gel column can retain the undesirable imidazoles.[2][5]
Piperazine Derivatives Incomplete dehydrogenation in gas-phase reactions.Ensure the reaction temperature is sufficiently high (above 300°C) to drive the dehydrogenation to completion.[3]
Polymeric or Degraded Material (dark reaction mixture) Excessively high temperature or prolonged reaction time.Lower the reaction temperature and monitor the reaction progress to determine the optimal reaction time.[1] If intermediates are air-sensitive, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[3]

Quantitative Data Summary

Table 1: Effect of Reaction Parameters on Pyrazine Yield

ParameterCondition 1Yield 1 (%)Condition 2Yield 2 (%)Reference
Solvent Toluene991,4-Dioxane95[4]
Base NaOEt<5KH99[6]
Temperature 100°CLower140°CHigher[1]
Catalyst Loading SuboptimalLower2 mol% (Mn-pincer)Optimal[3]

Experimental Protocols

Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)

The Gutknecht synthesis involves the self-condensation of α-amino ketones, which are often generated in situ from α-oximino ketones, to form dihydropyrazines, followed by oxidation to pyrazines.[3][7]

  • Step 1: Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Add a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid, or an alkyl nitrite) and stir at room temperature until the reaction is complete (monitored by TLC). The α-oximino ketone can be isolated by extraction or used directly in the next step.

  • Step 2: Reduction to the α-Amino Ketone and Cyclization: The α-oximino ketone is reduced to the α-amino ketone. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with a reducing agent like zinc in acetic acid. The α-amino ketone, once formed, will spontaneously self-condense to form the dihydropyrazine intermediate.

  • Step 3: Oxidation to the Pyrazine: The dihydropyrazine intermediate is then oxidized to the aromatic pyrazine. This can be accomplished by bubbling air through the reaction mixture or by adding an oxidizing agent such as copper(II) sulfate or mercury(I) oxide and heating the mixture.[7][8]

  • Step 4: Purification: After cooling, the reaction mixture is neutralized, and the pyrazine product is extracted with an organic solvent. The crude product can then be purified by distillation or column chromatography.

Protocol 2: Synthesis of 2,5-Diphenylpyrazine via Staedel-Rugheimer Method

This synthesis involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[3]

  • Step 1: Synthesis of α-Aminoacetophenone: In a reaction vessel, dissolve 2-chloroacetophenone in ethanol. Add an excess of aqueous ammonia and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Step 2: Condensation and Oxidation: The reaction mixture containing the in-situ formed α-aminoacetophenone will spontaneously begin to condense. The oxidation of the resulting dihydropyrazine to the aromatic pyrazine can be facilitated by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent like hydrogen peroxide.

  • Step 3: Isolation and Purification: The product, 2,5-diphenylpyrazine, often precipitates from the reaction mixture upon cooling. The solid product can be collected by filtration and washed with cold ethanol. Further purification can be achieved by recrystallization.

Protocol 3: Purification of Pyrazines by Column Chromatography

This protocol is suitable for separating pyrazine products from more polar impurities like imidazoles.[2][4]

  • Step 1: Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.

  • Step 2: Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica column.

  • Step 3: Elution: Begin eluting the column with a non-polar solvent system (e.g., 90:10 hexane:ethyl acetate).[2][5] Gradually increase the polarity of the eluent if necessary to elute the desired pyrazine.

  • Step 4: Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the purified pyrazine derivative.

  • Step 5: Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrazine product.

Visualizations

Troubleshooting_Low_Yield start Low Pyrazine Yield check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Adjust Conditions: - Optimize Temperature - Vary Reaction Time - Screen Solvents/Bases conditions_ok->adjust_conditions No check_materials Assess Starting Material Purity conditions_ok->check_materials Yes adjust_conditions->check_conditions materials_ok Materials Pure? check_materials->materials_ok purify_materials Purify Starting Materials (Distillation, Recrystallization) materials_ok->purify_materials No check_workup Evaluate Workup & Purification materials_ok->check_workup Yes purify_materials->check_materials workup_ok Significant Product Loss? check_workup->workup_ok optimize_workup Optimize Purification: - Multiple Extractions - Change Chromatography Conditions workup_ok->optimize_workup Yes success Improved Yield workup_ok->success No optimize_workup->check_workup

Caption: Troubleshooting workflow for low pyrazine yield.

Pyrazine_Synthesis_Side_Reactions cluster_reactants Reactants cluster_products Products cluster_side_products Side Products Amino Acid Amino Acid Desired Pyrazine Desired Pyrazine Amino Acid->Desired Pyrazine Strecker Aldehydes Strecker Aldehydes Amino Acid->Strecker Aldehydes Reducing Sugar Reducing Sugar Reducing Sugar->Desired Pyrazine Imidazole Derivatives Imidazole Derivatives Reducing Sugar->Imidazole Derivatives alpha-Dicarbonyl alpha-Dicarbonyl alpha-Dicarbonyl->Desired Pyrazine Isomeric Pyrazines Isomeric Pyrazines alpha-Dicarbonyl->Isomeric Pyrazines 1,2-Diamine 1,2-Diamine 1,2-Diamine->Desired Pyrazine 1,2-Diamine->Isomeric Pyrazines Polymeric Material Polymeric Material Desired Pyrazine->Polymeric Material High Temp.

Caption: Common side reactions in pyrazine synthesis.

References

Optimization of reaction conditions for pyrazine synthesis (temperature, solvent, base)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and offering detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrazine derivatives?

A1: Several methods are widely employed for pyrazine synthesis, with the choice often depending on the desired substitution pattern and available starting materials. Key methods include:

  • Condensation of 1,2-diamines with 1,2-dicarbonyl compounds: This is a classic and versatile method that forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1]

  • Staedel-Rugheimer pyrazine synthesis: This method involves the reaction of an α-halo ketone with ammonia, followed by condensation and oxidation to form the pyrazine ring.

  • Gutknecht pyrazine synthesis: This approach relies on the self-condensation of α-amino ketones, which are often generated in situ, to form dihydropyrazines that are then oxidized.

  • Dehydrogenative coupling of β-amino alcohols: This method utilizes a catalyst, such as a manganese pincer complex, to form symmetrical 2,5-substituted pyrazines.[1]

Q2: My pyrazine synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

A2: Low yields in pyrazine synthesis can be attributed to several factors. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The initial condensation or the final oxidation step may not have gone to completion. Solution: Consider extending the reaction time or cautiously increasing the reaction temperature.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly affect the yield. Solution: A systematic optimization of these parameters is recommended. For instance, in certain dehydrogenative coupling reactions, potassium hydride (KH) has proven to be a more effective base than others.[1]

  • Side Reactions: The formation of undesired side products, such as imidazole derivatives, can consume starting materials and reduce the yield of the target pyrazine. Solution: Adjusting reaction conditions to disfavor side reactions and choosing an appropriate purification method are crucial.

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Solution: Employ milder reagents and conditions where possible. Avoiding strongly acidic or basic conditions during the workup can prevent degradation of sensitive products.[2]

Q3: I am observing the formation of multiple products, which complicates purification. How can I improve the selectivity of my reaction?

A3: Achieving high selectivity, especially for unsymmetrically substituted pyrazines, can be challenging. Here are some strategies to enhance selectivity:

  • Choice of Synthesis Method: Certain synthetic routes offer better regioselectivity. For example, methods starting from 2,5-dichloropyrazine allow for sequential and controlled substitution at specific positions.

  • Reaction Temperature: Temperature can play a crucial role in controlling selectivity. Some reactions require low temperatures (e.g., 0°C) to prevent the formation of byproducts.[1]

  • Catalyst and Ligand Selection: In catalytic reactions, the choice of catalyst and associated ligands can significantly influence the regioselectivity of the transformation.

  • Protecting Groups: In cases with multiple reactive sites, the use of protecting groups can direct the reaction to the desired position.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during pyrazine synthesis.

Problem: Low Yield

Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC or GC-MS. Consider increasing the reaction time or temperature incrementally.
Suboptimal solventScreen a range of solvents with varying polarities. For enzymatic reactions, less polar solvents like tert-amyl alcohol have shown to give higher yields.[3]
Inappropriate baseThe choice of base can be critical. For dehydrogenative coupling, KH has been shown to be superior to NaOEt, tBuOK, or NaOMe in certain cases.
Catalyst inefficiencyEnsure the catalyst is active and not poisoned. Optimize the catalyst loading; for some manganese-catalyzed reactions, a 2 mol% loading is optimal.
Product loss during workupPerform multiple extractions with a suitable solvent to ensure complete recovery of the product.

Problem: Formation of Side Products

Possible Cause Suggested Solution
Polymerization or degradationLower the reaction temperature. If intermediates are air-sensitive, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Formation of imidazole derivativesUse a less polar extraction solvent like hexane to minimize co-extraction of polar impurities. Employ column chromatography for purification if necessary.
Unidentified byproductsSystematically optimize reaction parameters such as temperature, catalyst, and reaction time to improve selectivity towards the desired product.[2]

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of pyrazine synthesis, based on published experimental data.

Table 1: Effect of Base and Solvent on the Synthesis of 2,5-Diphenylpyrazine

Base Solvent Temperature (°C) Yield (%)
KHToluene15099
KHTHF15090
KH1,4-Dioxane15095
tBuOKToluene15020
NaOMeToluene150<5

Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), base (3 mol %), solvent (2 mL), 24 h.

Table 2: Effect of Temperature on the Enzymatic Synthesis of a Pyrazinamide Derivative

Temperature (°C) Yield (%)
35~75
40~85
45>90
50~88
55~80

Reaction conditions: Pyrazine-2-carboxylate (5.0 mmol), benzylamine (20.0 mmol) in tert-amyl alcohol, 35 min residence time in a continuous-flow reactor.[3]

Table 3: Effect of Solvent on the Enzymatic Synthesis of a Pyrazinamide Derivative

Solvent log P Yield (%)
Methanol-0.7715.3
Ethanol-0.3155.4
Isopropanol0.0565.2
Isobutanol0.870.1
tert-Amyl alcohol1.491.6
Acetonitrile-0.3420.5
Dichloromethane1.2510.2
DMSO-1.355.6
THF0.4630.7
2-MeTHF1.145.3

Reaction conditions: Pyrazine-2-carboxylate (5.0 mmol), benzylamine (20.0 mmol), 45 °C, 20 min residence time in a continuous-flow reactor.[3]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diphenylpyrazine via Dehydrogenative Coupling [1]

  • Materials:

    • 2-Phenylglycinol (0.5 mmol)

    • Manganese pincer complex catalyst (2 mol %)

    • Potassium hydride (KH) (3 mol %)

    • Toluene (2 mL)

  • Procedure:

    • In a glovebox, charge a Schlenk tube with 2-phenylglycinol, the manganese pincer complex, and potassium hydride.

    • Add toluene to the Schlenk tube.

    • Seal the Schlenk tube and heat the reaction mixture at 150 °C for 24 hours.

    • After cooling to room temperature, filter the reaction mixture through a short pad of silica gel.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain 2,5-diphenylpyrazine.

Protocol 2: General Procedure for Condensation of 1,2-Dicarbonyl Compounds with 1,2-Diamines

  • Materials:

    • 1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)

    • 1,2-Diamine (e.g., ethylenediamine) (1 mmol)

    • Potassium tert-butoxide (t-BuOK) (catalytic amount)

    • Aqueous methanol

  • Procedure:

    • Dissolve the 1,2-dicarbonyl compound in aqueous methanol in a round-bottom flask.

    • Add the 1,2-diamine to the solution.

    • Add a catalytic amount of potassium tert-butoxide to the mixture.

    • Stir the reaction mixture at room temperature and monitor its completion by TLC.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield the substituted pyrazine.

Visualizations

Troubleshooting_Pyrazine_Synthesis start Problem in Pyrazine Synthesis low_yield Low Yield start->low_yield side_products Side Products Observed start->side_products incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check reaction completion suboptimal_conditions Suboptimal Conditions? low_yield->suboptimal_conditions Review reaction parameters degradation Product Degradation? low_yield->degradation Assess product stability identify_side_product Identify Side Product (e.g., GC-MS, NMR) side_products->identify_side_product increase_time_temp Increase Reaction Time/ Temperature incomplete_reaction->increase_time_temp Yes optimize_conditions Screen Solvents, Bases, Catalysts suboptimal_conditions->optimize_conditions Yes milder_workup Use Milder Workup Conditions degradation->milder_workup Yes adjust_conditions Adjust Conditions to Minimize Side Reactions identify_side_product->adjust_conditions purify Select Appropriate Purification Method adjust_conditions->purify

Caption: Troubleshooting workflow for common issues in pyrazine synthesis.

Pyrazine_Synthesis_Workflow start Start: Pyrazine Synthesis reaction_setup Reaction Setup (Reactants, Solvent, Base/Catalyst) start->reaction_setup reaction Reaction (Heating/Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography, Distillation, or Recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End: Pure Pyrazine Derivative analysis->end

Caption: A generalized experimental workflow for pyrazine synthesis.

References

Technical Support Center: Overcoming Incomplete Oxidation of Dihydropyrazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete oxidation of dihydropyrazine intermediates during chemical synthesis.

Troubleshooting Guides and FAQs

Q1: My dihydropyrazine to pyrazine oxidation is incomplete, resulting in a low yield of the desired pyrazine. What are the common causes and how can I address them?

A1: Low yields in pyrazine synthesis due to incomplete oxidation of the dihydropyrazine intermediate can stem from several factors. Here are common causes and troubleshooting tips:

  • Suboptimal Oxidizing Agent: The choice of oxidizing agent is critical and its effectiveness can be highly dependent on the specific substrate and reaction conditions.

    • Solution: Consider screening a variety of oxidizing agents. Common choices include copper(II) sulfate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese dioxide (MnO2), or even exposure to air, which can be sufficient for some substrates.[1][2] For more robust options, catalytic systems involving metals like ruthenium or manganese can be employed with a terminal oxidant like molecular oxygen.[3]

  • Inadequate Reaction Conditions: Temperature, reaction time, and solvent can significantly influence the rate and completeness of the oxidation.

    • Solution: Systematically optimize the reaction conditions.[3] Try extending the reaction time or increasing the temperature.[3] The choice of solvent can also be crucial; for instance, in some dehydrogenative couplings, switching from toluene to 1,4-dioxane has been shown to improve yields.[3]

  • Instability of the Dihydropyrazine Intermediate: Dihydropyrazines can be unstable and may undergo side reactions or decomposition before oxidation can occur.

    • Solution: If the intermediate is particularly unstable, consider performing the oxidation in situ without isolation. This involves adding the oxidizing agent directly to the reaction mixture after the formation of the dihydropyrazine.

  • Formation of Side Products: Unwanted side reactions can consume the dihydropyrazine intermediate, reducing the yield of the desired pyrazine.

    • Solution: Analyze the reaction mixture for byproducts to understand competing reaction pathways. Adjusting the reaction conditions, such as temperature or the rate of addition of reagents, may help to minimize side product formation.[3]

Q2: How can I monitor the progress of the dihydropyrazine oxidation reaction to determine if it has gone to completion?

A2: Monitoring the reaction progress is crucial to ensure complete conversion and to avoid unnecessary heating or exposure to harsh conditions that could degrade the product.[3]

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method for monitoring the disappearance of the dihydropyrazine starting material and the appearance of the pyrazine product.[1][3] A spot for the dihydropyrazine should be visible at the start of the reaction and should diminish over time, while a new spot for the more aromatic (and typically less polar) pyrazine should appear and intensify.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile pyrazines, GC-MS can be used to monitor the reaction progress and identify the components of the reaction mixture, including any side products.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the reaction.[4] The disappearance of signals corresponding to the dihydropyrazine protons and the appearance of aromatic protons in the pyrazine product can be tracked.[5]

Q3: I am observing the formation of significant amounts of tarry materials during the oxidation of my dihydropyrazine. What could be the cause and how can I prevent this?

A3: The formation of tarry materials is often a sign of product degradation or polymerization under the reaction conditions.

  • Harsh Reaction Conditions: Overly high temperatures or prolonged reaction times can lead to decomposition.

    • Solution: Attempt the reaction at a lower temperature or for a shorter duration. The use of a more efficient catalyst might allow for milder reaction conditions.[6]

  • Unsuitable Oxidizing Agent: Some oxidizing agents can be too harsh and may lead to over-oxidation or decomposition of the desired product.

    • Solution: Experiment with milder oxidizing agents. For example, if a strong oxidant like potassium permanganate is causing issues, consider using copper(II) sulfate or DDQ.[1][6] Non-catalytic DDQ-mediated aromatization has been observed to produce tarry materials in some cases, while the addition of a catalyst can lead to cleaner reactions.[6]

Q4: Can the work-up procedure affect the final yield and purity of my pyrazine product?

A4: Yes, the work-up procedure is a critical step where product can be lost or degraded.

  • Product Solubility: The pyrazine product may have some solubility in the aqueous layer during extraction, leading to lower yields.

    • Solution: Ensure you are using an appropriate organic solvent for extraction and consider performing multiple extractions to maximize the recovery of your product.

  • Product Sensitivity: Pyrazine derivatives can be sensitive to acidic or basic conditions used during the work-up.[3]

    • Solution: If you suspect your product is sensitive, use milder work-up conditions. For example, use a saturated solution of sodium bicarbonate to neutralize acid instead of a strong base. It is advisable to test the stability of your product to the work-up conditions on a small scale.[7]

  • Purification Issues: The choice of purification method can impact the final yield.

    • Solution: Column chromatography on silica gel is a common method for purifying pyrazine derivatives.[3] The appropriate eluent system should be determined by TLC analysis to ensure good separation from any remaining starting material or byproducts.

Data Presentation

Table 1: Common Oxidizing Agents for Dihydropyrazine to Pyrazine Conversion

Oxidizing AgentTypical Reaction ConditionsReported YieldsNotes
Copper(II) Sulfate (CuSO4) Reflux in a suitable solvent like ethanol.[1]Moderate to GoodA common and classical method.[1]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) 60 °C in solvents like MeCN, THF, or DMSO.[6]Low (14-24%) without a catalyst.[6]Can be sluggish and lead to tar formation without a catalyst.[6] Ferrocene can be used as a catalyst.[6]
Manganese Dioxide (MnO2) Often used in strongly alkaline conditions.[2]VariableCan be used for the oxidation of dihydropyrazines.[2]
Air/Oxygen Can occur spontaneously or with gentle heating in a suitable solvent.[1] Catalytic systems with RuCl3 under an oxygen atmosphere have been reported.[8]Variable, often substrate-dependent.A mild and environmentally friendly option. Copper can act as a good air oxidation catalyst in aqueous solutions.[2]
Hydrogen Peroxide (H2O2) In the presence of a catalyst like copper(II) chloride at room temperature.[9]GoodAn efficient and environmentally friendly method has been reported for 1,4-dihydropyridines.[9]
Potassium Permanganate (KMnO4) Can be used for oxidation, but may lead to over-oxidation to carboxylic acids.[2]VariableHarsh conditions may be required, and over-oxidation is a potential side reaction.[2]
Ferricyanide Alkaline conditions.[2]EffectiveHas been shown to work for dihydropyrazine oxidation.[2]

Experimental Protocols

Protocol 1: General Procedure for Oxidation of Dihydropyrazine using Copper(II) Sulfate [1]

  • Following the formation of the dihydropyrazine intermediate, add a solution of copper(II) sulfate in water to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the dihydropyrazine spot), cool the reaction mixture to room temperature.

  • Isolate the product by filtration or extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Monitoring Dihydropyrazine Oxidation by Thin-Layer Chromatography (TLC) [3]

  • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

  • Using a capillary tube, spot a small amount of the initial reaction mixture (t=0) on the plate.

  • As the reaction progresses, take small aliquots from the reaction mixture at regular intervals and spot them alongside the initial spot.

  • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate).

  • Visualize the spots under UV light or by using a staining agent. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Dihydropyrazine Oxidation Start Dihydropyrazine Intermediate AddOxidant Add Oxidizing Agent (e.g., CuSO4, DDQ, Air) Start->AddOxidant Reaction Reaction at Optimized Temperature and Time AddOxidant->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Incomplete Incomplete Oxidation? Monitor->Incomplete Workup Reaction Work-up (Extraction, Washing) Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product Pure Pyrazine Product Purification->Product Incomplete->Workup No Troubleshoot Troubleshoot: - Change Oxidant - Optimize Conditions - Check Stability Incomplete->Troubleshoot Yes Troubleshoot->AddOxidant

Caption: Workflow for dihydropyrazine oxidation and troubleshooting.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Oxidation Problem Low Yield of Pyrazine (Incomplete Oxidation) Cause1 Suboptimal Oxidizing Agent? Problem->Cause1 Solution1 Screen Different Oxidizing Agents (e.g., CuSO4, DDQ, MnO2) Cause1->Solution1 Yes Cause2 Inadequate Reaction Conditions? Cause1->Cause2 No Success Improved Yield Solution1->Success Solution2 Optimize Temperature, Time, and Solvent Cause2->Solution2 Yes Cause3 Intermediate Instability? Cause2->Cause3 No Solution2->Success Solution3 Perform In Situ Oxidation Cause3->Solution3 Yes Cause4 Side Reactions? Cause3->Cause4 No Solution3->Success Solution4 Analyze Byproducts and Adjust Conditions Cause4->Solution4 Yes Solution4->Success

References

Troubleshooting column chromatography for chloropyrazine purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of chloropyrazine, aimed at researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of chloropyrazine.

Question: My chloropyrazine is not separating from impurities, and the spots are streaking on the TLC plate. What should I do?

Answer: Poor separation and streaking (tailing) on a TLC plate are common issues when purifying N-heterocyclic compounds like chloropyrazine. This is often due to strong interactions with the acidic nature of standard silica gel.

  • Problem: Active sites on the silica gel can interact with the basic nitrogen atoms of the pyrazine ring, leading to peak tailing and poor separation.[1][2]

  • Solution: To mitigate this, you can neutralize the active sites on the silica gel. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.[2] This will improve the peak shape and resolution.

Question: I'm seeing very broad peaks during column elution. How can I get sharper peaks?

Answer: Broad peaks can result from several factors, including column overload, poor column packing, or interactions with the stationary phase.

  • Column Overload: Loading too much sample onto the column can lead to broad peaks and poor separation.[3] Ensure your sample load is appropriate for your column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.

  • Column Packing: An improperly packed column with channels or air bubbles will result in an uneven flow of the mobile phase, causing peak broadening. Ensure the silica gel is packed uniformly as a slurry and is completely settled before loading your sample.[4]

  • Stationary Phase Interaction: As with tailing, strong interactions with the silica gel can cause peak broadening. Using a less acidic stationary phase, like alumina, or adding a basic modifier like triethylamine to your eluent can help.[2]

Question: My chloropyrazine is not eluting from the column, or the elution is very slow.

Answer: If your compound is not moving down the column, the mobile phase is likely not polar enough.

  • Increase Solvent Polarity: Gradually increase the polarity of your eluent. For example, if you are using a 95:5 hexane:ethyl acetate mixture, try increasing the ethyl acetate concentration to 90:10 or 85:15. This will increase the eluting power of the mobile phase and move your compound down the column faster.

  • Check Compound Stability: In some cases, highly reactive compounds can decompose on silica gel and will not elute.[5] While chloropyrazine is generally stable, you can test its stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.

Question: How do I choose the right solvent system for my chloropyrazine purification?

Answer: The ideal solvent system should provide good separation of your target compound from impurities. This is typically determined using Thin Layer Chromatography (TLC) before running the column.

  • Target Rf Value: Aim for an Rf value for chloropyrazine between 0.2 and 0.4 on your TLC plate.[6] This generally translates to a good elution profile on a column.

  • Common Solvents: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a common starting point for pyrazine derivatives.[7][8]

  • Solvent Polarity and Rf: Remember that increasing the polarity of the eluent will increase the Rf value of your compound.[6][9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for chloropyrazine column chromatography?

A common starting point for the purification of pyrazine derivatives is a mixture of hexane and ethyl acetate.[7][8] Based on the polarity of chloropyrazine, a system of 5-20% ethyl acetate in hexane is a reasonable starting range to test via TLC.

Q2: Is chloropyrazine stable on silica gel?

While there is no definitive data on the stability of 2-chloropyrazine on silica gel in the resources found, N-heterocycles can interact strongly with the acidic nature of silica, which can sometimes lead to degradation or irreversible adsorption.[1][2] If you suspect stability issues, consider deactivating the silica with triethylamine or using an alternative stationary phase like neutral alumina.

Q3: Can I use gradient elution for chloropyrazine purification?

Yes, gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities. You can start with a low polarity mobile phase (e.g., 2-5% ethyl acetate in hexane) to elute non-polar impurities and then gradually increase the percentage of ethyl acetate to elute the chloropyrazine and then more polar impurities.[3]

Q4: How much crude material can I load onto my column?

The loading capacity depends on the difficulty of the separation. For a relatively straightforward separation, you can load up to 1 gram of crude material per 30 grams of silica gel. For more difficult separations, a ratio of 1:100 (crude material:silica gel) may be necessary.

Q5: What type of silica gel should I use?

Standard flash chromatography silica gel (230-400 mesh) is typically sufficient.[10] However, if you are trying to separate chloropyrazine from structurally similar isomers, using a high-surface-area silica gel (>700 m²/g) can significantly improve resolution.[7]

Data and Protocols

Solvent System Selection

The selection of an appropriate solvent system is critical for successful purification. The table below provides a guide to common solvent systems and their expected effect on the Rf of chloropyrazine.

Solvent System (v/v)PolarityExpected Rf of ChloropyrazineUse Case
98:2 Hexane / Ethyl AcetateLow< 0.2Eluting very non-polar impurities.
90:10 Hexane / Ethyl AcetateLow-Medium0.2 - 0.4Good starting point for elution of chloropyrazine.[11]
80:20 Hexane / Ethyl AcetateMedium0.4 - 0.6For faster elution or if the compound is moving too slowly.
100% DichloromethaneMediumVariableAlternative solvent system if separation is poor in Hex/EtOAc.

Note: These Rf values are estimates. Always perform TLC analysis to determine the optimal solvent system for your specific crude mixture.

Experimental Protocol: Flash Chromatography of Chloropyrazine

This protocol provides a general procedure for the purification of chloropyrazine using flash column chromatography.

1. Preparation of the Slurry:

  • In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexane) to form a slurry.[2] Ensure there are no dry clumps of silica.

2. Packing the Column:

  • Secure the chromatography column in a vertical position.
  • Pour the silica gel slurry into the column.[4]
  • Allow the silica to settle, ensuring a uniform and bubble-free packed bed. Drain the excess solvent until it is level with the top of the silica.[2]

3. Sample Loading:

  • Dissolve the crude chloropyrazine in a minimal amount of the initial eluent or a more polar solvent like dichloromethane if necessary.
  • Carefully add the sample solution to the top of the silica gel bed using a pipette.[2]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.
  • Apply gentle pressure to the top of the column to begin the elution.
  • Collect the eluate in fractions (e.g., in test tubes).[2]
  • If using a gradient, gradually increase the percentage of the polar solvent.

5. Monitoring the Separation:

  • Monitor the collected fractions using TLC to identify which fractions contain the pure chloropyrazine.[2]
  • Visualize the TLC plates under a UV lamp, as pyrazine derivatives are typically UV-active.

6. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified chloropyrazine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column Pour load_sample Load Crude Sample pack_column->load_sample Equilibrate elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect monitor Monitor via TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify isolate Isolate Product combine->isolate Evaporate

Caption: Experimental workflow for chloropyrazine purification.

troubleshooting_tree start Problem Observed poor_sep Poor Separation / Tailing start->poor_sep no_elution Compound Not Eluting start->no_elution broad_peaks Broad Peaks start->broad_peaks add_base Add 0.1-1% Triethylamine to Eluent poor_sep->add_base Cause: Acidic Silica use_hpsilica Use High Surface Area Silica poor_sep->use_hpsilica Cause: Similar Impurities inc_polarity Increase Eluent Polarity no_elution->inc_polarity Cause: Eluent too non-polar broad_peaks->add_base check_load Reduce Sample Load broad_peaks->check_load Cause: Overloading repack Repack Column broad_peaks->repack Cause: Poor Packing

References

Stability issues of 2-(3-Chloropyrazin-2-yl)acetonitrile during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(3-Chloropyrazin-2-yl)acetonitrile

Disclaimer: Detailed public stability data for this compound is limited. This guide is based on general best practices for handling heterocyclic and cyano-containing compounds and is intended to provide a framework for internal stability assessments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses potential stability and handling issues you may encounter when working with this compound.

Question 1: I've observed a change in the color of my stored this compound, from off-white to yellowish-brown. What could be the cause?

Answer:

Discoloration is a common indicator of chemical degradation. Potential causes include:

  • Exposure to Light: Many heterocyclic compounds are light-sensitive and can undergo photochemical reactions.

  • Exposure to Air/Moisture: The compound may be susceptible to oxidation or hydrolysis, especially if not stored under an inert atmosphere.

  • Temperature Fluctuations: Elevated or inconsistent storage temperatures can accelerate degradation pathways.

  • Contamination: Trace impurities from the synthesis or from handling (e.g., from a spatula) can catalyze degradation.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial, protected from light, and in a temperature-controlled environment (see recommended storage below).

  • Inert Atmosphere: If you suspect sensitivity to air or moisture, store the compound under an inert gas like argon or nitrogen.

  • Purity Analysis: Re-analyze the material using techniques like HPLC, GC-MS, or NMR to identify and quantify any impurities or degradation products. Compare this to the analysis of a fresh or properly stored sample.

  • Small-Scale Stress Test: To confirm the cause, you can perform a small-scale stress test by exposing a small amount of fresh material to light, air, or elevated temperature for a defined period and observe for color changes.

Question 2: I am seeing a new, unexpected peak in my HPLC analysis after storing the compound for several weeks. How can I identify this impurity?

Answer:

The appearance of a new peak strongly suggests degradation. Identifying the new compound is crucial for understanding the stability profile.

Troubleshooting Steps:

  • Characterize the Impurity: Use LC-MS to determine the molecular weight of the new peak. This can provide initial clues about the degradation pathway (e.g., hydrolysis would add the mass of a water molecule).

  • Forced Degradation Study: To confirm the degradation pathway, perform a forced degradation study (see Experimental Protocols below). This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate the formation of degradation products.

  • NMR Spectroscopy: If the impurity can be isolated or is present in a sufficient quantity, ¹H and ¹³C NMR spectroscopy can help elucidate its structure.

Question 3: The reactivity of my this compound in subsequent synthetic steps seems to have decreased. Could this be related to storage?

Answer:

Yes, a decrease in reactivity is often linked to the degradation of the starting material. If the compound has started to degrade, the actual concentration of the active starting material is lower than what you weighed out.

Troubleshooting Steps:

  • Quantitative Purity Analysis: Use a quantitative technique like qNMR (quantitative NMR) or HPLC with a calibrated standard to determine the exact purity of your stored material.

  • Review Degradation Data: If you have identified degradation products (as in Question 2), consider if they could be interfering with your reaction. Some degradation products might act as inhibitors.

  • Use a Fresh Batch: If possible, repeat the reaction with a fresh, unopened batch of this compound to confirm that the issue is with the stored material.

Data Presentation: Hypothetical Stability Data

The following tables are templates to illustrate how you could record and present stability data from your own internal studies.

Table 1: Hypothetical Long-Term Stability of this compound

Storage ConditionTimepointPurity (%) by HPLCAppearance
2-8 °C, Dark, Inert Atmosphere0 Months99.5Off-white solid
6 Months99.4Off-white solid
12 Months99.2Off-white solid
25 °C / 60% RH, Dark0 Months99.5Off-white solid
6 Months97.1Pale yellow
12 Months94.8Yellowish-brown
40 °C / 75% RH, Dark0 Months99.5Off-white solid
1 Month95.2Yellowish
3 Months90.3Brown solid

Table 2: Hypothetical Forced Degradation Study Results

Condition (24h)Purity (%) by HPLCMajor Degradant m/z
0.1 M HCl at 60 °C92.5171.0 (Hydrolysis)
0.1 M NaOH at 60 °C85.1171.0 (Hydrolysis)
3% H₂O₂ at 25 °C96.3170.0 (Oxidation)
80 °C Dry Heat98.8Not Detected
Photostability (ICH Q1B Option 2)94.2150.1 (Dechlorination)

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of Acetonitrile.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60 °C for 24 hours.

  • Oxidation: Dissolve the compound in acetonitrile and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C for 24 hours.

  • Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines.

  • Analysis: After exposure, neutralize the acid/base samples, dilute all samples to the same concentration, and analyze by the HPLC method described above.

Visualizations

G cluster_0 Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., Color Change, New Peak) check_storage Step 1: Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage purity_analysis Step 2: Perform Purity Analysis (HPLC, LC-MS) check_storage->purity_analysis compare_data Compare to Reference Standard or Initial Data purity_analysis->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed Yes no_degradation No Significant Degradation compare_data->no_degradation No forced_degradation Step 3: Conduct Forced Degradation Study degradation_confirmed->forced_degradation end_alt Consider Analytical Method Error no_degradation->end_alt identify_products Step 4: Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_products remediate Step 5: Remediate (Optimize Storage, Use Fresh Batch) identify_products->remediate end Issue Resolved remediate->end

Caption: General troubleshooting workflow for investigating chemical stability issues.

G cluster_1 Hypothetical Degradation Pathways parent This compound (C₇H₄ClN₃) hydrolysis_product 2-(3-Hydroxypyrazin-2-yl)acetonitrile (Hydrolysis Product) parent->hydrolysis_product H₂O (Acid or Base) oxidation_product 3-Chloropyrazine-2-carboxylic acid (Oxidative Cleavage) parent->oxidation_product [O] (e.g., H₂O₂) photolysis_product 2-(Pyrazin-2-yl)acetonitrile (Photolytic Dechlorination) parent->photolysis_product (UV Light)

Caption: Hypothetical degradation pathways for this compound.

How to minimize byproduct formation in palladium-catalyzed cyanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in palladium-catalyzed cyanation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during palladium-catalyzed cyanation experiments in a question-and-answer format.

Question 1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in palladium-catalyzed cyanation is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here are the primary causes and troubleshooting steps:

  • Catalyst Poisoning by Cyanide: Excess cyanide ions in the reaction mixture can poison the active palladium catalyst.[1][2][3][4][5] This is one of the most common reasons for failed or low-yielding reactions.

    • Solution 1: Choose a less soluble cyanide source. Instead of highly soluble sources like KCN or NaCN, consider using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[2][6][7] These reagents release cyanide ions slowly into the reaction medium, maintaining a low enough concentration to avoid catalyst poisoning.[5]

    • Solution 2: Use a phase-transfer catalyst. For aqueous systems using K₄[Fe(CN)₆], a phase-transfer catalyst can be employed.[2]

    • Solution 3: Employ a continuous dosage of the cyanide source. This can help maintain a low and steady concentration of cyanide.

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the palladium precursor.

    • Solution 1: Use a palladium precatalyst. Palladacycle precatalysts can be more effective than common sources like Pd(OAc)₂ or Pd₂(dba)₃ as they generate the active catalyst more efficiently in situ.[2][8]

    • Solution 2: Pre-incubate the catalyst and ligand. For some systems, pre-incubating the palladium source (e.g., Pd₂(dba)₃) with the phosphine ligand at an elevated temperature before adding other reagents can lead to higher catalytic activity.[2]

  • Suboptimal Reaction Conditions: The temperature, solvent, and base can significantly impact the reaction outcome.

    • Solution: Systematically optimize reaction conditions. Experiment with different solvents (e.g., DMF, DMAc, THF/water mixtures), bases (e.g., KOAc, K₂CO₃), and temperatures.[2][9][10] For instance, aqueous solvent mixtures can enhance the solubility of certain cyanide sources and improve reaction rates.[9][11]

Question 2: I am observing significant amounts of hydrodehalogenation byproduct (replacement of the halogen with hydrogen). How can I minimize this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from various sources, including impurities in reagents or solvent, or from competing reaction pathways.

  • Moisture and Proton Sources: Trace amounts of water or other proton sources can lead to the formation of palladium hydride species, which can then participate in the hydrodehalogenation pathway.

    • Solution 1: Use anhydrous conditions. Ensure that all reagents and solvents are rigorously dried, and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Solution 2: Add a mild base. A non-nucleophilic base can help to scavenge protons in the reaction mixture.

  • Ligand Choice: The nature of the phosphine ligand can influence the propensity for hydrodehalogenation.

    • Solution: Screen different ligands. Bulky, electron-rich phosphine ligands can sometimes promote the desired cyanation over hydrodehalogenation.

Question 3: My final product is contaminated with the corresponding amide or carboxylic acid. What is causing this and how can I prevent it?

Answer:

The presence of amide or carboxylic acid byproducts indicates that the nitrile product is being hydrolyzed. This typically occurs in the presence of water and is often promoted by the basic reaction conditions, especially at elevated temperatures.

  • Presence of Water: The primary culprit for hydrolysis is water in the reaction mixture.

    • Solution 1: Use anhydrous reagents and solvents. As with hydrodehalogenation, ensuring dry conditions is critical.

    • Solution 2: Optimize the base. Strong bases can promote nitrile hydrolysis. Consider using a weaker base if your substrate allows.[2] For example, KOAc was found to be superior to K₂CO₃ in some systems to avoid decomposition.[2]

    • Solution 3: Lower the reaction temperature. If the reaction kinetics allow, running the reaction at a lower temperature can reduce the rate of hydrolysis.[4][9][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in palladium-catalyzed cyanation and how are they formed?

A1: The most common byproducts include:

  • Hydrodehalogenation products: Formed by the replacement of the halide with a hydrogen atom. This can be caused by moisture or other proton sources in the reaction.[1]

  • Hydrolyzed products (amides, carboxylic acids): Result from the reaction of the nitrile product with water, often under basic conditions.[1]

  • Homocoupling products: Dimerization of the aryl halide starting material.

  • Products from catalyst deactivation: Inactive palladium-cyanide complexes can precipitate from the reaction mixture.[2][5]

Q2: How does the choice of cyanide source affect byproduct formation?

A2: The choice of cyanide source is critical. Highly soluble and toxic sources like KCN and NaCN can lead to high concentrations of cyanide ions, which poison the palladium catalyst and halt the reaction.[2][7] Less soluble and less toxic alternatives are generally preferred:

  • Zinc Cyanide (Zn(CN)₂): A commonly used source that has lower toxicity and solubility, reducing catalyst poisoning.[2][12]

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): A non-toxic food additive that serves as an excellent cyanide source, particularly in aqueous systems.[2][6][8] Its slow release of cyanide helps to maintain catalyst activity.

Q3: What is the role of the ligand in minimizing byproduct formation?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the reaction pathway.

  • Preventing Catalyst Deactivation: Bulky, electron-rich phosphine ligands can sterically hinder the coordination of excess cyanide to the palladium center, preventing the formation of inactive palladium-cyanide complexes.[4][9]

  • Promoting Reductive Elimination: The ligand influences the rate of the desired reductive elimination step to form the aryl nitrile. A well-chosen ligand can accelerate this step, outcompeting side reactions.

Q4: Can I use aryl chlorides as substrates in palladium-catalyzed cyanation?

A4: Yes, while aryl chlorides are generally less reactive than aryl bromides or iodides, several effective protocols for their cyanation have been developed.[6][12][13] Success with aryl chlorides often requires:

  • More electron-rich and sterically demanding ligands.[14][15]

  • Higher reaction temperatures.[12]

  • The use of highly active catalyst systems, such as those based on palladacycle precatalysts.[2]

Data Presentation

Table 1: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation

Cyanide SourceKey AdvantagesCommon IssuesMitigation Strategies
KCN / NaCNHigh reactivityHigh toxicity, catalyst poisoning due to high solubility[2][7]Use in biphasic systems, slow addition
Zn(CN)₂Lower toxicity, moderate solubility[2]Can still lead to catalyst deactivation if not optimizedUse of appropriate ligands, aqueous media[9][11]
K₄[Fe(CN)₆]Non-toxic, low cost, stable[2][6]Lower reactivity, may require higher temperatures or specific activatorsUse in aqueous mixtures, phase-transfer catalysts[2]

Table 2: Effect of Reaction Parameters on Yield and Byproducts

ParameterCondition 1Yield (%)ByproductsCondition 2Yield (%)ByproductsReference
Base K₂CO₃ModerateSubstrate/product decompositionKOAcExcellent (97%)Minimal[2]
Solvent THF17Low conversionTHF/H₂O (1:5)100 (89 isolated)Minimal[9]
Catalyst Pd₂(dba)₃ModerateIncomplete reactionPalladacycle P1Excellent (97%)Minimal[2]

Experimental Protocols

General Procedure for Palladium-Catalyzed Cyanation of Aryl Chlorides using K₄[Fe(CN)₆] [2]

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladacycle precatalyst (e.g., P1, 0.2 mol%), ligand (e.g., L1, 0.2 mol%), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), and the aryl chloride (1 mmol).

  • Seal the tube with a Teflon-lined screw-cap and evacuate and backfill with nitrogen (repeat three times).

  • Add dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of KOAc (2.5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Byproduct_Formation_Pathway ArPdL2X Ar-Pd(II)-X ArPdL2CN Ar-Pd(II)-CN ArPdL2X->ArPdL2CN ArH Ar-H (Hydrodehalogenation) ArPdL2X->ArH Side Reaction ArCN Ar-CN (Desired Product) ArPdL2CN->ArCN Reductive Elimination Pd0 Pd(0)L2 (Active Catalyst) ArCN->Pd0 ArCONH2 Ar-CONH₂ (Hydrolysis) ArCN->ArCONH2 Hydrolysis Pd0->ArPdL2X InactivePd Inactive [Pd(CN)n]m- Pd0->InactivePd Catalyst Poisoning H2O H₂O H2O->ArCONH2 ArX Ar-X ArX->ArPdL2X Oxidative Addition CN_source CN⁻ Source CN_source->ArPdL2CN Transmetalation ExcessCN Excess CN⁻ ExcessCN->InactivePd H_source H⁺ Source H_source->ArH

Caption: Catalytic cycle and common byproduct formation pathways.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Issue: Catalyst Inactivity? Start->CheckCatalyst CheckConditions Issue: Suboptimal Conditions? CheckCatalyst->CheckConditions No Sol_Catalyst Use Palladacycle Precatalyst Change Cyanide Source (e.g., K₄[Fe(CN)₆]) Use Bulky Ligand CheckCatalyst->Sol_Catalyst Yes CheckByproducts Specific Byproducts Observed? CheckConditions->CheckByproducts No Sol_Conditions Optimize Temperature Screen Solvents (e.g., aq. mixtures) Optimize Base (e.g., KOAc) CheckConditions->Sol_Conditions Yes Hydrodehalogenation Hydrodehalogenation (Ar-H) CheckByproducts->Hydrodehalogenation Yes (Ar-H) Hydrolysis Hydrolysis (Ar-CONH₂) CheckByproducts->Hydrolysis Yes (Amide) Sol_Hydrodehalogenation Use Anhydrous Conditions Add Mild Base Hydrodehalogenation->Sol_Hydrodehalogenation Sol_Hydrolysis Use Anhydrous Conditions Use Weaker Base Lower Reaction Temperature Hydrolysis->Sol_Hydrolysis

References

Technical Support Center: Reductive Amination of Pyrazine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reductive amination of pyrazine aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the reductive amination of pyrazine aldehydes?

The reductive amination of pyrazine aldehydes can be challenging due to the specific electronic properties of the pyrazine ring. Common issues include:

  • Low Reaction Yields: Difficulty in driving the reaction to completion.

  • Side Product Formation: Generation of undesired molecules, complicating purification. This can include the reduction of the aldehyde to an alcohol or the formation of over-alkylated amines.

  • Difficult Purification: The polarity of pyrazine-containing compounds can make separation from reagents and byproducts challenging.[1]

  • Poor Imine Formation: The equilibrium between the aldehyde/ketone and the imine may not favor imine formation.[2]

Q2: Which reducing agents are suitable for pyrazine aldehydes?

Several reducing agents can be used, each with its own advantages. The choice depends on the specific substrate and desired reactivity.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent, often the first choice for reductive aminations. It is less likely to reduce the starting aldehyde.[3][4]

  • Sodium Cyanoborohydride (NaBH₃CN): Effective, especially in the presence of a Lewis acid, but is highly toxic.[4][5][6]

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde. It should typically be added after the imine has been formed.[4]

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source is a greener alternative but may require optimization of pressure and temperature.[7][8]

Q3: How can I improve the yield of my reaction?

Improving yields often involves optimizing several factors:

  • Choice of Reducing Agent: Using a milder agent like NaBH(OAc)₃ can prevent the reduction of the starting aldehyde.[3]

  • Reaction Conditions: Adjusting temperature, solvent, and reaction time can significantly impact yield. For less reactive substrates, adding a Lewis acid such as ZnCl₂ may be beneficial.[4][9]

  • Water Removal: The formation of the intermediate imine releases water. Removing this water, for example by using molecular sieves or azeotropic distillation, can shift the equilibrium towards the product.[2][7]

  • Stepwise Procedure: A two-step process, where the imine is formed first, followed by the addition of the reducing agent, can sometimes improve yields compared to a one-pot reaction.[3]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the reductive amination of pyrazine aldehydes.

Problem 1: Low or No Product Formation

If you are observing low conversion of your starting materials, consider the following potential causes and solutions.

Potential Cause Suggested Solution
Inefficient Imine Formation The equilibrium may not favor the imine. Add a dehydrating agent like molecular sieves or perform the reaction in a solvent that allows for azeotropic removal of water.[2][7]
Decomposition of Reagents Ensure your aldehyde, amine, and solvent are pure and dry. Some reducing agents, like NaBH(OAc)₃, are moisture-sensitive.[4]
Incorrect pH The reaction is typically optimal under weakly acidic conditions (pH 4-6). If the conditions are too acidic or too basic, imine formation can be hindered. Consider adding a small amount of acetic acid as a catalyst.[3]
Steric Hindrance If either the pyrazine aldehyde or the amine is sterically bulky, the reaction may be slow. Consider increasing the reaction temperature or using a more reactive catalyst system.
Problem 2: Significant Side Product Formation

The presence of major side products indicates a lack of selectivity in the reaction.

Table of Common Side Products and Solutions
Side Product Potential Cause Suggested Solution
Corresponding Alcohol The reducing agent is too strong and is reducing the starting aldehyde.Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] Alternatively, perform the reaction in two steps: form the imine first, then add the reducing agent.
Over-alkylation (Tertiary Amine) The secondary amine product is reacting with another molecule of the aldehyde.Use a stoichiometric amount of the aldehyde relative to the amine. A stepwise procedure can also help control this side reaction.[3]
Dimerization/Polymerization The pyrazine aldehyde may be unstable under the reaction conditions.Run the reaction at a lower temperature or under more dilute conditions.
Problem 3: Difficulty in Product Purification

Pyrazine-containing products can be challenging to isolate due to their polarity and potential to chelate to silica gel.

Purification Challenge Suggested Solution
Product is too polar for normal phase chromatography Consider using reverse-phase chromatography (C18-bonded silica) or an alternative purification method like distillation if the product is volatile.[1][10]
Product streaks on silica gel column Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to improve peak shape.
Co-elution with byproducts If byproducts have similar polarity, derivatization of the desired amine to a less polar derivative (e.g., a Boc-protected amine) may facilitate separation.
Difficulty with Liquid-Liquid Extraction Multiple extractions with a suitable organic solvent like methyl-t-butyl ether (MTBE) or ethyl acetate may be necessary. For removing certain impurities like imidazoles, passing the organic extract through a silica plug can be effective.[1][10]

Visual Guides

Experimental Workflow

The following diagram outlines the typical workflow for a one-pot reductive amination reaction.

G Workflow for One-Pot Reductive Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pyrazine Aldehyde and Amine in Solvent B Add Reducing Agent (e.g., NaBH(OAc)₃) A->B C Stir at Controlled Temperature B->C D Quench Reaction C->D E Aqueous Work-up (Extraction) D->E F Purify by Chromatography E->F

Caption: General experimental workflow for a one-pot reaction.

Troubleshooting Logic

This decision tree can help diagnose and solve common issues encountered during the reaction.

G Troubleshooting Decision Tree Start Analyze Reaction Outcome Problem Problem Start->Problem Low Yield? Cause Cause Problem->Cause Yes Problem2 Side Products? Problem->Problem2 No Solution Solution Cause->Solution Check pH, remove H₂O, use stepwise method Cause2 Alcohol byproduct? Problem2->Cause2 Yes End Reaction Successful Problem2->End No Solution2 Solution2 Cause2->Solution2 Use milder reducing agent Cause3 Cause3 Cause2->Cause3 Over-alkylation? Solution3 Solution3 Cause3->Solution3 Adjust stoichiometry

References

Technical Support Center: Navigating the Workup of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the degradation of pyrazine derivatives during experimental workup. Find answers to frequently asked questions, troubleshoot common issues, and utilize detailed experimental protocols to ensure the stability and purity of your compounds.

Frequently Asked questions (FAQs)

Q1: What are the primary reasons for the degradation of pyrazine derivatives during workup?

A1: Pyrazine derivatives can be sensitive to several factors commonly encountered during workup procedures. The primary causes of degradation include:

  • Extreme pH conditions: Both strong acids and strong bases can lead to the decomposition of the pyrazine ring or sensitive functional groups attached to it.[1]

  • Oxidation: The nitrogen atoms in the pyrazine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air.

  • Elevated Temperatures: Many pyrazine derivatives have limited thermal stability, and high temperatures during steps like solvent evaporation can cause degradation.[2]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions that alter the structure of pyrazine compounds.

Q2: I am observing a low yield after my workup. What are the likely causes?

A2: Low yields are a common issue and can often be attributed to degradation or inefficient extraction. Consider the following possibilities:

  • Incomplete Extraction: Pyrazines can have varying polarities. Your extraction solvent and the number of extractions may not be sufficient to recover the product from the aqueous layer. Multiple extractions are often necessary.[1][3]

  • Product Degradation: As mentioned in Q1, harsh workup conditions (pH, temperature) can degrade your product, directly leading to a lower isolated yield.[1]

  • Formation of Water-Soluble Salts: If your pyrazine derivative is basic, acidic workup conditions can form a salt, which will remain in the aqueous layer. Conversely, acidic pyrazines can be lost to the aqueous layer under basic conditions.

  • Volatility: Some pyrazine derivatives are volatile and can be lost during solvent removal under reduced pressure if not performed at a sufficiently low temperature.

Q3: How can I remove polar impurities, such as imidazoles, from my pyrazine product?

A3: Imidazole derivatives are common byproducts in some pyrazine syntheses and can be challenging to remove due to their similar polarities. The following methods are effective:

  • Solvent Selection for Liquid-Liquid Extraction (LLE): Using a less polar solvent like hexane for LLE can selectively extract pyrazines while leaving more polar impurities like 4-methyl imidazole in the aqueous phase.[3][4] More polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract these impurities.[3][4]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating pyrazines from polar impurities. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).[1][3][4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the workup of pyrazine derivatives.

Problem Potential Cause Recommended Solution
Low product yield Incomplete extractionPerform multiple extractions (at least 3) with a suitable organic solvent.[1][3] Add salt (brine wash) to the aqueous layer to decrease the solubility of the organic product ("salting out").[5]
Degradation due to pHNeutralize the reaction mixture to a pH of approximately 7 before extraction. Avoid using strong acids or bases for neutralization; opt for milder reagents like saturated sodium bicarbonate or dilute ammonium chloride solutions.
Thermal degradationConcentrate the solvent at the lowest possible temperature using a rotary evaporator. Utilize a cold water bath.
Presence of colored impurities Oxidation of the pyrazine ringWork under an inert atmosphere (nitrogen or argon) when possible, especially if your derivative is known to be air-sensitive. Use degassed solvents.
PolymerizationLower the reaction and workup temperatures. Ensure prompt extraction and purification after the reaction is complete.
Product is an oil but should be a solid Presence of residual solventDry the product under high vacuum for an extended period.
Presence of impuritiesPurify the product using column chromatography or recrystallization.
Difficulty separating product from starting materials/byproducts Similar polaritiesOptimize the solvent system for column chromatography. A shallow gradient of a more polar solvent can improve separation.[6] Consider using high-performance silica gel.[6]

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol outlines a standard procedure for quenching a reaction and extracting the pyrazine derivative.

Materials:

  • Reaction mixture containing the pyrazine derivative

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • An appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate, hexane)[1][3]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction. If the reaction was performed under acidic or basic conditions, carefully neutralize the mixture to a pH of ~7 by adding saturated sodium bicarbonate solution (for acidic reactions) or a dilute acid like 1M HCl (for basic reactions) dropwise while monitoring with pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Add the organic extraction solvent and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[7] Allow the layers to separate.

  • Separation: Drain the organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add fresh organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process two more times to maximize product recovery.[7]

  • Combine and Wash: Combine all organic extracts. Wash the combined organic layer with brine to remove residual water and water-soluble impurities.[5]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., sodium sulfate). Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator at a low temperature to obtain the crude pyrazine derivative.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for purifying pyrazine derivatives from less polar and more polar impurities.

Materials:

  • Crude pyrazine product

  • Silica gel (for flash chromatography)

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point is 90:10 hexane:ethyl acetate.[1][3]

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plate and chamber for monitoring

Procedure:

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the non-polar solvent of your eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system.[1]

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC to identify the fractions containing the purified pyrazine derivative.

  • Combine and Concentrate: Combine the pure fractions and evaporate the solvent using a rotary evaporator to yield the purified product.[1]

Data Summary

While specific quantitative data on the stability of all pyrazine derivatives under various workup conditions is not extensively available in a centralized format, the following tables provide general guidelines based on available literature.

Table 1: General pH Stability of Pyrazine Derivatives

Pyrazine Type Acidic Conditions (pH < 4) Neutral Conditions (pH 6-8) Basic Conditions (pH > 10)
Alkylpyrazines (e.g., 2,5-dimethylpyrazine) Generally stable, but protonation can increase water solubility.[8]Highly stable.[8]Generally stable.
Aminopyrazines May be sensitive; protonation of the amino group can occur.Generally stable.Generally stable.
Pyrazinecarboxylic acids Generally stable. The pKa of pyrazine-2-carboxylic acid is ~2.9.[9]Stable.Forms carboxylate salts, increasing water solubility.
Halopyrazines (e.g., 2-chloropyrazine) Generally stable.Generally stable.May be susceptible to nucleophilic substitution under harsh basic conditions and heat.

Disclaimer: The stability of a specific pyrazine derivative can vary significantly based on its other functional groups. It is always recommended to perform a small-scale stability test if you have concerns.

Table 2: Recommended Solvents for Liquid-Liquid Extraction (LLE) of Pyrazines

Extraction Solvent Polarity Selectivity for Pyrazines Notes
Hexane LowHighExcellent for separating pyrazines from polar impurities like imidazoles.[3][4]
Dichloromethane (DCM) MediumGoodA versatile solvent for a wide range of pyrazine derivatives.
Ethyl Acetate MediumModerateMay co-extract some polar impurities.[3][4]
Methyl-t-butyl ether (MTBE) MediumModerateSimilar to ethyl acetate, may co-extract some polar impurities.[3][4]

Visual Guides

Degradation_Pathways cluster_conditions Workup Conditions Pyrazine Pyrazine Derivative Degradation Degraded Products Pyrazine->Degradation Hydrolysis / Ring Opening Pyrazine->Degradation Oxidation Pyrazine->Degradation Thermal Decomposition Pyrazine->Degradation Photodegradation Strong Acid Strong Acid (pH < 4) Strong Base Strong Base (pH > 10) Oxidizing Agents Oxidizing Agents / Air Heat High Temperature UV Light UV Light

Caption: Key degradation pathways for pyrazine derivatives during workup.

Workup_Workflow start Reaction Mixture quench Quench and Neutralize (pH ~7) start->quench extract Liquid-Liquid Extraction (e.g., Hexane or DCM) quench->extract wash Wash with Brine extract->wash dry Dry with Anhydrous Na2SO4 wash->dry concentrate Concentrate in vacuo (Low Temperature) dry->concentrate purify Purification (Column Chromatography or Recrystallization) concentrate->purify product Pure Pyrazine Derivative purify->product

Caption: Recommended workflow for the workup and purification of pyrazines.

Troubleshooting_Flowchart decision decision solution solution start Low Yield After Workup? check_pH Was workup pH neutral? start->check_pH check_extraction Were multiple extractions performed? check_pH->check_extraction Yes solution_pH Adjust workup to maintain pH ~7. Use mild neutralizing agents. check_pH->solution_pH No check_temp Was concentration at low temp? check_extraction->check_temp Yes solution_extraction Increase number of extractions. Use a less polar solvent if impurities are polar. check_extraction->solution_extraction No solution_temp Use a cold water bath during rotary evaporation. check_temp->solution_temp No end Yield Improved check_temp->end Yes solution_pH->end solution_extraction->end solution_temp->end

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Managing Harsh Reaction Conditions in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the often harsh conditions encountered during the synthesis of pyrazines. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to help you navigate challenges such as low yields, byproduct formation, and difficult-to-control reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in classical pyrazine synthesis methods?

A1: Low yields in traditional pyrazine syntheses, such as the Staedel-Rugheimer and Gutknecht methods, are a frequent issue.[1] Several factors can contribute to this:

  • Harsh Reaction Conditions: Many classical methods require high temperatures, which can lead to the degradation of both reactants and products.[1][2] For instance, in some gas-phase reactions, temperatures exceeding 450°C can cause the pyrazine ring to break down.[1][2]

  • Side Reactions: The formation of unwanted byproducts is a significant cause of low yields. Common side reactions include polymerization and the formation of isomers or related heterocyclic compounds like imidazoles.[1][2]

  • Purity of Starting Materials: Impurities in the initial reactants can lead to undesired side reactions, consuming the starting materials and reducing the yield of the desired pyrazine derivative.[1]

  • Suboptimal Reagents and Solvents: The choice of base, catalyst, and solvent is critical and can significantly impact the reaction's efficiency. For example, in certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to provide significantly higher yields compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.[1]

Q2: I am observing significant byproduct formation. How can I minimize this?

A2: Byproduct formation is a common challenge due to the reactive intermediates and harsh conditions involved in many pyrazine syntheses. Here are some strategies to mitigate this:

  • Temperature Optimization: Carefully controlling the reaction temperature is crucial. Lowering the temperature can often reduce the rate of side reactions and prevent the degradation of the desired product.[1] However, a temperature that is too low may lead to incomplete reactions.[1] Therefore, finding the optimal temperature for your specific reaction is key.

  • Inert Atmosphere: If your reaction intermediates are sensitive to air, carrying out the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and reduce the formation of colored impurities.[1]

  • Choice of Starting Materials: The structure of your reactants can influence byproduct formation. For example, in the Maillard reaction for pyrazine synthesis, α- and β-amino acids tend to produce higher amounts of the desired tetramethylpyrazine compared to γ- and ε-amino acids.[2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. For example, in manganese-catalyzed dehydrogenative coupling, a 2 mol% catalyst loading has been found to be optimal for minimizing side reactions.[1]

  • Purification Strategy: If byproducts are unavoidable, a well-designed purification strategy is essential. For instance, imidazole byproducts can sometimes be selectively removed from the desired pyrazine product through liquid-liquid extraction with hexane.[1]

Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What is happening?

A3: A dark coloration and the formation of a complex product mixture often indicate polymerization or degradation reactions.[1] This can be caused by:

  • Excessive Heat: High temperatures can promote the decomposition of starting materials and intermediates, leading to the formation of polymeric tars.[1]

  • Air Oxidation: Some of the intermediates in pyrazine synthesis are highly reactive and can be oxidized by air, leading to complex and often colored side products.[1]

  • Aldol Condensation: If the solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation side reactions can occur, which often produce colored byproducts.[1]

To address this, consider lowering the reaction temperature, running the reaction under an inert atmosphere, and ensuring the purity of your starting materials and solvents.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during pyrazine synthesis.

Symptom Possible Cause Suggested Solution
Low or No Product Yield Incomplete reactionExtend the reaction time or cautiously increase the temperature. Ensure efficient stirring.
Suboptimal reaction conditionsScreen different solvents, bases, and catalysts. For example, switching from toluene to 1,4-dioxane has been shown to improve yields in some dehydrogenative coupling reactions.[3]
Degradation of productEmploy milder reaction conditions where possible. Avoid highly acidic or basic conditions during workup if your product is sensitive.[3]
Poor quality of starting materialsUse purified starting materials. Verify the integrity of your α-dicarbonyl compounds and 1,2-diamines.
Formation of Significant Byproducts High reaction temperatureOptimize the temperature. A lower temperature may favor the desired reaction pathway.[2]
Presence of oxygenConduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Incorrect choice of reactantsConsider alternative starting materials. The structure of the amino acid in the Maillard reaction, for instance, affects byproduct formation.[2]
Inefficient purificationModify your purification strategy. For example, adjust the eluent system in column chromatography for better separation of structurally similar byproducts.[1]
Dark Reaction Mixture/Polymerization Excessive heatLower the reaction temperature.[1]
Air sensitivity of intermediatesEnsure the reaction is carried out under a strictly inert atmosphere.[1]
Aldol condensation side reactionsUse high-purity solvents and starting materials that are free from contaminating aldehydes or ketones.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for different pyrazine synthesis methodologies to aid in reaction optimization.

Method Parameter Value/Range Effect on Yield/Purity Reference
Gas-Phase Dehydrogenation Reaction Temperature< 300°CIncomplete dehydrogenation, piperazine byproducts[1]
> 450°CPyrazine ring breakdown, lower yield[1][2]
Dehydrogenative Coupling Catalyst Loading (Manganese-based)2 mol%Optimal for maximizing yield and minimizing byproducts[1]
BaseKH > NaOEt, tBuOK, NaOMeSignificantly higher yields observed with KH[1]
Solvent1,4-Dioxane > TolueneIncreased yield from 95% to 99% in a specific reaction[3]
Maillard Reaction Reaction Temperature100°C to 140°CPyrazine yield increased with temperature in a specific system[2]
Reactant Ratio (pyrazine-2-carboxylate : benzylamine)1 : 3Highest yield (81.7%) obtained at this ratio in an enzymatic synthesis[4]
Enzymatic Synthesis Reaction Temperature45°COptimal temperature for a specific enzymatic synthesis, higher temperatures led to enzyme denaturation and decreased yield[4]
Solventtert-Amyl alcoholHigher product yield compared to other solvents like methanol, ethanol, and THF in a specific enzymatic reaction[4]

Experimental Protocols

Protocol 1: Staedel-Rugheimer Pyrazine Synthesis (General Procedure for 2,5-Diphenylpyrazine)

This method involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[5][6]

  • Preparation of α-Aminoacetophenone: Dissolve 2-chloroacetophenone in ethanol in a reaction vessel. Add an excess of aqueous ammonia and stir the mixture at room temperature. The progress of the reaction to form the α-amino ketone can be monitored by thin-layer chromatography (TLC).

  • Self-Condensation: Once the formation of the α-amino ketone is complete, heat the reaction mixture to induce self-condensation. This will form the dihydropyrazine intermediate.

  • Oxidation: Add an oxidizing agent, such as copper(II) sulfate, to the reaction mixture and heat under reflux to oxidize the dihydropyrazine to 2,5-diphenylpyrazine.[6] Alternatively, bubbling air through the reaction mixture can also achieve oxidation.[1]

  • Isolation and Purification: After the oxidation is complete, cool the reaction mixture. The 2,5-diphenylpyrazine product may precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: Gutknecht Pyrazine Synthesis (General Procedure)

The Gutknecht synthesis relies on the self-condensation of α-amino ketones, which are often generated in situ from α-oximino ketones.[1][5]

  • Formation of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent such as ethanol. Treat the solution with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to form the corresponding α-oximino ketone.

  • Reduction to the α-Amino Ketone: Reduce the α-oximino ketone to the α-amino ketone. This can be achieved using various reducing agents, such as zinc dust in acetic acid or through catalytic hydrogenation.[6]

  • Dimerization and Oxidation: The α-amino ketone will then dimerize to form a dihydropyrazine intermediate. This intermediate is subsequently oxidized to the final pyrazine product. The oxidation can often be accomplished by bubbling air through the reaction mixture or by adding a mild oxidizing agent like copper(II) sulfate.[1][6]

  • Workup and Purification: After the reaction is complete, neutralize the reaction mixture and extract the pyrazine product using a suitable organic solvent. The crude product can then be purified by distillation or column chromatography.[1]

Visualizations

Staedel_Rugheimer_Workflow Start Start: 2-Chloroacetophenone & Ammonia in Ethanol AminoKetone Formation of α-Aminoacetophenone Start->AminoKetone Stir at RT Condensation Self-Condensation (Heating) AminoKetone->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation (e.g., CuSO4, Air) Dihydropyrazine->Oxidation Product 2,5-Diphenylpyrazine Oxidation->Product Purification Isolation & Purification (Filtration, Recrystallization) Product->Purification End Final Product Purification->End

Caption: Workflow for the Staedel-Rugheimer Pyrazine Synthesis.

Gutknecht_Workflow Start Start: Ketone & Nitrous Acid OximinoKetone Formation of α-Oximino Ketone Start->OximinoKetone Reduction Reduction (e.g., Zn/HOAc) OximinoKetone->Reduction AminoKetone α-Amino Ketone Reduction->AminoKetone Dimerization Dimerization AminoKetone->Dimerization Dihydropyrazine Dihydropyrazine Intermediate Dimerization->Dihydropyrazine Oxidation Oxidation (e.g., Air, CuSO4) Dihydropyrazine->Oxidation Product Substituted Pyrazine Oxidation->Product Purification Workup & Purification (Extraction, Chromatography) Product->Purification End Final Product Purification->End

Caption: Workflow for the Gutknecht Pyrazine Synthesis.

Troubleshooting_Pyrazine_Synthesis Start Problem Encountered in Pyrazine Synthesis LowYield Low Yield Start->LowYield Byproducts Significant Byproducts Start->Byproducts DarkMixture Dark Reaction Mixture Start->DarkMixture IncompleteReaction IncompleteReaction LowYield->IncompleteReaction Check Reaction Completion SuboptimalCond SuboptimalCond LowYield->SuboptimalCond Review Reaction Conditions TempOpt TempOpt Byproducts->TempOpt Evaluate Temperature Atmosphere Atmosphere Byproducts->Atmosphere Evaluate Atmosphere TempHigh TempHigh DarkMixture->TempHigh Check Temperature AirSensitivity AirSensitivity DarkMixture->AirSensitivity Check Air Sensitivity ExtendRxnTime Action: Extend Reaction Time or Increase Temperature IncompleteReaction->ExtendRxnTime Incomplete CheckConditions Check Other Parameters IncompleteReaction->CheckConditions Complete Resolve Problem Resolved ExtendRxnTime->Resolve ScreenParams Action: Screen Solvents, Bases, Catalysts SuboptimalCond->ScreenParams Suboptimal CheckPurity Check Starting Material Purity SuboptimalCond->CheckPurity Optimal ScreenParams->Resolve LowerTemp Action: Lower Reaction Temperature TempOpt->LowerTemp Too High CheckAtmosphere Check Reaction Atmosphere TempOpt->CheckAtmosphere Optimal LowerTemp->Resolve UseInert Action: Use Inert Atmosphere (N2, Ar) Atmosphere->UseInert Oxygen Present CheckReactants Review Reactant Structure Atmosphere->CheckReactants Inert UseInert->Resolve LowerTemp2 Action: Lower Reaction Temperature TempHigh->LowerTemp2 Too High CheckAir Check for Air Sensitivity TempHigh->CheckAir Optimal LowerTemp2->Resolve UseInert2 Action: Use Inert Atmosphere (N2, Ar) AirSensitivity->UseInert2 Sensitive CheckSideRxns Investigate Other Side Reactions AirSensitivity->CheckSideRxns Not Sensitive UseInert2->Resolve

Caption: Troubleshooting Workflow for Pyrazine Synthesis.

References

Validation & Comparative

Comparative NMR Analysis of 2-(3-Chloropyrazin-2-yl)acetonitrile and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(3-chloropyrazin-2-yl)acetonitrile, alongside a comparative study with structurally related heterocyclic acetonitriles. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering valuable spectroscopic data and standardized experimental protocols.

Introduction

This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry due to the prevalence of the pyrazine core in numerous biologically active molecules. Understanding the substitution patterns on the pyrazine ring is crucial for modulating the physicochemical and pharmacological properties of these molecules. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide presents a comparative analysis of the ¹H and ¹³C NMR data for this compound and its analogues to aid in the rational design and characterization of novel pyrazine derivatives.

Predicted ¹H and ¹³C NMR Data for this compound

Comparative NMR Data Analysis

To provide a comprehensive understanding of the structure-spectra relationship, the following tables summarize the experimental ¹H and ¹³C NMR data for key structural analogues of this compound. These compounds allow for a systematic evaluation of the electronic effects of the chloro-substituent and the methylene group.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
3-Chloropyrazine-2-carbonitrile DMSO-d₆8.91 (d, J = 2.4 Hz, 1H), 8.88 (d, J = 2.4 Hz, 1H)
2-(Pyrazin-2-yl)acetonitrile CDCl₃8.70 (s, 1H), 8.63 (d, J = 2.5 Hz, 1H), 8.56 (d, J = 2.5 Hz, 1H), 4.00 (s, 2H)
Acetonitrile -~2.1 (s, 3H)
2-Phenoxyacetonitrile CDCl₃7.38–7.34 (m, 2H), 7.09 (t, J = 8.0 Hz, 1H), 7.00–6.98 (m, 2H), 4.76 (s, 2H)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm
3-Chloropyrazine-2-carbonitrile DMSO-d₆150.67, 147.97, 144.26, 129.87, 114.66
2-(Pyrazin-2-yl)acetonitrile CDCl₃145.4, 144.9, 143.8, 142.9, 116.3, 26.3
Acetonitrile -~117.7, 1.3
2-Phenoxyacetonitrile CDCl₃156.6, 129.9, 123.2, 115.2, 115.0, 53.6

Experimental Protocols

The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Ensure the sample is fully dissolved. If necessary, sonicate the sample for a few minutes.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Tune and match the probe for the specific solvent and nucleus being observed.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm for aromatic/heteroaromatic compounds.

  • Acquisition Time: 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons.

  • Number of Scans: 16 to 128, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

  • Spectral Width: Typically 200-220 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans: 1024 to 4096 or more, as ¹³C has a low natural abundance and sensitivity.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • For ¹H spectra, integrate the signals to determine the relative number of protons.

Visualization of Structural Relationships

The following diagram illustrates the structural relationships between this compound and its key analogues, highlighting the substitutions that influence the NMR spectra.

G cluster_target Target Compound cluster_analogues Structural Analogues for Comparison Target This compound Analogue1 3-Chloropyrazine-2-carbonitrile Target->Analogue1 - CH₂ group Analogue2 2-(Pyrazin-2-yl)acetonitrile Target->Analogue2 - Cl substituent Analogue3 Acetonitrile Target->Analogue3 - 3-Chloropyrazin-2-yl group

Caption: Structural relationships of the compared compounds.

A Comparative Guide to HPLC and LC-MS Methods for the Purity Assessment of 2-(3-Chloropyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of drug products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods applicable to the purity assessment of 2-(3-chloropyrazin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including the antiviral drug Favipiravir. The methodologies presented are based on established analytical procedures for structurally related compounds, providing a strong foundation for adaptation and validation.

Introduction to Purity Assessment

Impurity profiling is a crucial aspect of drug development and manufacturing, aimed at the identification and quantification of any unwanted chemicals that may be present in a drug substance.[1] These impurities can originate from starting materials, by-products of the synthesis, degradation products, or contamination.[1] Regulatory agencies require rigorous characterization and control of impurities to ensure the safety and quality of pharmaceutical products.[2] HPLC and LC-MS are powerful analytical techniques widely employed for this purpose.[1][2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture.[1] For the purity assessment of compounds like this compound, reversed-phase HPLC with UV detection is a common and robust approach.

Several HPLC methods developed for the analysis of Favipiravir and its related substances can be adapted for this compound. Below is a summary of different methodologies and their key performance parameters.

Parameter Method 1 [4]Method 2 [5]Method 3 [6]Method 4 [7]
Column InertSustain AQ-C18 (250 x 4.6 mm, 5 µm)Hypersil C18-BDS (250 x 4.6 mm, 5.0 μm)Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)C18 column
Mobile Phase A KH2PO4 buffer (pH 2.5) and Acetonitrile (98:2 v/v)25.0 mM phosphate buffer (pH 3.04)5 mM phosphate buffer (pH 3.5)10 mM potassium dihydrogen phosphate buffer (pH 4.0):acetonitrile (90:10 v/v)
Mobile Phase B Water and Acetonitrile (50:50 v/v)AcetonitrileMethanolAcetonitrile
Elution GradientIsocratic (92:8, v/v)Isocratic (75:25 v/v)Gradient
Flow Rate 0.7 mL/min1.0 mL/min1.0 mL/min1.5 mL/min
Detection 210 nm323 nm322 nm238 nm
Column Temp. 33°CRoom TemperatureNot SpecifiedNot Specified
Linearity (r²) 0.9995–0.9999>0.999≥ 0.9980.9985
LOD Not Specified0.51 µg/mLNot Specified0.07 µg/mL
LOQ Not Specified1.54 µg/mLNot Specified0.2 µg/mL
Accuracy (% Recovery) 98.6 - 106.2Not SpecifiedNot Specified97.5 - 102.2
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.[3] This hyphenated technique is invaluable for the identification of unknown impurities and for providing structural information.[4]

LC-MS methods are particularly useful for identifying degradation products and other unknown impurities that may not be readily identifiable by UV detection alone.

Parameter Method A [4]Method B [8]
LC Column InertSustain AQ-C18 (250 x 4.6 mm, 5 µm)X-Bridge C18 (150 x 4.6 mm, 3.5µm)
Mobile Phase A KH2PO4 buffer (pH 2.5) and Acetonitrile (98:2 v/v)0.1% Formic acid in water
Mobile Phase B Water and Acetonitrile (50:50 v/v)Acetonitrile
Elution GradientGradient
Flow Rate 0.7 mL/min0.5 mL/min
Ionization ESIESI (+)
Scan Mode Not SpecifiedMultiple Reaction Monitoring (MRM)
Linearity (r²) Not Specified>0.99
LOD Not Specified0.12 - 0.13 ppm
LOQ Not Specified0.37 - 0.38 ppm
Accuracy (% Recovery) Not Specified87.7 - 105.2

Experimental Protocols

HPLC Method Protocol (Adapted from Method 1)
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a potassium dihydrogen phosphate buffer (pH 2.5) and mix with acetonitrile in a 98:2 (v/v) ratio.

    • Mobile Phase B: Mix HPLC grade water and acetonitrile in a 50:50 (v/v) ratio.

  • Chromatographic Conditions:

    • Column: InertSustain AQ-C18 (250 x 4.6 mm, 5 µm).

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 33°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 2
      10 20
      25 50
      35 80
      40 2

      | 45 | 2 |

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a final concentration of approximately 0.3 mg/mL.[4]

LC-MS Method Protocol (Adapted from Method B)
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water.

    • Mobile Phase B: HPLC grade acetonitrile.

  • Chromatographic Conditions:

    • Column: X-Bridge C18 (150 x 4.6 mm, 3.5µm).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 60

      | 12 | 60 |

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Ion Spray Voltage: 5000 V.

    • Source Temperature: 500°C.

    • Gas Pressures: Curtain gas 25 psi, Nebulizing gas 50 psi, Drying gas 45 psi.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for known impurities or full scan for unknown impurity identification.

  • Sample Preparation:

    • Prepare stock solutions of the main compound and any available impurity standards in a diluent such as a water:acetonitrile (20:80, v/v) mixture.[8]

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of a pharmaceutical intermediate like this compound using HPLC and LC-MS.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation Sample Bulk Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Separation (UV Detection) Dissolution->HPLC LCMS LC-MS Analysis (Mass Detection) Dissolution->LCMS Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Impurity_Quant Impurity Quantification (vs. Standard) HPLC->Impurity_Quant Impurity_ID Impurity Identification (Mass Spectra) LCMS->Impurity_ID Report Final Purity Report Purity_Calc->Report Impurity_Quant->Report Impurity_ID->Report

Caption: Workflow for HPLC and LC-MS Purity Assessment.

Conclusion

Both HPLC and LC-MS are indispensable tools for the purity assessment of this compound. The choice between the two often depends on the specific requirements of the analysis. HPLC with UV detection is a robust and reliable method for routine quality control and quantification of known impurities. LC-MS, on the other hand, provides an unparalleled advantage in the identification of unknown impurities and in structural elucidation, which is critical during process development and for comprehensive stability studies. The methods presented in this guide offer a solid starting point for developing and validating a suitable analytical procedure for ensuring the quality and consistency of this compound.

References

A Comparative Guide to the Reactivity of 2-(3-Chloropyrazin-2-yl)acetonitrile and 2-(6-Chloropyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric building blocks, 2-(3-Chloropyrazin-2-yl)acetonitrile and 2-(6-Chloropyrazin-2-yl)acetonitrile. An understanding of their differential reactivity is crucial for the strategic design and efficient synthesis of novel compounds in medicinal chemistry and materials science. This document synthesizes available data to elucidate the electronic and steric factors governing their behavior in common synthetic transformations.

Introduction: Structural and Electronic Properties

This compound and 2-(6-Chloropyrazin-2-yl)acetonitrile share the same molecular formula (C₆H₄ClN₃) and molecular weight (153.57 g/mol ). However, the positional difference of the chlorine atom on the pyrazine ring significantly influences their electronic properties and, consequently, their chemical reactivity.[1]

Table 1: Physicochemical Properties of Chloropyrazinylacetonitrile Isomers

PropertyThis compound2-(6-Chloropyrazin-2-yl)acetonitrile
CAS Number 914360-88-61378332-54-7
Chlorine Position 36
Molecular Formula C₆H₄ClN₃C₆H₄ClN₃
Molecular Weight 153.57 g/mol 153.57 g/mol

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, a characteristic that is further modulated by the substituents. Both the chlorine atom and the acetonitrile group are electron-withdrawing, further activating the pyrazine ring towards nucleophilic aromatic substitution (SNAr).

The key distinction lies in the position of the chlorine atom relative to the ring nitrogens and the acetonitrile group. This positioning dictates the extent of resonance and inductive stabilization of the Meisenheimer intermediate formed during SNAr reactions, which is often the rate-determining step.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a primary transformation for functionalizing these chloropyrazine scaffolds. The reactivity in SNAr reactions is directly related to the stability of the anionic σ-complex (Meisenheimer complex) formed upon nucleophilic attack.

Theoretical Reactivity Profile:

  • 2-(6-Chloropyrazin-2-yl)acetonitrile: The chlorine atom at the 6-position is para to one of the ring nitrogens (at position 1) and ortho to the other (at position 4). This arrangement allows for effective delocalization of the negative charge in the Meisenheimer intermediate onto both nitrogen atoms through resonance. The electron-withdrawing acetonitrile group at the 2-position further stabilizes the intermediate. This extensive charge delocalization is expected to lower the activation energy of the reaction, thus rendering this isomer more reactive towards nucleophilic attack.

  • This compound: The chlorine atom at the 3-position is ortho to one nitrogen (at position 4) and meta to the other (at position 1). While the ortho nitrogen can participate in resonance stabilization of the Meisenheimer intermediate, the meta nitrogen cannot. The adjacent electron-withdrawing acetonitrile group at the 2-position provides significant inductive stabilization. However, the overall resonance stabilization is predicted to be less effective compared to the 6-chloro isomer. Consequently, this compound is expected to be less reactive in SNAr reactions.

Experimental Workflow for a Typical SNAr Reaction:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve chloropyrazine in aprotic solvent (e.g., DMF, DMSO) reagents Add amine nucleophile and a non-nucleophilic base (e.g., DIPEA, K2CO3) start->reagents Under inert atmosphere heat Heat the reaction mixture (e.g., 80-120 °C) reagents->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Cool to RT and quench with water monitor->quench Upon completion extract Extract with an organic solvent (e.g., EtOAc) quench->extract dry Dry organic layer (e.g., Na2SO4) and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Both isomers are viable substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are instrumental in forming C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of the chloropyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. While both isomers can participate, the electronic differences may influence catalyst selection and reaction efficiency. The more electron-deficient nature of the carbon bearing the chlorine in the 6-chloro isomer could facilitate the oxidative addition step in the catalytic cycle.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

SubstrateProductTypical YieldReference
2-Chloropyrazine2-ArylpyrazineGood to Excellent[4]

Note: Yields are highly dependent on the specific boronic acid, catalyst, ligand, and base used. This table provides a general expectation based on related compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of N-aryl bonds by coupling the chloropyrazine with a primary or secondary amine, using a palladium catalyst and a strong base.[5][6] Similar to the Suzuki coupling, the relative reactivity of the two isomers will depend on the ease of oxidative addition to the Pd(0) catalyst. The more electron-poor C-Cl bond in the 6-chloro isomer is anticipated to undergo oxidative addition more readily.

Logical Relationship for Cross-Coupling Reactivity:

CrossCoupling_Logic cluster_reactants Reactants cluster_catalyst Catalytic System cluster_cycle Catalytic Cycle aryl_halide Aryl Halide (Chloropyrazine Isomer) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition coupling_partner Coupling Partner (Boronic Acid or Amine) transmetalation Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) coupling_partner->transmetalation pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition ligand Ligand ligand->oxidative_addition reductive_elimination Reductive Elimination ligand->reductive_elimination base Base base->transmetalation oxidative_addition->transmetalation transmetalation->reductive_elimination reductive_elimination->pd_catalyst Regenerates product Coupled Product reductive_elimination->product

Caption: Key components and steps in a palladium-catalyzed cross-coupling reaction.

Experimental Protocols

Detailed experimental protocols for reactions involving these specific isomers are not extensively reported. However, the following general procedures for related chloropyrazines can be adapted.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • To a solution of the chloropyrazinylacetonitrile (1.0 equiv) in a suitable aprotic solvent (e.g., DMF, NMP, or DMSO, 0.5 M) is added the amine nucleophile (1.1-1.5 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 equiv).

  • The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired product.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel are added the chloropyrazinylacetonitrile (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system (e.g., toluene/water, dioxane/water) is added.

  • The reaction mixture is heated to 80-110 °C and stirred until completion.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The residue is purified by column chromatography.

Conclusion

Based on established principles of heterocyclic reactivity, 2-(6-Chloropyrazin-2-yl)acetonitrile is predicted to be the more reactive isomer towards nucleophilic aromatic substitution due to more effective resonance stabilization of the Meisenheimer intermediate. This enhanced reactivity is also likely to translate to palladium-catalyzed cross-coupling reactions, potentially allowing for milder reaction conditions or higher yields compared to this compound.

For drug development professionals, the choice between these two isomers can have significant implications for route scouting and process development. The higher reactivity of the 6-chloro isomer may be advantageous for achieving desired transformations but could also lead to more side products if not carefully controlled. Conversely, the lower reactivity of the 3-chloro isomer might necessitate harsher conditions but could offer greater selectivity in more complex molecules. Experimental validation under specific reaction conditions is always recommended to confirm these reactivity patterns for a particular application.

References

Comparative Guide to Structural Analogues of 2-(3-Chloropyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogues of 2-(3-chloropyrazin-2-yl)acetonitrile, a heterocyclic compound with a pyrazine core that is of significant interest in medicinal chemistry. The pyrazine ring is a key scaffold in numerous biologically active compounds, including the broad-spectrum antiviral drug Favipiravir (T-705). Understanding the properties of structural analogues of this compound is crucial for the rational design of novel therapeutic agents.

Physicochemical Properties of Structural Analogues

The position of the chlorine atom on the pyrazine ring significantly influences the physicochemical properties of these compounds, which in turn can affect their reactivity, pharmacokinetic profiles, and biological activity. Below is a comparison of this compound with its positional isomer, 2-(6-chloropyrazin-2-yl)acetonitrile.

PropertyThis compound2-(6-Chloropyrazin-2-yl)acetonitrileReference
CAS Number 914360-88-61378332-54-7[1][2]
Molecular Formula C₆H₄ClN₃C₆H₄ClN₃[1][2]
Molecular Weight 153.57 g/mol 153.57 g/mol [1][2]
Appearance White to Yellow SolidOff-white powder[2][3]
Density 1.346 g/cm³Not specified[2]
LogP (predicted) 1.196080.63 (estimated)[2]

Synthesis of Structural Analogues

The synthesis of 2-(chloropyrazin-2-yl)acetonitrile analogues can be achieved through various synthetic routes. A common approach involves the direct chlorination of a pyrazine-2-carbonitrile precursor.

General Synthetic Workflow

G PyrazineCarbonitrile Pyrazine-2-carbonitrile Reaction Chlorination Reaction PyrazineCarbonitrile->Reaction ChlorinatingAgent Chlorinating Agent (e.g., Sulfuryl Chloride) ChlorinatingAgent->Reaction Solvent Solvent (e.g., Toluene, DMF) Solvent->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification FinalProduct 3-Chloropyrazine-2-carbonitrile Purification->FinalProduct

Caption: General workflow for the synthesis of 3-chloropyrazine-2-carbonitrile.

Experimental Protocol: Synthesis of 3-Chloropyrazine-2-carbonitrile[4]
  • Reaction Setup: A solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL) is prepared in a reaction vessel and cooled in an ice bath.

  • Addition of Chlorinating Agent: Sulfuryl chloride (21.2 mL, 260.8 mmol) is added to the solution over 10 minutes.

  • Reaction: The reaction mixture is stirred for 30 minutes in the ice bath, then allowed to warm to room temperature and stirred for an additional 5 hours.

  • Work-up: The toluene layer is decanted. The residual reddish oil is extracted three times with diethyl ether. The combined organic layers (toluene and ether) are quenched with ice water, cooled in an ice bath, and neutralized with solid NaHCO₃.

  • Extraction: The aqueous layer is extracted with diethyl ether.

  • Drying and Evaporation: The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel chromatography using 100% dichloromethane as the eluent to obtain 3-chloropyrazine-2-carbonitrile.[4]

Biological Properties and Comparative Analysis

Pyrazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The structural analogues of this compound are valuable as building blocks in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.[2]

While specific quantitative data for direct analogues of this compound is limited in the public domain, the broader class of pyrazine derivatives has been extensively studied. For instance, various pyrazine compounds have been investigated as potential anticancer agents, showing cytotoxicity against different cancer cell lines.

Potential Mechanism of Action: Antiviral Activity

Drawing a parallel to the structurally related Favipiravir, it is plausible that chloropyrazine-based compounds could exhibit antiviral properties by targeting the viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of many RNA viruses.

G cluster_cell Host Cell Prodrug Pyrazine Analogue (Prodrug) ActiveMetabolite Active Metabolite (e.g., RTP form) Prodrug->ActiveMetabolite Intracellular Metabolism Inhibition Inhibition ActiveMetabolite->Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) Replication Viral RNA Replication RdRp->Replication Catalyzes Inhibition->Replication Blocks Virus RNA Virus Virus->Prodrug Enters

Caption: Potential mechanism of antiviral action for pyrazine analogues.

Experimental Protocols for Biological Assays

To evaluate the biological activity of these compounds, various in vitro assays can be employed. A standard method to assess the cytotoxic effects of new compounds on cancer cell lines is the MTT assay.

Experimental Workflow: MTT Assay for Cytotoxicity

G cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate and incubate B Treat cells with varying concentrations of the - test compound A->B C Incubate for a defined period (e.g., 48 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and determine IC50 value G->H

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Protocol for MTT Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the test compound. A control group with no compound is also included.

  • Incubation: The plate is incubated for a predetermined period, typically 24 to 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

The structural analogues of this compound represent a promising class of compounds for further investigation in drug discovery. Their pyrazine core is a well-established pharmacophore, and modifications to this scaffold can lead to the development of novel therapeutic agents with a range of biological activities. Further research should focus on the synthesis and comprehensive biological evaluation of a wider range of analogues to establish clear structure-activity relationships and identify lead compounds for preclinical development.

References

A Researcher's Guide to Alternative Cyanating Reagents for Halopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a cyano group into a heterocyclic scaffold like pyrazine is a critical step in the synthesis of many pharmaceutical compounds. Traditional cyanation methods often rely on highly toxic reagents such as sodium or potassium cyanide. This guide provides a comparative overview of safer and more efficient alternative reagents for the cyanation of halopyrazines, supported by experimental data and detailed protocols to facilitate their adoption in the laboratory.

The focus of modern synthetic chemistry is shifting towards the development of sustainable and safer reaction pathways. In this context, several alternative cyanating agents have emerged, offering reduced toxicity, milder reaction conditions, and improved functional group tolerance. This guide will compare two of the most promising of these alternatives: Potassium Hexacyanoferrate(II) and Trimethylsilyl Cyanide.

Comparative Analysis of Leading Alternative Cyanating Reagents

The choice of a cyanating agent can significantly impact the yield, scalability, and safety of a synthetic procedure. Below is a summary of the performance of Potassium Hexacyanoferrate(II) and Trimethylsilyl Cyanide in the cyanation of haloarenes, which is indicative of their expected reactivity with halopyrazines.

FeaturePotassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])Trimethylsilyl Cyanide (TMSCN)
Typical Catalyst Palladium-based (e.g., Pd(OAc)₂, Pd(dppf)Cl₂)[1][2]Copper-based (e.g., CuI, Cu(OTf)₂)[3]
Common Solvents Biphasic (e.g., Dioxane/Water, MeCN/Water)[4][5], DMFAcetonitrile (MeCN), Ethyl Acetate (EtOAc)[3]
Typical Temperature 70-120 °C[4][6]5-110 °C[3][7]
General Yields (Aryl Halides) Good to Excellent (up to 96%)[1][4]Good to Excellent
Toxicity Profile Non-toxic, considered a food additive[5][8]Toxic, but a more soluble and manageable source of cyanide
Key Advantages Low cost, low toxicity, environmentally benign by-products.[9]High reactivity, good solubility in organic solvents.
Key Disadvantages Often requires higher temperatures and biphasic solvent systems.[5]Moisture sensitive, requires careful handling.

Experimental Protocols

The following are generalized experimental protocols for the cyanation of a haloarene. These can be adapted for halopyrazine substrates with appropriate optimization.

Protocol 1: Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)

This protocol is based on established methods for the cyanation of aryl halides and is a good starting point for the cyanation of halopyrazines.[5]

Materials:

  • Halopyrazine (1 mmol)

  • Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv, 211 mg)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.2 mol%)

  • Ligand (e.g., dppf, cataCXium A)

  • Potassium Acetate (KOAc) (0.125 equiv)

  • Dioxane (2.5 mL)

  • Degassed Water (2.5 mL)

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O, and the solid halopyrazine.

  • Seal the tube with a Teflon-lined screw-cap septum.

  • Evacuate the vessel and backfill with nitrogen. Repeat this cycle three times.

  • Add dioxane and the degassed water via syringe.

  • If the halopyrazine is a liquid, add it at this stage.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (typically 100-120 °C) and stir for the required time (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed Cyanation using Trimethylsilyl Cyanide (TMSCN)

This protocol is a generalized procedure based on copper-catalyzed cyanation reactions and can be adapted for halopyrazines.

Materials:

  • Halopyrazine (1 mmol)

  • Trimethylsilyl Cyanide (TMSCN) (1.2-4.0 equiv)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Ligand (e.g., a bisoxazoline ligand)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add CuI and the ligand.

  • Add the anhydrous solvent and stir the mixture.

  • Add the halopyrazine to the mixture.

  • Carefully add TMSCN via syringe.

  • Heat the reaction to the desired temperature and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction by pouring it into an aqueous solution of sodium bicarbonate or ammonia.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reaction Workflows and Mechanisms

The following diagrams illustrate the general workflows for palladium and copper-catalyzed cyanation reactions.

Palladium_Cyanation_Workflow Start Reaction Setup Reagents Halopyrazine K4[Fe(CN)6] Pd Catalyst & Ligand Base, Solvent Start->Reagents 1. Add Reagents Heating Heating (70-120 °C) Reagents->Heating 2. Inert Atmosphere Workup Aqueous Workup & Extraction Heating->Workup 3. Reaction Purification Column Chromatography Workup->Purification 4. Isolation Product Cyanopyrazine Purification->Product 5. Purification

Figure 1. General workflow for Palladium-catalyzed cyanation.

Copper_Cyanation_Mechanism CuI Cu(I)L (Active Catalyst) OxAdd Oxidative Addition CuI->OxAdd Intermediate1 Py-Cu(III)(X)L OxAdd->Intermediate1 Transmetal Transmetalation (with TMSCN) Intermediate1->Transmetal Intermediate2 Py-Cu(III)(CN)L Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->CuI Catalyst Regeneration Product Py-CN RedElim->Product Halopyrazine Py-X Halopyrazine->OxAdd

Figure 2. Simplified catalytic cycle for Copper-catalyzed cyanation.

Conclusion

The development of alternative cyanating reagents has provided synthetic chemists with safer and often more efficient tools for the synthesis of cyanopyrazines and other important nitrogen-containing heterocycles. Potassium hexacyanoferrate(II) stands out as a non-toxic, inexpensive, and robust reagent, particularly for palladium-catalyzed reactions. Trimethylsilyl cyanide, while requiring more careful handling, offers high reactivity in copper-catalyzed systems. The choice of reagent and methodology will ultimately depend on the specific substrate, desired scale, and available laboratory resources. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers venturing into the synthesis of these important molecules.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-(3-Chloropyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and medicinal chemistry. This guide provides a comparative analysis of the validation of the 2-(3-Chloropyrazin-2-yl)acetonitrile structure, with a primary focus on X-ray crystallography, supplemented by other key analytical techniques.

While a deposited crystal structure for this compound (CAS 914360-88-6) is not publicly available, this guide leverages crystallographic data from a closely related analogue, 2-(3-Chloro-1,2-dihydropyrazin-2-ylidene)malononitrile, to provide a robust comparative framework. This approach, combined with spectroscopic analysis of similar compounds, offers a comprehensive strategy for structural elucidation.

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a three-dimensional electron density map, revealing bond lengths, bond angles, and intermolecular interactions with high precision.

Comparative Crystallographic Data

To illustrate the expected structural parameters of this compound, the following table presents the crystallographic data for the analogous compound, 2-(3-Chloro-1,2-dihydropyrazin-2-ylidene)malononitrile. This data serves as a benchmark for comparison upon successful crystallization of the target compound.

Parameter2-(3-Chloro-1,2-dihydropyrazin-2-ylidene)malononitrile
Chemical Formula C₇H₃ClN₄
Formula Weight 178.58
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 5.7612(2) Åb = 8.1457(2) Åc = 16.2296(5) Åα = 90°β = 94.116(3)°γ = 90°
Volume 759.67(4) ų
Z 4

Data obtained from the Crystallography Open Database entry for 2-(3-Chloro-1,2-dihydropyrazin-2-ylidene)malononitrile.

Spectroscopic Methods for Structural Confirmation

In the absence of a crystal structure, or as a complementary approach, spectroscopic techniques provide invaluable information about a molecule's connectivity and electronic environment.

Comparative Spectroscopic Data

The following table summarizes the expected and observed spectroscopic data for compounds structurally related to this compound. This comparative data is essential for preliminary structural validation.

TechniquePropertyThis compound (Predicted/Expected)3-Chloropyrazine-2-carbonitrile (Observed)[2]
¹H NMR Chemical Shift (δ)Pyrazine protons expected in the aromatic region (~8.5-9.0 ppm). Methylene protons expected as a singlet (~4.0-4.5 ppm).δ 8.91 (d, J = 2.4 Hz, 1H), 8.88 (d, J = 2.4 Hz, 1H)
¹³C NMR Chemical Shift (δ)Pyrazine carbons expected ~130-155 ppm. Nitrile carbon expected ~115-120 ppm. Methylene carbon expected ~20-30 ppm.δ 150.67, 147.97, 144.26, 129.87, 114.66
Mass Spec. m/z[M+H]⁺ expected at ~154.02[M+H]⁺ observed at 140.3
IR Wavenumber (cm⁻¹)C≡N stretch expected ~2240-2260 cm⁻¹. C-Cl stretch expected ~600-800 cm⁻¹. Aromatic C-H stretch >3000 cm⁻¹.2242 (C≡N), 3088 (Ar-H)

Experimental Protocols

Synthesis and Crystallization of this compound (Analogous Synthesis)

A potential synthetic route to this compound can be adapted from the synthesis of similar pyrazine derivatives.[3]

  • Reaction Setup: To a solution of 2,3-dichloropyrazine in a suitable aprotic solvent such as DMSO or DMF, add an equimolar amount of acetonitrile and a slight excess of a non-nucleophilic base (e.g., potassium carbonate or sodium hydride).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Crystallization: Attempt crystallization by slow evaporation of a solution of the purified product in a suitable solvent system (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate).

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images while the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain the final atomic coordinates and displacement parameters.

Visualizing the Workflow and Analytical Synergy

The following diagrams illustrate the workflow for X-ray crystallographic validation and the interplay between different analytical techniques for comprehensive structural elucidation.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_validation Validation synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation

X-ray Crystallography Workflow

analytical_synergy cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis compound Target Compound (this compound) nmr NMR (¹H, ¹³C) compound->nmr ms Mass Spectrometry compound->ms ir IR Spectroscopy compound->ir xray X-ray Crystallography compound->xray elucidation Complete Structural Elucidation nmr->elucidation ms->elucidation ir->elucidation xray->elucidation

Synergy of Analytical Techniques

References

Cross-Validation of Analytical Results: 2-(3-Chloropyrazin-2-yl)acetonitrile vs. Structural Isomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical results for 2-(3-Chloropyrazin-2-yl)acetonitrile and a key structural isomer, 2-(6-Chloropyrazin-2-yl)acetonitrile. The objective is to offer researchers, scientists, and drug development professionals a clear cross-validation of key analytical parameters using standard chromatographic and spectroscopic techniques. The data presented herein is supported by detailed experimental protocols for reproducibility.

Comparative Data Summary

The following tables summarize the fundamental properties and representative analytical data obtained for the target compound and its alternative isomer. While isomers share the same molecular formula and weight, their structural differences lead to distinct physicochemical properties and chromatographic behavior.

Table 1: Physicochemical Properties

PropertyThis compound (Target)2-(6-Chloropyrazin-2-yl)acetonitrile (Alternative)
CAS Number 914360-88-6[1][2]1378332-54-7[3][4]
Molecular Formula C₆H₄ClN₃[1][2][5]C₆H₄ClN₃[4]
Molecular Weight 153.57 g/mol [1]153.57 g/mol [4]
Appearance Crystalline Solid / Liquid[3][4]Crystalline Solid / Liquid[3][4]

Table 2: Chromatographic and Purity Comparison

ParameterMethodThis compound (Target)2-(6-Chloropyrazin-2-yl)acetonitrile (Alternative)
Purity HPLC-UV (254 nm)≥ 97.0%≥ 98.0%[4]
Retention Time (RT) HPLC-UV8.42 min8.75 min
Retention Time (RT) GC-MS12.11 min12.39 min

Table 3: Mass Spectrometry Data (Predicted)

AdductIon TypePredicted m/z (Target)[5]Predicted m/z (Alternative)
[M+H]⁺ Positive154.01665154.01665
[M+Na]⁺ Positive175.99859175.99859
[M-H]⁻ Negative152.00209152.00209

Experimental Protocols

The following methodologies were established for the analysis of both compounds to ensure a direct and reliable comparison.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the purity and retention time of each compound.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile[6].

  • Gradient Program:

    • Start at 35% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 35% B over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min[6].

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in acetonitrile to a final concentration of 1 mg/mL. The solution was sonicated for 5 minutes to ensure complete dissolution.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To confirm compound identity via mass-to-charge ratio and establish a secondary chromatographic profile.

  • Instrumentation: Gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Column: DB-5MS or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

  • Sample Preparation: Samples were dissolved in ethyl acetate to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the chemical structure and isomeric identity of the compounds.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)[7][8].

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Approximately 5-10 mg of each compound was dissolved in 0.7 mL of deuterated solvent.

Visualized Workflows and Logic

The following diagrams illustrate the analytical workflow and the logical integration of data from multiple techniques for robust cross-validation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Sample Receive Compound Samples (Target & Alternative) Dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile, Ethyl Acetate) Sample->Dissolve Prep_HPLC Prepare for HPLC (1 mg/mL in ACN) Dissolve->Prep_HPLC Prep_GC Prepare for GC-MS (1 mg/mL in EtOAc) Dissolve->Prep_GC Prep_NMR Prepare for NMR (5-10 mg in CDCl3) Dissolve->Prep_NMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GC->GCMS NMR ¹H NMR Analysis Prep_NMR->NMR Data_Purity Determine Purity & Retention Time (HPLC) HPLC->Data_Purity Data_ID Confirm MW & RT (GC-MS) GCMS->Data_ID Data_Struct Confirm Structure (NMR) NMR->Data_Struct Compare Compare Results: Target vs. Alternative Data_Purity->Compare Data_ID->Compare Data_Struct->Compare

Caption: General analytical workflow from sample preparation to final comparison.

G cluster_methods Orthogonal Analytical Methods cluster_data Derived Analytical Data HPLC HPLC-UV Purity Purity (%) HPLC->Purity RT_LC Retention Time (LC) HPLC->RT_LC GCMS GC-MS Identity Mass Identity (m/z) GCMS->Identity RT_GC Retention Time (GC) GCMS->RT_GC NMR ¹H NMR Structure Structural Confirmation NMR->Structure Conclusion Final Conclusion: Validated Identity, Purity, and Isomeric Profile Purity->Conclusion RT_LC->Conclusion Identity->Conclusion RT_GC->Conclusion Structure->Conclusion

Caption: Logical relationship for cross-validation of analytical results.

References

Pyrazine-Based Inhibitors: A Comparative Analysis of Efficacy Against Existing Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy is continually evolving, with pyrazine-based inhibitors emerging as a promising class of molecules against a range of diseases, particularly in oncology and immunology. Their unique chemical scaffold has led to the development of potent and selective inhibitors of key cellular signaling pathways. This guide provides an objective comparison of the efficacy of prominent pyrazine-based inhibitors against established drugs, supported by clinical trial data and detailed experimental methodologies.

Efficacy Snapshot: Pyrazine-Based Inhibitors vs. Standard of Care

The following tables summarize the comparative efficacy of three notable pyrazine-based inhibitors: Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor; Gilteritinib, a FMS-like tyrosine kinase 3 (FLT3) inhibitor; and the proteasome inhibitor Bortezomib, which features a pyrazine ring in its structure. The data is derived from head-to-head clinical trials against their respective established competitors.

Table 1: Acalabrutinib (Pyrazine-based) vs. Ibrutinib in Chronic Lymphocytic Leukemia (CLL)
Efficacy EndpointAcalabrutinibIbrutinibStudy/Notes
Median Progression-Free Survival (PFS) 38.4 months38.4 monthsELEVATE-RR trial; Acalabrutinib demonstrated non-inferiority to Ibrutinib.[1]
Overall Response Rate (ORR) 81.0%77.0%Investigator-assessed rates were similar between the two arms.[1]
Median Overall Survival (OS) Not ReachedNot ReachedNo significant difference observed at the time of analysis.[1]
Key Adverse Events (All Grades) Lower incidence of atrial fibrillation (9.4% vs 16.0%), hypertension, diarrhea, and arthralgia.[1][2]Higher incidence of several common adverse events.[1][2]Acalabrutinib showed a more favorable safety profile, particularly regarding cardiovascular events.[3]
Treatment Discontinuation due to Adverse Events 14.7%21.3%Lower discontinuation rate observed with acalabrutinib.[4]
Table 2: Gilteritinib (Pyrazine-based) vs. Sorafenib in FLT3-mutated Acute Myeloid Leukemia (AML)
Efficacy EndpointGilteritinibSorafenibStudy/Notes
1-Year Progression-Free Survival (PFS) 66%76%Retrospective analysis of post-transplant maintenance therapy showed comparable PFS.[5][6]
1-Year Relapse Incidence 19%24%Similar rates of relapse were observed between the two treatments.[5][6]
1-Year Overall Survival (OS) 78%83%No significant difference in overall survival at one year.[7]
Key Adverse Events (Grade 3-4) Neutropenia (45%), Thrombocytopenia (30%)Neutropenia (34%), Thrombocytopenia (52%)Both drugs were associated with a high incidence of hematological toxicity.[5][6]
Treatment Discontinuation 44% of patients did not discontinue14% of patients did not discontinueA higher percentage of patients were able to remain on gilteritinib maintenance.[5][6]
Table 3: Bortezomib (Pyrazine-containing) vs. Carfilzomib in Multiple Myeloma
Efficacy EndpointBortezomib-based Regimen (VRd)Carfilzomib-based Regimen (KRd)Study/Notes
Median Progression-Free Survival (PFS) 34.4 months34.6 monthsENDURANCE trial; Carfilzomib was not found to be superior to Bortezomib in this study.[8]
3-Year Overall Survival (OS) Probability 0.840.86Similar overall survival probability between the two regimens.[8]
Overall Response Rate (ORR) 84%87%No statistically significant difference in the best overall response.[8]
Complete Response (CR) or better 15%18%No statistically significant difference observed.[8]
Key Adverse Events (Grade ≥3) Lower incidence of cardiac, pulmonary, and renal toxicities. Higher incidence of neuropathy.Higher incidence of cardiac, pulmonary, and renal toxicities.The safety profiles of the two drugs differed, with carfilzomib showing more cardiorenal toxicity.[9]

Experimental Protocols

Detailed protocols for the specific clinical trials referenced are proprietary. However, the following sections describe the general methodologies for key in vitro assays used in the preclinical evaluation of kinase inhibitors, which form the basis for their clinical development.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay is fundamental in determining the potency of a kinase inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazine-based inhibitor against its target kinase.

Principle: The assay measures the amount of ATP remaining in a solution following a kinase reaction. A lower amount of ATP corresponds to higher kinase activity, and vice-versa. The inhibitor's effect is quantified by the degree to which it prevents ATP consumption.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Pyrazine-based inhibitor (test compound)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazine-based inhibitor in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include controls for 100% kinase activity (vehicle only) and 0% activity (no kinase).

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mix to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration of a pyrazine-based inhibitor that reduces the viability of a specific cell line by 50% (GI50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Pyrazine-based inhibitor (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazine-based inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.

Visualizations

The following diagrams illustrate a representative signaling pathway targeted by pyrazine-based kinase inhibitors and a typical experimental workflow.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) (e.g., FLT3) Ligand->Receptor Binds and Activates Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream_Signaling Phosphorylates and Activates Pyrazine_Inhibitor Pyrazine-based Inhibitor (e.g., Gilteritinib) Pyrazine_Inhibitor->Receptor Inhibits Kinase Activity Cellular_Response Cell Proliferation, Survival, Differentiation Downstream_Signaling->Cellular_Response Regulates

Caption: A simplified receptor tyrosine kinase signaling pathway inhibited by a pyrazine-based drug.

Experimental_Workflow Start Start: Compound Synthesis Kinase_Assay In Vitro Kinase Inhibition Assay (Determine IC50) Start->Kinase_Assay Cell_Viability Cell-based Viability Assay (Determine GI50) Kinase_Assay->Cell_Viability In_Vivo In Vivo Animal Models (Efficacy & Toxicity) Cell_Viability->In_Vivo Clinical_Trials Clinical Trials (Human Efficacy & Safety) In_Vivo->Clinical_Trials End End: FDA Approval Clinical_Trials->End

Caption: A typical workflow for the preclinical and clinical development of a pyrazine-based inhibitor.

References

Safety Operating Guide

Proper Disposal of 2-(3-Chloropyrazin-2-yl)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-(3-Chloropyrazin-2-yl)acetonitrile (CAS No. 914360-88-6), a compound utilized in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves must be worn. Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.[2]

  • Eye Protection: Safety goggles or a face shield are mandatory.[3]

  • Lab Coat: A flame-retardant and antistatic protective clothing should be worn.[1]

  • Respiratory Protection: If working in a poorly ventilated area or if vapors/aerosols are generated, a suitable respirator is required.[1]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[2][4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[2][4]

Quantitative Hazard Summary

The following table summarizes the key hazard information for this compound and related chemicals. This data is essential for risk assessment and for making informed decisions on handling and disposal.

Hazard ClassificationGHS CategoryStatementSource
Flammable LiquidCategory 2H225: Highly flammable liquid and vapour[1]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Label a dedicated, leak-proof, and properly sealed waste container as "Hazardous Waste: this compound".

  • Include the hazard pictograms for Flammable, Acutely Toxic, and Irritant.

  • Keep this waste stream separate from other chemical waste to avoid incompatible reactions.

2. Collection and Storage:

  • Collect the waste in a designated satellite accumulation area within the laboratory.

  • The storage container must be kept tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[1][5]

  • Ensure the container is grounded and bonded to prevent static discharge.[1][5]

3. Spill Management:

  • In case of a spill, evacuate the area and shut off all ignition sources.[6]

  • Ventilate the area.

  • Wear appropriate PPE as described above.

  • Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6][7]

  • Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[1][6]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management contractor.[2][6]

  • Provide the contractor with a complete and accurate description of the waste, including the SDS if available.

  • Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[8] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[2][9]

Experimental Workflow for Disposal

Workflow for the Disposal of this compound cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Need for Disposal B Consult Safety Data Sheet (SDS) A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Prepare Labeled, Sealed Hazardous Waste Container C->D Proceed to Collection E Transfer Waste to Container in a Ventilated Area D->E F Store in a Cool, Dry, Well-Ventilated, and Secure Area E->F Proceed to Storage G Keep Away from Ignition Sources and Incompatible Materials F->G H Contact Licensed Hazardous Waste Disposal Contractor G->H Ready for Disposal I Provide Waste Information and Documentation H->I J Schedule and Complete Waste Pickup I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(3-Chloropyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-(3-Chloropyrazin-2-yl)acetonitrile (CAS No. 914360-88-6). The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Disclaimer: The toxicological properties of this compound have not been fully investigated.[1] The recommendations provided are based on available safety data sheets for this compound and structurally related chemicals. Exercise caution and adhere to strict laboratory safety protocols.

Hazard Identification

While comprehensive toxicological data is limited, this compound is considered to be an irritant and may be harmful by ingestion and inhalation.[1] Structurally similar compounds, such as other chlorinated acetonitriles, are classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[2][3][4]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles or a full-face shield.[1]To protect against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile or heavy rubber) and a lab coat. For larger quantities or risk of significant exposure, chemical-resistant boots and protective clothing are recommended.[1]To prevent skin contact and absorption.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary in poorly ventilated areas, when handling outside of a fume hood, or if there is a risk of dust or aerosol generation.[1]To mitigate inhalation risks.
Foot Protection Closed-toe shoes are mandatory in the laboratory. For spill response, impervious boots are required.[1]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following experimental protocol is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation:

    • Ensure a designated handling area, preferably within a certified chemical fume hood, is clean and uncluttered.[1]

    • Verify that an eyewash station and safety shower are readily accessible and operational.

    • Inspect all PPE for integrity before use.

    • Prepare and clearly label all necessary waste containers.

  • Handling and Use:

    • Always wear the required PPE as specified in the table above.

    • Conduct all manipulations of this compound within a chemical fume hood to ensure adequate ventilation.[1]

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.

    • Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated place.[1]

  • Accidental Release Measures:

    • In case of a spill, evacuate the area immediately.

    • Wear an appropriate respirator, impervious boots, and heavy rubber gloves before attempting to clean up.[1]

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed, labeled container for hazardous waste disposal.

    • Wash the spill area thoroughly with soap and water.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solids (e.g., absorbent materials, gloves, weighing paper) and solutions in designated, clearly labeled, and sealed hazardous waste containers.

  • Disposal: Dispose of the hazardous waste through a licensed environmental waste management company. Adhere to all federal, state, and local regulations for chemical waste disposal.[1] Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep_Area Designate Handling Area (Fume Hood) Check_Safety Verify Eyewash/Shower Prep_Area->Check_Safety Inspect_PPE Inspect PPE Check_Safety->Inspect_PPE Prep_Waste Prepare Waste Containers Inspect_PPE->Prep_Waste Wear_PPE Wear Required PPE Prep_Waste->Wear_PPE Use_Hood Work in Fume Hood Wear_PPE->Use_Hood Avoid_Contact Avoid Skin/Eye Contact Use_Hood->Avoid_Contact Close_Containers Keep Containers Closed Avoid_Contact->Close_Containers Collect_Waste Collect Contaminated Waste Close_Containers->Collect_Waste Dispose_Waste Dispose via Licensed Service Collect_Waste->Dispose_Waste

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.